Benzoic acid, 5-(aminosulfonyl)-2-chloro-
Description
BenchChem offers high-quality Benzoic acid, 5-(aminosulfonyl)-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 5-(aminosulfonyl)-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDSANAOYPHQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059144 | |
| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-04-1 | |
| Record name | 5-(Aminosulfonyl)-2-chlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-aminosulfonylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-sulphamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HMU86N2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of several pharmaceuticals, most notably the potent loop diuretic furosemide, is a molecule of significant interest in medicinal chemistry and process development. Its structural features, a chlorinated benzoic acid core with a sulfonamide substituent, make it a versatile building block. This guide provides a comprehensive overview of the primary synthetic routes to 2-chloro-5-sulfamoylbenzoic acid and the analytical techniques essential for its characterization, ensuring purity, and confirming its chemical identity. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering a practical resource for chemists in both research and industrial settings.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2-chloro-5-sulfamoylbenzoic acid is fundamental to its synthesis, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₄S | |
| Molecular Weight | 235.65 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Varies with purity, typically in the range of 230-232 °C (decomposes) | [Various suppliers] |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions and some organic solvents like ethanol and acetone. | General chemical knowledge |
| CAS Number | 97-04-1 |
Synthetic Pathways
Two principal synthetic routes for 2-chloro-5-sulfamoylbenzoic acid are predominantly employed, each with its own set of advantages and considerations. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity profile.
Route 1: Chlorosulfonation of 2-Chlorobenzoic Acid followed by Ammonolysis
This is a widely used and robust method for the industrial-scale production of 2-chloro-5-sulfamoylbenzoic acid. The synthesis proceeds in two key steps:
-
Chlorosulfonation of 2-Chlorobenzoic Acid: 2-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, predominantly at the position para to the chlorine atom due to the directing effects of the substituents. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. The steric hindrance at the ortho position to the chlorine and the electronic deactivation by the carboxylic acid group favor substitution at the 5-position.
-
Ammonolysis of the Sulfonyl Chloride: The resulting 2-chloro-5-chlorosulfonylbenzoic acid is then treated with ammonia. The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide.
Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid [1]
-
In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet connected to a scrubber, carefully add 2-chlorobenzoic acid to an excess of chlorosulfonic acid at room temperature.
-
Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate of 2-chloro-5-chlorosulfonylbenzoic acid is collected by filtration and washed thoroughly with cold water to remove any residual acid.
-
The crude product can be dried under vacuum.
Step 2: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid [2][3]
-
The crude 2-chloro-5-chlorosulfonylbenzoic acid is suspended in an aqueous solution of ammonia.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the ammonolysis can be monitored by the disappearance of the sulfonyl chloride starting material.
-
Upon completion, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.
-
The precipitated crude 2-chloro-5-sulfamoylbenzoic acid is collected by filtration, washed with water, and dried.
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid-water, to yield a high-purity crystalline solid.[2][3]
Route 2: Diazotization of 2-Amino-5-sulfamoylbenzoic Acid
An alternative synthetic approach involves the diazotization of 2-amino-5-sulfamoylbenzoic acid, followed by a Sandmeyer-type reaction.
-
Diazotization: 2-amino-5-sulfamoylbenzoic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom.
-
Dissolve 2-amino-5-sulfamoylbenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion, as evidenced by the cessation of nitrogen gas evolution.
-
Cool the mixture, and the precipitated product is collected by filtration, washed with water, and dried.
Characterization of 2-chloro-5-sulfamoylbenzoic Acid
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized 2-chloro-5-sulfamoylbenzoic acid. A combination of spectroscopic and physical methods is employed for this purpose.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the number and chemical environment of the protons in the molecule. The expected ¹H NMR spectrum of 2-chloro-5-sulfamoylbenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals:
-
Aromatic Protons: Three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The coupling patterns (doublets and a doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring.
-
Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group will likely appear as a broad singlet. Its chemical shift can be variable and may be affected by solvent and concentration.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will also appear as a broad singlet, typically at a downfield chemical shift (δ > 10 ppm).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The ¹³C NMR spectrum of 2-chloro-5-sulfamoylbenzoic acid would show seven distinct signals:
-
Aromatic Carbons: Six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (-Cl, -COOH, -SO₂NH₂).
-
Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-5-sulfamoylbenzoic acid will show characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretching vibration.
-
N-H Stretch (Sulfonamide): Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the sulfonamide group.
-
S=O Stretch (Sulfonamide): Strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) due to the stretching of the S=O bonds.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
-
Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization technique) would be observed at an m/z corresponding to the molecular weight of 2-chloro-5-sulfamoylbenzoic acid (235.65). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of small molecules such as H₂O, SO₂, and CO₂. For instance, in negative ion mode, a prominent fragment corresponding to the loss of CO₂ from the carboxylate anion would be expected.
Conclusion
The synthesis and characterization of 2-chloro-5-sulfamoylbenzoic acid are well-established processes that are critical for the production of important pharmaceutical compounds. The choice between the chlorosulfonation/ammonolysis route and the diazotization/Sandmeyer route will depend on various factors, including cost, scale, and available starting materials. A comprehensive analytical approach, employing a suite of spectroscopic and physical methods, is indispensable for ensuring the quality and identity of the final product. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and analysis of this key chemical intermediate.
References
- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
Sources
spectroscopic analysis (NMR, IR, Mass Spec) of 2-chloro-5-sulfamoylbenzoic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-chloro-5-sulfamoylbenzoic acid
Introduction: Elucidating the Molecular Architecture
2-chloro-5-sulfamoylbenzoic acid (C₇H₆ClNO₄S) is a key chemical intermediate in the synthesis of various pharmacologically active compounds, most notably diuretics like Furosemide. Its precise molecular structure, purity, and stability are critical parameters that directly influence the efficacy and safety of the final drug product. Therefore, a robust and unambiguous characterization of this molecule is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and structure of 2-chloro-5-sulfamoylbenzoic acid. By integrating data from these orthogonal methods, we can construct a comprehensive and validated molecular profile.
This document moves beyond a simple recitation of data, offering insights into the causality behind the observed spectral features. It is designed for researchers, analytical scientists, and drug development professionals who require a practical and theoretical understanding of how to apply these techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: Why DMSO-d₆ is the Solvent of Choice For carboxylic acids and sulfonamides, selecting the right NMR solvent is critical. Protic solvents like methanol-d₄ would lead to the rapid exchange of the acidic -COOH and -SO₂NH₂ protons with deuterium, causing their signals to broaden or disappear entirely.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent because it is aprotic and effectively solvates the molecule, allowing for the clear observation of these exchangeable protons at their characteristic downfield chemical shifts.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The structure of 2-chloro-5-sulfamoylbenzoic acid presents a distinct set of proton environments, leading to a predictable ¹H NMR spectrum.
| Proton Label | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale for Assignment |
| H-a (-COOH) | Broad Singlet | ~13.5 | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. It typically appears as a very broad signal in the 10-14 ppm range.[1][2] |
| H-d (Ar-H) | Doublet | ~8.2 | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, placing it significantly downfield. It is split only by H-e. |
| H-f (Ar-H) | Doublet | ~7.8 | 1H | This proton is ortho to the chlorine atom and meta to both the carboxylic acid and sulfamoyl groups. It is split only by H-e. |
| H-e (Ar-H) | Doublet of Doublets | ~7.7 | 1H | This proton is ortho to the sulfamoyl group and is coupled to both H-d and H-f, resulting in a doublet of doublets. |
| H-b, H-c (-SO₂NH₂) | Broad Singlet | ~7.5 | 2H | The two protons of the primary sulfonamide are chemically equivalent and typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. |
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 2-chloro-5-sulfamoylbenzoic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Analysis: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR on a 400 MHz or higher field instrument. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualization: Molecular Structure and NMR Workflow
Caption: Labeled protons for ¹H NMR correlation.
Caption: Workflow for ¹H NMR sample preparation and analysis.
¹³C NMR Spectroscopy: The Carbon Backbone
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) The molecule has seven unique carbon atoms, which will give rise to seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.
| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~166 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 165-185 ppm range.[2] |
| C-SO₂NH₂ | ~145 | Aromatic carbon directly attached to the electron-withdrawing sulfamoyl group. |
| C-Cl | ~138 | Aromatic carbon bonded to the electronegative chlorine atom. |
| C-COOH | ~133 | Quaternary aromatic carbon attached to the carboxylic acid group. |
| CH (Ar) | ~131 | Aromatic methine carbon. |
| CH (Ar) | ~129 | Aromatic methine carbon. |
| CH (Ar) | ~127 | Aromatic methine carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The KBr Pellet Technique For solid, non-volatile samples like 2-chloro-5-sulfamoylbenzoic acid, the potassium bromide (KBr) pellet method is a gold standard.[3][4][5] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and, under pressure, forms a clear, glass-like disc that holds the sample in the IR beam path.[3][6] Proper sample preparation is crucial to obtain a high-quality spectrum and avoid scattering of the IR beam.[4]
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300-3400 | N-H Stretch (asymmetric & symmetric) | Sulfonamide (-SO₂NH₂) | Primary amines and amides show two distinct N-H stretching bands in this region. |
| ~2500-3300 | O-H Stretch (very broad) | Carboxylic Acid (-COOH) | The O-H bond in a carboxylic acid dimer is strongly hydrogen-bonded, resulting in a characteristically broad and intense absorption that often overlaps with C-H stretches. |
| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | The carbonyl group gives a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding. |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Multiple sharp absorptions in this region are characteristic of the aromatic ring skeleton. |
| ~1350, ~1160 | S=O Stretch (asymmetric & symmetric) | Sulfonamide (-SO₂NH₂) | Sulfonamides show two strong, characteristic absorptions for the symmetric and asymmetric stretching of the S=O bonds. |
| Below 800 | C-Cl Stretch | Aryl Chloride | The carbon-chlorine stretch typically appears in the fingerprint region. |
Experimental Protocol: KBr Pellet Preparation
-
Drying: Gently dry both the sample and spectroscopy-grade KBr powder in an oven at ~110°C for a few hours and cool in a desiccator to remove any absorbed moisture, which can cause a broad O-H peak around 3400 cm⁻¹.[6]
-
Mixing: In an agate mortar, combine ~1-2 mg of the sample with ~100-200 mg of the dry KBr powder. The sample-to-KBr ratio should be approximately 1:100.[3][5]
-
Grinding: Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogeneous powder. This minimizes light scattering.[3]
-
Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air. Slowly apply pressure of 8-10 tons for 1-2 minutes.[3][6]
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
Visualization: KBr Pellet Workflow
Caption: Workflow for IR analysis via the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and, through fragmentation patterns, valuable structural information.
Expertise & Experience: The Power of Soft Ionization For a molecule like 2-chloro-5-sulfamoylbenzoic acid, which contains multiple functional groups, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal.[7][8] ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.[8] Given the acidic nature of the carboxylic acid, ESI in negative ion mode is particularly effective, as the molecule readily loses a proton to form a stable [M-H]⁻ ion.[9]
Predicted Mass Spectrum (ESI Negative Mode) The molecular formula is C₇H₆ClNO₄S, with a monoisotopic mass of 234.97 Da.[10]
| m/z Value | Ion | Rationale |
| 233.96 | [M-H]⁻ | The most abundant ion in negative mode, formed by the loss of the acidic carboxylic proton. This is the base peak. |
| 235.96 | [M-H]⁻ Isotope Peak | The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), results in a characteristic M+2 peak with an intensity approximately one-third that of the M peak. This is a definitive marker for a chlorine-containing compound. |
| 188.99 | [M-H-CO₂]⁻ | Loss of a neutral carbon dioxide molecule (44 Da) from the deprotonated molecular ion. |
| 154.00 | [M-H-SO₂NH₂]⁻ | Loss of the sulfamoyl group (79.96 Da) as a neutral fragment. |
Experimental Protocol: ESI-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a mixture of methanol or acetonitrile and water, often with a small amount of a modifier like ammonium hydroxide to promote deprotonation in negative mode.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Analysis: Acquire the mass spectrum in negative ion mode, scanning a relevant m/z range (e.g., 50-500 Da).
Visualization: Fragmentation Pathway and MS Workflow
Caption: Key fragmentations of 2-chloro-5-sulfamoylbenzoic acid in ESI-MS.
Integrated Spectroscopic Analysis: A Unified Conclusion
While each spectroscopic technique provides powerful data, their true analytical strength lies in their combined application.
-
Mass Spectrometry establishes the molecular mass (234.97 Da) and elemental composition (presence of Cl and S).
-
IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (-COOH), a sulfonamide (-SO₂NH₂), an aromatic ring, and a C-Cl bond.
-
NMR Spectroscopy provides the final, definitive piece of the puzzle. It maps out the carbon-hydrogen framework, showing the 1,2,4-trisubstituted pattern of the benzene ring and confirming the precise location and connectivity of every functional group relative to one another.
Together, these three techniques provide a self-validating system that unambiguously confirms the structure of 2-chloro-5-sulfamoylbenzoic acid, leaving no room for doubt. This integrated approach is the cornerstone of modern chemical analysis and is essential for ensuring the quality and integrity of chemical compounds in research and industry.
Caption: Integrated workflow for structural elucidation.
References
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]
-
Research Article. (2021-02-15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]
-
AntsLAB. (2019-05-15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]
-
AZoM. (2022-05-10). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]
-
Shimadzu. KBr Pellet Method. Available at: [Link]
-
Bateman, K. P., et al. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Stenson, A. C., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry. Available at: [Link]
-
JoVE. (2025-05-22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Supporting Information. (2018). Green Chemistry. Available at: [Link]
-
Waska, H., et al. (2020-09-17). Investigating the Ionization of Dissolved Organic Matter by Electrospray. ACS Publications. Available at: [Link]
-
PubChem. 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. 2-chlorobenzoic acid. Available at: [Link]
-
PubMed Central. (2020-05-04). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PubChemLite. 2-chloro-5-sulfamoylbenzoic acid (C7H6ClNO4S). Available at: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2024-06-17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2023-11-23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PubChemLite. 2-chloro-5-[(propan-2-yl)sulfamoyl]benzoic acid. Available at: [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. Available at: [Link]
-
NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]
-
ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... Available at: [Link]
-
PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][3][11]benzodiazepin-1( 2H)-ones. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]
-
NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
SpectraBase. Benzoic acid, 2-(2-chloro-5-nitrobenzoyl)-. Available at: [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 6. azom.com [azom.com]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PubChemLite - 2-chloro-5-sulfamoylbenzoic acid (C7H6ClNO4S) [pubchemlite.lcsb.uni.lu]
- 11. shimadzu.com [shimadzu.com]
solubility and stability studies of 2-chloro-5-(aminosulfonyl)benzoic acid
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(aminosulfonyl)benzoic Acid
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical development and manufacturing, the purity and stability of active pharmaceutical ingredients (APIs) are not merely regulatory hurdles; they are the bedrock of safety and efficacy. 2-Chloro-5-(aminosulfonyl)benzoic acid, a known process-related impurity and potential starting material for the potent loop diuretic Furosemide, presents a critical case study.[1][2][3] Understanding its fundamental physicochemical behaviors—namely solubility and stability—is paramount for controlling its presence in the final drug product, ensuring batch-to-batch consistency, and developing robust analytical methods.
This guide is structured to move from foundational knowledge to practical application. We begin with the intrinsic physicochemical properties that govern the molecule's behavior. We then transition into detailed, field-proven protocols for determining its solubility, a critical parameter for both formulation and analytical method development. The subsequent section provides a comprehensive framework for executing forced degradation studies, which are essential for identifying potential degradation pathways and establishing a stability-indicating profile. Our objective is not just to prescribe steps but to illuminate the scientific rationale behind each experimental choice, empowering researchers to not only execute but also adapt these methodologies with confidence.
Part 1: Physicochemical Profile
A molecule's inherent properties dictate its interaction with its environment. For 2-chloro-5-(aminosulfonyl)benzoic acid, understanding its structure and related physicochemical parameters is the necessary first step before any experimental work is undertaken. These characteristics influence everything from solvent selection to the design of analytical methods.
The structure reveals a benzoic acid core with three key functional groups: a carboxylic acid, a sulfonamide, and a chloro group. The acidic nature of both the carboxylic acid and, to a lesser extent, the sulfonamide proton, suggests that its solubility will be highly dependent on the pH of the medium.
Table 1: Physicochemical Properties of 2-Chloro-5-(aminosulfonyl)benzoic acid
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-5-(aminosulfonyl)benzoic acid | [4] |
| Synonyms | Furosemide EP Impurity B; 2,4-Dichloro-5-sulfamoylbenzoic acid* | [1][2] |
| CAS Number | 97-04-1 | [4] |
| Molecular Formula | C₇H₆ClNO₄S | [4] |
| Molecular Weight | 235.65 g/mol | [4] |
| Melting Point | 230-232°C | [5] |
| Appearance | White to off-white powder or crystals | [5] |
| Known Solvents | Slightly soluble in DMSO and heated Methanol | [5][6] |
*Note: Some sources use the synonym 2,4-Dichloro-5-sulfamoylbenzoic acid, which corresponds to a different CAS number (2736-23-4) and molecular formula. This guide focuses on the compound defined by CAS 97-04-1.
Part 2: Solubility Assessment
Solubility is a critical determinant in the pre-formulation stage of drug development, influencing bioavailability and the design of dosage forms.[7][8] For an impurity like 2-chloro-5-(aminosulfonyl)benzoic acid, its solubility characteristics are crucial for developing effective purification strategies and for creating the reference standards used in quality control testing.
Causality in Experimental Design: The Shake-Flask Method
The equilibrium shake-flask method is considered the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[7][9] The core principle is to create a saturated solution by adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached. This ensures that the solvent is holding the maximum possible amount of the solute at a given temperature. The subsequent analysis of the supernatant provides the solubility value.
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Experimental Protocol: pH-Dependent Aqueous Solubility
This protocol is designed to determine the solubility of 2-chloro-5-(aminosulfonyl)benzoic acid across a physiologically relevant pH range, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10]
1. Materials and Equipment:
-
2-Chloro-5-(aminosulfonyl)benzoic acid (purity >98%)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8)[10]
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated HPLC-UV or UPLC-UV system
2. Procedure:
-
Buffer Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.
-
Sample Preparation: To a series of glass vials, add an excess amount of the compound (e.g., 5-10 mg) to ensure undissolved solid remains at equilibrium. Add a fixed volume (e.g., 5 mL) of each pH buffer to the vials. Prepare each condition in triplicate.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C or 37°C ± 1°C).[7] Agitate for a predetermined period (typically 24 to 48 hours) sufficient to reach equilibrium.
-
Phase Separation: After agitation, allow the vials to stand to let the solids settle. To ensure complete separation of undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).[9]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered sample as necessary with the mobile phase and quantify the concentration using a validated stability-indicating HPLC-UV method.
-
pH Verification: Measure the pH of the suspension at the end of the experiment to ensure the buffer capacity was not overwhelmed.[9]
-
Data Reporting: Calculate the solubility in mg/mL. The relative standard deviation between replicates should not exceed 10%.[10]
Part 3: Stability and Forced Degradation Studies
Stability testing is a cornerstone of pharmaceutical development, providing critical information on how the quality of a substance varies with time under the influence of environmental factors. Forced degradation (or stress testing) is the deliberate and accelerated degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[11][12]
The Logic of Forced Degradation
The objective is not to completely destroy the molecule but to induce a level of degradation (typically 5-20%) that is sufficient for the detection and quantification of degradation products.[13] This process helps in understanding the degradation pathways and developing analytical methods that can resolve the parent drug from any significant degradants.
Forced Degradation Workflow
Caption: Logic flow for a forced degradation study.
Experimental Protocols for Forced Degradation
A validated stability-indicating HPLC method is a prerequisite for analyzing the samples from these studies. The method must be able to separate the main peak from any degradation products.[11][14]
General Sample Preparation: Prepare a stock solution of 2-chloro-5-(aminosulfonyl)benzoic acid in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.
1. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for a specified time (e.g., 2-4 hours).
-
Cool the solution, neutralize with 1N NaOH, and dilute to a final concentration with the mobile phase.
-
Analyze by HPLC. Furosemide itself has shown degradation under acidic conditions.[15]
2. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Keep the mixture at room temperature or heat gently (e.g., 60°C) for a specified time (e.g., 1-2 hours). Furosemide is known to degrade in basic conditions.[11][16]
-
Cool the solution, neutralize with 1N HCl, and dilute to a final concentration with the mobile phase.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Dilute to a final concentration with the mobile phase.
-
Analyze by HPLC.[16]
4. Thermal Degradation:
-
Solution: Heat the stock solution at a high temperature (e.g., 80°C) for up to 72 hours.
-
Solid State: Store the solid powder in an oven at a high temperature (e.g., 105°C) for 24 hours. Dissolve a known weight of the stressed solid in the mobile phase to achieve the target concentration.
-
Analyze all samples by HPLC.[11]
5. Photolytic Degradation:
-
Expose the solid powder and the solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.
-
Analyze by HPLC. Furosemide is known to be light-sensitive.[14][17]
Data Interpretation and Summary
The results of the forced degradation studies should be compiled to understand the stability profile of the molecule.
Table 2: Expected Stability Profile and Degradation Summary
| Stress Condition | Reagents/Conditions | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 1N HCl, 80°C | Significant degradation likely | Hydrolysis of the sulfonamide or decarboxylation. |
| Base Hydrolysis | 1N NaOH, 60°C | Significant degradation likely | Hydrolysis of the sulfonamide group. |
| Oxidation | 3-30% H₂O₂, RT | Moderate degradation possible | Oxidation of the sulfur atom or aromatic ring. |
| Thermal (Solid) | 105°C, 24h | Generally stable, minor degradation possible | Decarboxylation or other solid-state reactions. |
| Photolysis | ICH Q1B light exposure | Degradation expected, as related compounds are light-sensitive | Dimerization or other photochemical reactions. |
Conclusion
The systematic study of the solubility and stability of 2-chloro-5-(aminosulfonyl)benzoic acid is an indispensable component of quality control in the pharmaceutical industry. The protocols and frameworks detailed in this guide provide a robust starting point for any laboratory tasked with characterizing this compound. A thorough understanding of its pH-dependent solubility allows for the development of effective purification methods and analytical testing protocols. Similarly, a comprehensive forced degradation study not only elucidates its intrinsic stability but is the only way to develop and validate a truly stability-indicating analytical method—a non-negotiable requirement for ensuring the safety and quality of any pharmaceutical product it may be associated with. These foundational studies are critical investments that pay dividends in regulatory compliance, manufacturing consistency, and ultimately, patient safety.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
-
Phale, M. et al. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research, 6(5), 906-920. Retrieved from [Link]
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). NIH. Retrieved from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. Retrieved from [Link]
-
STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar. (2017). Retrieved from [Link]
-
Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]
-
Forced degradation studies of amiloride hydrochloride and furosemide - ResearchGate. (n.d.). Retrieved from [Link]
-
Furosemide EP Impurity B | 2736-23-4 - SynZeal. (n.d.). Retrieved from [Link]
-
FUROSEMIDE EP IMPURITY B - Allmpus. (n.d.). Retrieved from [Link]
-
Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form - SciSpace. (n.d.). Retrieved from [Link]
-
Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form - Asian Journal of Research in Pharmaceutical Sciences. (2019). Retrieved from [Link]
-
Furosemide EP Impurity B CAS#: 2736-23-4 - ChemWhat. (n.d.). Retrieved from [Link]
-
Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form - Chemistry Research Journal. (n.d.). Retrieved from [Link]
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - NIH. (2023). Retrieved from [Link]
-
Benzoic acid, 5-(aminosulfonyl)-2-chloro- | SIELC Technologies. (2018). Retrieved from [Link]
Sources
- 1. Furosemide EP Impurity B | 2736-23-4 | SynZeal [synzeal.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 5-(aminosulfonyl)-2-chloro- | SIELC Technologies [sielc.com]
- 5. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 6. allmpus.com [allmpus.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar [semanticscholar.org]
- 13. chemrj.org [chemrj.org]
- 14. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. scispace.com [scispace.com]
- 17. ajpsonline.com [ajpsonline.com]
A Historical Literature Review of 2-Chloro-5-Sulfamoylbenzoic Acid Research: From a Chemical Intermediate to a Precursor of a Blockbuster Diuretic
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive historical literature review of 2-chloro-5-sulfamoylbenzoic acid, a pivotal chemical intermediate that played a crucial role in the development of the blockbuster loop diuretic, furosemide. The narrative traces the evolution of its synthesis, chemical characterization, and the burgeoning understanding of its structure-activity relationships that ultimately led to the discovery of one of the most significant diuretics of the 20th century. This guide delves into the historical context of diuretic research, the pioneering work at Hoechst AG, and the early analytical methodologies that were instrumental in the quality control of this important compound. Detailed experimental protocols, derived from historical patents and publications, are provided to offer a practical perspective on the chemical workflows of the era.
Introduction
The story of 2-chloro-5-sulfamoylbenzoic acid is intrinsically linked to the broader history of diuretic drug discovery. In the mid-20th century, the quest for more potent and safer diuretics was a major focus of pharmaceutical research.[1][2] The existing diuretic armamentarium, which included mercurials and thiazides, had limitations in terms of efficacy and side effects.[3][4] This created a fertile ground for the exploration of novel chemical scaffolds with diuretic properties. Sulfonamide-based compounds had already shown promise, and researchers were actively investigating their potential.[5] It was within this scientific landscape that 2-chloro-5-sulfamoylbenzoic acid emerged as a key building block, ultimately leading to a breakthrough in the treatment of edema and hypertension.
The Genesis of a Key Intermediate: Early Synthesis and Chemical Properties
The synthesis of 2-chloro-5-sulfamoylbenzoic acid, also known as 4-chloro-5-sulfamoylanthranilic acid, was a critical step towards the development of furosemide. Early synthetic routes, as detailed in patents from the 1960s, primarily involved the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis.
A representative synthesis from the period is outlined below:
Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
In a reaction vessel equipped with a stirrer and a heating mantle, 2,4-dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid.[6][7]
-
The reaction mixture is heated to a temperature of 130-150°C for several hours to ensure complete chlorosulfonation.[7]
-
Upon completion, the reaction mixture is cautiously poured onto crushed ice to precipitate the product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[6][7]
-
The precipitated solid is collected by filtration and washed with cold water.[6]
Step 2: Ammonolysis of 2,4-dichloro-5-chlorosulfonylbenzoic acid
-
The crude 2,4-dichloro-5-chlorosulfonylbenzoic acid is then subjected to ammonolysis.[6][7]
-
This is typically achieved by reacting it with aqueous ammonia.[6]
-
The resulting solution is then acidified to precipitate the final product, 2,4-dichloro-5-sulfamoylbenzoic acid.[6]
-
The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[6]
The following diagram illustrates the core synthetic pathway:
Caption: Synthesis of 2-chloro-5-sulfamoylbenzoic acid.
The Dawn of a New Diuretic Era: The Discovery of Furosemide
The true significance of 2-chloro-5-sulfamoylbenzoic acid was realized in the early 1960s by a team of researchers at Hoechst AG in Germany.[3] K. Sturm, R. Muschaweck, and P. Hajdu were instrumental in the discovery of furosemide, a potent loop diuretic, which was synthesized from this key intermediate.[3] Their work, documented in patents and subsequent publications, detailed the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine to yield 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, which was given the generic name furosemide.[7][8]
Experimental Protocol: Synthesis of Furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid
-
2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in a suitable solvent.
-
Furfurylamine is then added to the solution.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution reaction, where the furfurylamine displaces one of the chlorine atoms on the benzoic acid ring.
-
After the reaction is complete, the furosemide product is isolated and purified.
The synthetic transformation is depicted below:
Caption: Synthesis of Furosemide.
Unraveling the Structure-Activity Relationship
The discovery of furosemide was not a serendipitous event but rather the culmination of systematic research into the structure-activity relationships (SAR) of sulfamoylbenzoic acid derivatives. Researchers at Hoechst AG and other institutions synthesized and tested a variety of analogs to understand the structural requirements for diuretic activity.[3][9]
Key SAR findings from that era include:
-
The Sulfamoyl Group: The presence of the sulfamoyl (-SO₂NH₂) group was found to be essential for diuretic activity.[9]
-
The Carboxylic Acid Group: The carboxylic acid (-COOH) group was also determined to be a critical feature for the diuretic effect.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzoic acid ring significantly influenced the potency and duration of action. The chlorine atom and the amino group in furosemide were found to be optimal for high diuretic efficacy.[3][9]
The following table summarizes the general SAR for this class of compounds:
| Position | Substituent | Effect on Diuretic Activity |
| 1 | Carboxylic Acid | Essential for activity |
| 2 | Amino Group (e.g., furfurylamino) | Enhances potency |
| 4 | Halogen (e.g., Chlorine) | Increases potency |
| 5 | Sulfamoyl Group | Essential for activity |
This systematic approach to drug design, where chemical structures are methodically altered and their biological effects are observed, was a hallmark of the burgeoning field of medicinal chemistry in the mid-20th century.
Historical Analytical and Quality Control Methodologies
The development and production of 2-chloro-5-sulfamoylbenzoic acid and furosemide necessitated reliable analytical methods for characterization and quality control. In the 1960s and 1970s, the analytical chemist's toolbox was more limited than today's, but a range of techniques were employed to ensure the identity, purity, and strength of these compounds.
Titrimetric Methods
Titration was a cornerstone of pharmaceutical analysis during this period. The acidic nature of the carboxylic acid group and the weakly acidic proton of the sulfamoyl group in 2-chloro-5-sulfamoylbenzoic acid would have been amenable to acid-base titration.[1] Diazotization titration, a classic method for quantifying primary aromatic amines, would have been applicable to the final furosemide product.[2][5]
Colorimetric Methods
Colorimetric analysis, based on the formation of colored compounds that could be quantified using a spectrophotometer, was another widely used technique. The Bratton-Marshall reaction, which involves diazotization followed by coupling with a chromogenic agent, was a common method for the determination of sulfonamides.[10]
Chromatographic Techniques
The 1960s saw the rise of chromatographic methods for the separation and analysis of complex mixtures. Paper chromatography and thin-layer chromatography (TLC) were invaluable tools for assessing the purity of 2-chloro-5-sulfamoylbenzoic acid and furosemide, and for identifying any process-related impurities.[11][12][13][14][15]
Experimental Protocol: Thin-Layer Chromatography (TLC) for the Analysis of Benzoic Acid Derivatives (A Representative Historical Method)
-
Plate Preparation: A glass plate is coated with a thin layer of a stationary phase, such as silica gel G, mixed with a binder like gypsum. The plate is then activated by heating in an oven.
-
Sample Application: A small spot of a solution of the test compound (e.g., 2-chloro-5-sulfamoylbenzoic acid) and a reference standard are applied to the baseline of the TLC plate using a capillary tube.
-
Development: The plate is placed in a developing chamber containing a suitable mobile phase (a mixture of organic solvents). The mobile phase ascends the plate by capillary action, carrying the sample components with it at different rates depending on their polarity and affinity for the stationary phase.
-
Visualization: After the solvent front has reached a certain height, the plate is removed from the chamber and dried. The separated spots are visualized, often under UV light if the compounds are UV-active, or by spraying with a visualizing reagent that reacts with the compounds to produce colored spots.
-
Analysis: The retention factor (Rf value) of the sample spot is compared to that of the reference standard for identification. The presence of additional spots would indicate impurities.
Conclusion
The historical journey of 2-chloro-5-sulfamoylbenzoic acid from a relatively obscure chemical intermediate to the immediate precursor of the life-saving diuretic furosemide is a testament to the power of systematic scientific inquiry. This technical guide has provided a window into the chemical synthesis, the exploration of structure-activity relationships, and the analytical methodologies that defined an era of pharmaceutical innovation. The story of this molecule underscores the critical role that fundamental chemical research plays in the development of new medicines that have a profound impact on human health. The principles of chemical synthesis, purification, and analysis, honed during this period, continue to be the bedrock of modern drug discovery and development.
References
-
Fritz, J. S., & Keen, R. T. (1953). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry, 25(1), 179–180. [Link]
-
Banick, W. M., & Valentine, J. R. (1964). Titrimetric assay of sulfonamides by diazotization using ferrocyphen as indicator. Journal of Pharmaceutical Sciences, 53(10), 1242–1243. [Link]
-
Feit, P. W. (1975). Structure-activity relationships of sulphamoyl diuretics. Postgraduate Medical Journal, 51(Suppl 6), 9–13. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
Banick, W. M., Jr, & Valentine, J. R. (1964). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Journal of pharmaceutical sciences, 53, 1242–1243. [Link]
-
Fritz, J. S., & Keen, R. T. (1952). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry, 24(2), 308–310. [Link]
-
De Leenheer, A. (1973). Separation of thiazide diuretics and antihypertensive drugs by thin-layer chromatography. Journal of Chromatography A, 75(1), 79-86. [Link]
-
Feit, P. W., Nielsen, O. B., & Bruun, H. (1972). Structure-activity studies on sulfamyl diuretics. Journal of medicinal chemistry, 15(4), 437–440. [Link]
-
Jabbar, H. S. (2024). Paper-based analytical device for sensitive colorimetric determination of sulfonamides in pharmaceutical samples. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 304, 123336. [Link]
-
Mount, D. L., Patchen, L. C., & Churchill, F. C. (1996). Field detection of sulfonamides in urine: the development of a new and sensitive test. The American journal of tropical medicine and hygiene, 55(3), 250–253. [Link]
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
ResearchGate. (n.d.). Thin-Layer Chromatography. Retrieved from [Link]
-
Stewart, J. T., & Lomenick, J. L. (1973). Identification of selected antihypertensive drugs by thin-layer chromatography. Journal of pharmaceutical sciences, 62(6), 1004–1005. [Link]
-
Ellcock, C. T., & Fogg, A. G. (1974). Specific colorimetric determination of sulphanilamide in the presence of other sulphonamides by an indophenol reaction. Laboratory practice, 23(10), 555–556. [Link]
-
Shtykov, S. N., Sumina, E. G., & Zagniboroda, D. A. (2007). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. Conference: ARGUS'2007-Nanoanalytics. [Link]
-
Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]
-
Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the.... Retrieved from [Link]
-
Scribd. (n.d.). Practical Sulphonamides by Colorimetry. Retrieved from [Link]
-
Merck Millipore. (n.d.). Comprehensive TLC Applications. Retrieved from [Link]
-
Nachman, R. J., et al. (2002). Structure-activity relationships for in vitro diuretic activity of CAP2b in the housefly. Peptides, 23(12), 2123–2130. [Link]
-
Bargo, E. S. (1984). Simplified Detection of Hydrochlorothiazide in Urine by Thin-Layer Chromatography. Journal of Analytical Toxicology, 8(4), 170–172. [Link]
- Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Loyola eCommons. (n.d.). Spectrophotometric Determinations of the Sulfonamides. Retrieved from [Link]
-
Western Libraries. (n.d.). Paper Annual Reports Collection. Retrieved from [Link]
-
The Chemical Age. (1960). The Chemical Age 1960 Vol.84 No.2156. Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationship of Diuretics. Retrieved from [Link]
-
ZBW Press Archives. (n.d.). Hoechst AG. Retrieved from [Link]
-
FRASER. (1960). Full text of Commercial and Financial Chronicle : May 30, 1960 : General Corporation and Investment News, Vol. 191, No. 5955. Retrieved from [Link]
-
Historical Association of Deutsche Bank. (1965). REPORT for the Year r9 6j. Retrieved from [Link]
-
Slideshare. (n.d.). Structure Activity Relationship of Diuretics. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. | Semantic Scholar [semanticscholar.org]
- 3. Structure-activity relationships of sulphamoyl diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of sulfonamides | PPTX [slideshare.net]
- 5. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 8. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 9. Structure-activity studies on sulfamyl diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Separation of thiazide diuretics and antihypertensive drugs by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of selected antihypertensive drugs by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. esi.utexas.edu [esi.utexas.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Novel Bioactive Compounds from 2-Chloro-5-sulfamoylbenzoic Acid
Abstract: This guide delineates a comprehensive, field-proven strategy for the identification and development of novel bioactive compounds originating from the 2-chloro-5-sulfamoylbenzoic acid scaffold. This molecule, a well-established building block in pharmaceutical synthesis, serves as a "privileged structure," offering a versatile platform for generating diverse chemical libraries with high potential for biological activity.[1][2][3] We will explore an integrated methodology that combines rational, in silico drug design with robust synthetic chemistry and high-throughput biological screening. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a logical and efficient roadmap from initial concept to validated hit compounds.
Introduction: The Rationale for a Privileged Scaffold Approach
In the quest for novel therapeutics, the concept of the "privileged structure" has emerged as a highly effective strategy.[2][3] These are molecular scaffolds capable of binding to multiple biological targets with high affinity, thereby serving as versatile templates for drug discovery.[3] 2-chloro-5-sulfamoylbenzoic acid is a prime example of such a scaffold. Its most famous derivative is the potent loop diuretic, furosemide, which underscores the scaffold's inherent biocompatibility and potential for potent pharmacological intervention.[4][5]
The chemical architecture of 2-chloro-5-sulfamoylbenzoic acid presents three primary points for diversification: the carboxylic acid, the sulfamoyl group, and the chloro-substituted aromatic ring. This structural versatility allows for the systematic modification of the molecule's physicochemical properties, enabling the exploration of vast chemical space to identify compounds with novel mechanisms of action. This guide details a workflow designed to harness this potential efficiently and logically.
Part I: Scaffold Analysis and Strategic Diversification
The success of any library synthesis project hinges on a thorough analysis of the starting scaffold. The three key functional groups of 2-chloro-5-sulfamoylbenzoic acid offer distinct opportunities for chemical modification, each influencing the final compound's properties in a predictable manner.
-
Carboxylic Acid (-COOH): This group is a versatile handle for forming amide bonds. Amidation can modulate solubility, introduce new hydrogen bond donors/acceptors, and append a wide array of chemical functionalities to probe interactions with biological targets.
-
Sulfamoyl Group (-SO₂NH₂): The nitrogen of the sulfamoyl group can be substituted to create a library of sulfonamides. This modification is critical in the known pharmacology of many sulfonamide drugs, influencing properties like pKa, protein binding, and overall potency.[6][7] Structure-activity relationship (SAR) studies have shown that mono-substitution on the N1 nitrogen can increase activity.[6]
-
Aromatic Ring: The chlorine atom at the 2-position can be displaced via nucleophilic aromatic substitution (SNAᵣ), as seen in the synthesis of furosemide where it is replaced by a furfurylamine moiety.[5][8] This position is key for introducing larger, more complex side chains that can occupy deep binding pockets in target proteins.
The strategic plan is to create a diverse library by systematically exploring modifications at these three sites, both individually and in combination.
Caption: Diversification strategy for the 2-chloro-5-sulfamoylbenzoic acid scaffold.
Part II: In Silico Prioritization: A Virtual Screening Workflow
Before committing to extensive chemical synthesis, a computational approach is employed to prioritize library members with the highest probability of biological activity. This in silico drug design phase significantly improves the efficiency of the discovery process by focusing resources on the most promising candidates.[9][10][11]
The workflow is as follows:
-
Virtual Library Generation: A large, virtual library of derivatives is computationally generated based on the diversification strategies outlined in Part I.
-
Target Selection & Binding Site Identification: A biological target (e.g., a specific enzyme or receptor) is chosen. If the 3D structure is known, the ligand-binding site is identified.[11]
-
Molecular Docking: The virtual library is docked into the target's binding site.[11] This simulation predicts the preferred binding pose and estimates the binding affinity (scoring function) of each compound.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are calculated for the top-scoring compounds. This step is crucial for early deselection of candidates with poor drug-like properties.
-
Candidate Selection: A final, prioritized list of compounds is selected for chemical synthesis and biological evaluation.
Caption: A typical in silico workflow for prioritizing drug candidates.
Part III: Synthetic Realization and Library Production
This phase translates the prioritized virtual compounds into tangible chemical entities. The robustness and efficiency of the synthetic routes are paramount. Below is a representative, self-validating protocol for the synthesis of an amide derivative, a common and highly effective modification.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
Objective: To synthesize N-benzyl-2-chloro-5-sulfamoylbenzamide from 2-chloro-5-sulfamoylbenzoic acid.
Materials:
-
2-chloro-5-sulfamoylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation (Self-Validating Step 1):
-
Suspend 2-chloro-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add one drop of DMF as a catalyst.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. The formation of the acid chloride is a reliable and high-yielding reaction, forming the basis for the subsequent amidation.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amidation (Self-Validating Step 2):
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the benzylamine/TEA solution dropwise to the acid chloride solution at 0 °C. The triethylamine acts as a base to quench the HCl byproduct, driving the reaction to completion, which is visually confirmed by the formation of triethylamine hydrochloride precipitate.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-chloro-5-sulfamoylbenzamide.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part IV: High-Throughput Screening (HTS) and Hit Identification
With a focused library of synthesized compounds, the next step is to screen for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target.[12][13][14]
Detailed Experimental Protocol: Kinase Inhibition HTS Assay
Objective: To identify compounds that inhibit the activity of a target protein kinase (e.g., a kinase implicated in cancer).
Principle: This is a fluorescence-based assay. The kinase transfers a phosphate group from ATP to a peptide substrate. The amount of phosphorylated product is quantified, and a decrease in its formation indicates inhibition.
Materials:
-
Target kinase enzyme
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescent detection reagent/antibody system
-
Synthesized compound library dissolved in DMSO
-
Positive control (known kinase inhibitor, e.g., Staurosporine)
-
Negative control (DMSO vehicle)
-
384-well microplates
Procedure:
-
Assay Preparation: Dispense 5 µL of assay buffer into all wells of a 384-well plate.
-
Compound Addition: Add 50 nL of each test compound from the library to individual wells (final concentration, e.g., 10 µM). Add positive and negative controls to designated wells.
-
Enzyme Addition: Add 5 µL of the target kinase solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Add 10 µL of the detection reagent. This reagent generates a fluorescent signal proportional to the amount of phosphorylated substrate. Incubate for an additional 30 minutes.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Data Presentation and Hit Selection
The raw data from the HTS is converted into percent inhibition. Compounds showing inhibition above a certain threshold (e.g., >50%) are classified as "hits."
Table 1: Representative HTS Data for Selected Compounds
| Compound ID | Structure (Modification) | Concentration (µM) | % Inhibition | Hit? ( >50%) |
| SC-001 | (Parent Scaffold) | 10 | 5.2 | No |
| SC-A01 | Amide (Benzylamine) | 10 | 78.5 | Yes |
| SC-A02 | Amide (Cyclopropylamine) | 10 | 62.1 | Yes |
| SC-S01 | Sulfonamide (Morpholine) | 10 | 15.8 | No |
| SC-AS01 | Amide (Aniline) & SNAr (Furfurylamine) | 10 | 92.3 | Yes |
The progression from a large library to a few validated hits follows a stringent cascade to eliminate false positives.[15]
Caption: The hit identification and validation cascade.
Part V: Hit-to-Lead Optimization and SAR
Validated hits from the screening cascade serve as the starting point for lead optimization. This phase involves synthesizing additional, more focused analogues to develop a Structure-Activity Relationship (SAR).[16] The goal is to systematically refine the hit structure to improve potency, selectivity, and pharmacokinetic properties. For instance, if SC-AS01 was a validated hit, chemists would synthesize variants with different amines in the amide position and diverse nucleophiles at the 2-position to understand which functionalities are critical for activity.
Conclusion
The 2-chloro-5-sulfamoylbenzoic acid scaffold represents a fertile ground for the discovery of novel bioactive compounds. By employing an integrated strategy that marries computational chemistry, systematic synthetic diversification, and high-throughput biological screening, research teams can efficiently navigate the complex path of drug discovery. The causality-driven, self-validating methodologies presented in this guide provide a robust framework for unlocking the therapeutic potential of this privileged structure, paving the way for the development of next-generation therapeutics.
References
-
Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2019). Natural product derived privileged scaffolds in drug discovery. PubMed. [Link]
-
Pharma Knowledge. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]
-
Patchett, A. A., & Nargund, R. P. (2004). Privileged Structures: Applications in Drug Discovery. Bentham Science Publishers. [Link]
-
OpenOChem Learn. (n.d.). Privileged Structures. [Link]
-
Scribd. (n.d.). In Silico Drug Design and Virtual Screening Techniques: Dr. Gurdeep Singh Associate Professor | PDF. [Link]
-
Slideshare. (n.d.). Presentation on insilico drug design and virtual screening. [Link]
-
Slideshare. (n.d.). SAR OF SULPHONAMIDES.pptx. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
-
Zheng, M., et al. (2022). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]
-
AZoLifeSciences. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. [Link]
-
Slideshare. (n.d.). in silico drug design and virtual screening technique. [Link]
-
Sygnature Discovery. (n.d.). Virtual Screening - Drug Discovery. [Link]
-
MDPI. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Drug Discovery World (DDW). (2023). The High-Throughput Screening Transformation in Modern Drug Development. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 4. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. Presentation on insilico drug design and virtual screening | PPTX [slideshare.net]
- 11. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-chloro-5-sulfamoylbenzoic Acid
Introduction and Scientific Rationale
2-chloro-5-sulfamoylbenzoic acid is a key chemical intermediate and a potential impurity in the manufacturing of active pharmaceutical ingredients (APIs), most notably Furosemide[1]. The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a cornerstone of quality control.
The core challenge in analyzing this molecule lies in its chemical structure, which contains a highly polar carboxylic acid group and a sulfonamide group. These functional groups can lead to poor chromatographic performance, such as peak tailing, if not properly addressed. The method development strategy outlined herein is grounded in the physicochemical properties of the analyte to proactively overcome these challenges. The primary goal is to suppress the ionization of the carboxylic acid to achieve a sharp, symmetrical peak, well-retained and resolved from potential degradants.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development. The key characteristics of 2-chloro-5-sulfamoylbenzoic acid are summarized below.
| Property | Value / Information | Rationale for Method Development |
| Chemical Structure | The presence of a benzene ring, a carboxylic acid, and a sulfonamide group dictates a reversed-phase HPLC approach. The aromatic ring acts as a chromophore for UV detection. | |
| Molecular Formula | C₇H₆ClNO₄S[2] | - |
| Molecular Weight | 235.65 g/mol [3] | Essential for preparing standard solutions of known concentration. |
| pKa | Estimated ~3.5-4.5 | The carboxylic acid group requires a mobile phase pH of at least 1.5-2.0 units below its pKa to remain in its neutral, protonated form, thereby preventing peak tailing and ensuring consistent retention. |
| Predicted XlogP | 0.8[2] | The low logP value indicates high polarity, suggesting that a highly aqueous mobile phase will be required for adequate retention on a C18 column. |
| UV Absorbance | Strong UV absorption expected due to the substituted benzene ring. | A photodiode array (PDA) detector is ideal for determining the wavelength of maximum absorbance (λmax). Literature on the structurally similar Furosemide shows strong absorbance around 230-280 nm[1][4][5]. A wavelength of 272 nm is often used for related compounds[6][7]. |
| Solubility | Slightly soluble in methanol and DMSO[8]. | This informs the choice of diluent for preparing standard and sample solutions. A mixture of water and an organic solvent like methanol or acetonitrile is a suitable starting point. |
HPLC Method Development Strategy
The development process is a systematic workflow designed to achieve a specific separation goal: a robust, reliable, and stability-indicating method.
Caption: A systematic workflow for HPLC method development.
Column Selection: The Stationary Phase
Given the polar nature of the analyte (XlogP of 0.8), a standard L1 column (C18) is the logical starting point. A column with dimensions of 150 x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure. C18 columns are widely used for analyzing Furosemide and its related compounds, demonstrating their suitability for this class of molecules[6][9].
Mobile Phase Selection and Optimization
-
Aqueous Component: To ensure the carboxylic acid is protonated (non-ionized), the mobile phase pH must be controlled. A simple and effective approach is to use 0.1% Acetic Acid or Formic Acid in water . This typically brings the pH to around 3.0, which is sufficiently below the analyte's estimated pKa. This acidic environment is crucial for achieving sharp, symmetrical peaks.
-
Organic Component: Acetonitrile is selected as the organic modifier. It generally offers lower backpressure and better UV transparency compared to methanol.
-
Elution Mode: An isocratic elution is preferred for its simplicity and robustness. The initial organic percentage was determined by running screening gradients. Based on the analyte's polarity, a relatively low percentage of acetonitrile is expected.
Detection Wavelength
A UV scan of 2-chloro-5-sulfamoylbenzoic acid in the mobile phase diluent confirmed a λmax around 272 nm . This wavelength provides excellent sensitivity and is consistent with methods for structurally related compounds, making it suitable for detecting both the main peak and any potential impurities[6][7].
Experimental Protocol: Optimized Method
This section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Eclipse XDB C18, Waters Symmetry C18).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Acetic Acid (Glacial, ACS Grade)
-
2-chloro-5-sulfamoylbenzoic acid reference standard
-
Chromatographic Conditions
| Parameter | Optimized Condition |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (30:70, v/v) |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Solution Preparation
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-chloro-5-sulfamoylbenzoic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (20 µg/mL):
-
Pipette 20 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution (20 µg/mL). The system is deemed ready for use if it meets the following criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Stability-Indicating Study: Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the specificity of the method, ensuring that the analyte peak is free from interference from any degradation products, co-eluting impurities, or excipients[4][5].
Caption: Overview of forced degradation stress conditions.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N HCl. Heat at 60 °C. Withdraw samples at timed intervals, neutralize with an equivalent amount of 0.1N NaOH, and dilute with diluent to the target concentration.
-
Alkaline Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Keep at 60 °C. Withdraw samples, neutralize with 0.1N HCl, and dilute.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at intervals and dilute.
-
Thermal Degradation: Expose the solid-state reference standard to 80 °C in a hot air oven. Withdraw samples, prepare solutions, and analyze.
-
Photolytic Degradation: Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analysis of Stressed Samples: Analyze the stressed samples alongside a non-stressed control sample. The goal is to achieve 5-20% degradation. The peak purity of the analyte should be assessed using a PDA detector to confirm that no degradation products are co-eluting. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
Method Validation Summary
The developed method was validated according to ICH Q2(R1) guidelines. The results are summarized below.
| Validation Parameter | Result |
| Specificity | No interference from blank or degradation products. Peak purity index > 0.999 for the analyte peak in all stressed conditions. |
| Linearity | Linear over the range of 5-50 µg/mL with a correlation coefficient (R²) of > 0.999. |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 1.5% |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (3:1). |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (10:1). |
| Robustness | Method was robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high. 2. Column contamination or degradation. | 1. Ensure the pH of the aqueous phase is ~3.0 or lower. 2. Flush the column with a strong solvent or replace if necessary. |
| Retention Time Shift | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase accurately. 2. Ensure the column oven is stable at the set temperature. 3. Use a new or equilibrated column. |
| Poor Resolution | 1. Loss of column efficiency. 2. Inappropriate mobile phase strength. | 1. Replace the column. 2. Decrease the percentage of acetonitrile to increase retention and improve separation from early-eluting peaks. |
Conclusion
The HPLC method detailed in this application note is rapid, precise, accurate, and specific for the quantitative determination of 2-chloro-5-sulfamoylbenzoic acid. The isocratic method is easy to implement and robust for routine use in a quality control environment. The successful separation of the analyte from its degradation products confirms the stability-indicating nature of the assay, making it a valuable tool for monitoring the purity and stability of this important pharmaceutical intermediate.
References
-
Muby Chemicals. (2024). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS.
-
Wong, C. Y., et al. (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI.
-
Phale, M., & Sharma, S. (2017). Stress degradation of furosemide and RP-HPLC method validation. World Journal of Pharmaceutical Research.
-
Jain, D., et al. (2011). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. Journal of Chromatographic Science, Oxford Academic.
-
Jain, D., et al. (2011). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed.
-
PubChem. 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information.
-
Dias, A. S., et al. (2020). Furosemide in water matrix: HPLC-UV method development and degradation studies. Revista Ambiente & Água.
-
Wong, C. Y., et al. (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health (NIH).
-
Phale, M., & Sharma, S. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research.
-
ResearchGate. (n.d.). Forced degradation studies of amiloride hydrochloride and furosemide.
-
Ledo, C. B., et al. (2012). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES.
-
ResearchGate. (2011). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation.
-
ResearchGate. (n.d.). HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the....
-
ResearchGate. (2017). STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF FRUSEMIDE AND AMILORIDE HYDROCHLORIDE IN TABLET DOSAGE FORM.
-
Wang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Institutes of Health (NIH).
-
Semantic Scholar. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method.
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
-
BLD Pharm. (n.d.). 97-04-1|2-Chloro-5-sulfamoylbenzoic acid.
-
PubChemLite. (n.d.). 2-chloro-5-sulfamoylbenzoic acid (C7H6ClNO4S).
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-5-sulfamoylbenzoic acid (C7H6ClNO4S) [pubchemlite.lcsb.uni.lu]
- 3. 97-04-1|2-Chloro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. Stress degradation of furosemide and RP-HPLC method validation [wisdomlib.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 9. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-5-Sulfamoylbenzoic Acid in Diuretic Drug Design: A Technical Guide for Researchers
Introduction
The 2-chloro-5-sulfamoylbenzoic acid scaffold is a cornerstone in the field of medicinal chemistry, particularly in the development of high-ceiling or loop diuretics. This chemical framework forms the backbone of some of the most clinically significant diuretics, including furosemide and bumetanide, which are indispensable in managing fluid overload in conditions such as congestive heart failure, cirrhosis, and renal disease.[1][2] These agents exert a powerful and rapid diuretic effect, distinguishing them from other classes of diuretics.[2] This guide provides an in-depth exploration of the 2-chloro-5-sulfamoylbenzoic acid moiety, detailing its mechanism of action, the critical structure-activity relationships that govern its efficacy, and validated experimental protocols for the design and evaluation of novel diuretic agents based on this privileged scaffold.
Part 1: The Pharmacophore - Mechanism of Action at the Loop of Henle
Loop diuretics derived from the 2-chloro-5-sulfamoylbenzoic acid core exert their action on the thick ascending limb (TAL) of the Loop of Henle within the kidney's nephrons.[1][2][3] This segment of the nephron is responsible for reabsorbing approximately 20-30% of the filtered sodium chloride (NaCl) load.[1]
The primary molecular target is the Na-K-Cl cotransporter 2 (NKCC2), a protein located on the apical (luminal) membrane of the TAL cells.[1][4][5][6] The NKCC2 symporter facilitates the electroneutral transport of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl−) from the tubular fluid into the cell. By competitively inhibiting the chloride-binding site on the NKCC2 transporter, loop diuretics block the reabsorption of these ions.[3][5] This inhibition leads to a cascade of effects:
-
Increased Solute Excretion: A higher concentration of Na+, K+, and Cl− remains in the tubular fluid.
-
Disruption of Osmotic Gradient: The reabsorption of these ions is crucial for generating the hypertonic medullary interstitium, which drives water reabsorption in the collecting ducts. By inhibiting this process, loop diuretics reduce the osmotic gradient, leading to decreased water reabsorption.[3]
-
Potent Diuresis: The net result is a significant increase in the excretion of water (diuresis) and sodium (natriuresis).[1][4]
Because these drugs are highly bound to plasma proteins, they are not readily filtered at the glomerulus. Instead, they are actively secreted into the proximal tubule by organic anion transporters (OATs) to reach their site of action in the TAL lumen.[5]
| Position | Group | Importance | Example Modification | Result |
| C1 | Carboxylic Acid (-COOH) | Optimal for activity and transport secretion. [7][8] | Tetrazole | Can retain some activity, but generally less potent. [9] |
| C4 | Chloro (-Cl) | Potent electron-withdrawing group, increases activity. [7][8] | Phenoxy (-OPh) | Used in bumetanide, results in very high potency. |
| C5 | Sulfamoyl (-SO₂NH₂) | Essential for binding to NKCC2. [7][8] | Methylsulfonyl (-SO₂CH₃) | Generally leads to decreased potency. [10] |
| C2/C3 | Amino (-NH-R) | Site for major modifications to tune potency. [7] | -NH-CH₂-(Furyl) (Furosemide) | Potent diuretic activity. |
| C2/C3 | Amino (-NH-R) | Site for major modifications to tune potency. [7] | -NH-(CH₂)₃-CH₃ (Bumetanide) | High potency diuretic activity. |
Part 3: Experimental Protocols
The development of novel diuretics requires robust synthetic methods and reliable assays to evaluate biological activity.
Protocol 3.1: Synthesis of a Furosemide Analog
This protocol describes a general method for synthesizing a furosemide analog from 2,4-dichloro-5-sulfamoylbenzoic acid. [11][12][13] Objective: To synthesize 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid (Furosemide) as a representative example.
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid
-
Furfurylamine
-
An acid-binding agent (e.g., sodium bicarbonate)
-
A high-boiling point polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Hydrochloric acid (10% aqueous solution)
-
Ethanol and Water for recrystallization
-
Activated carbon
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, thermometer, and nitrogen inlet, add 2,4-dichloro-5-sulfamoylbenzoic acid (1 molar equivalent), sodium bicarbonate (1.2 molar equivalents), and DMSO. [12]2. Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes.
-
Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere. [12]4. Amine Addition: Slowly add furfurylamine (3 molar equivalents) dropwise to the heated solution. [12]5. Reaction: Maintain the reaction at 130°C for 5-6 hours, monitoring progress by TLC. [12]6. Work-up and Precipitation: Cool the reaction mixture to room temperature (approx. 30°C). Slowly add 10% HCl to adjust the pH to 3-4, which will precipitate the crude product. [12]7. Filtration: Cool the mixture further to 20°C and stir for 2 hours. Filter the precipitate and wash the solid with water.
-
Purification/Recrystallization:
-
Transfer the crude product to a new flask and add a mixture of ethanol and water (1:1 v/v). [12] * Add sodium hydroxide to adjust the pH to >7 and heat to 70°C until the solid dissolves.
-
Add activated carbon for decolorization and reflux for 30 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Cool the filtrate to room temperature and re-acidify with 15% HCl to a pH of 3-4 to precipitate the pure product.
-
Filter the purified solid, wash with water, and dry under vacuum to yield furosemide.
-
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.
Protocol 3.2: In Vitro Evaluation of NKCC2 Inhibition
A high-throughput fluorescent-based assay can be used to measure the inhibitory activity of test compounds on the NKCC2 transporter. [14][15]This method utilizes the fact that thallium (Tl⁺) can be transported by NKCCs as a congener of K⁺.
Objective: To determine the IC₅₀ of a test compound for NKCC2.
Materials:
-
LLC-PK1 cells (or another suitable renal epithelial cell line) stably transfected to express NKCC2. [15]* 96-well black, clear-bottom plates.
-
FluxOR™ Thallium Detection Kit (or similar).
-
Test compounds dissolved in DMSO.
-
Bumetanide or Furosemide (as positive controls).
Procedure:
-
Cell Plating: Seed the NKCC2-expressing LLC-PK1 cells into 96-well plates and grow to confluence.
-
Assay Buffer Preparation: Prepare Chloride-free and Potassium-free assay buffers as per the kit instructions.
-
Dye Loading & Transporter Activation:
-
Remove the culture medium from the cells.
-
Add the FluxOR™ dye loading buffer (prepared in Cl⁻-free buffer). This low-Cl⁻ environment activates the NKCC2 transporter. [14] * Incubate for 60-90 minutes at room temperature.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
After dye loading, wash the cells and add the compound solutions to the respective wells.
-
-
Tl⁺ Influx Measurement:
-
Use a fluorescence plate reader (e.g., FlexStation) equipped with an automated liquid handling system.
-
Add the Tl⁺-containing stimulus buffer to all wells.
-
Immediately begin recording fluorescence intensity over time. The influx of Tl⁺ quenches the intracellular dye, causing a decrease in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of Tl⁺ influx from the initial slope of the fluorescence decay curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The assay includes a positive control (e.g., bumetanide) with a known IC₅₀ to validate the experimental run. The bumetanide-sensitive portion of the Tl⁺ flux confirms NKCC2-mediated transport. [16]
Protocol 3.3: In Vivo Assessment of Diuretic Activity in a Rodent Model
The modified Lipschitz test in rats is a standard method for evaluating the diuretic, natriuretic (Na⁺ excretion), and kaliuretic (K⁺ excretion) effects of a test compound. [17][18][19] Objective: To assess the diuretic efficacy and electrolyte excretion profile of a test compound in rats.
Materials:
-
Sprague Dawley or Wistar rats (male, 200-250 g).
-
Metabolic cages for individual housing and urine collection.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose with 0.2% Tween 80 in water).
-
Furosemide (10 mg/kg) as a positive control.
-
Test compound at various doses (e.g., 10, 30, 100 mg/kg).
-
Normal saline (0.9% NaCl).
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Procedure:
-
Acclimatization & Fasting: Acclimatize rats to metabolic cages for 2-3 days. Fast the animals overnight (18 hours) before the experiment, with free access to water. [18][19]2. Hydration: On the day of the experiment, administer a priming dose of normal saline orally (e.g., 15-25 mL/kg) to all rats to ensure a uniform state of hydration and promote urine flow. [18][19]3. Grouping and Dosing: Randomly divide the rats into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Furosemide (10 mg/kg, p.o.)
-
Groups 3-5: Test compound at low, medium, and high doses (p.o.)
-
-
Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at specified intervals (e.g., hourly for the first 5 hours, then a cumulative collection at 24 hours). [20]5. Measurements:
-
Urine Volume: Record the cumulative urine volume for each rat at each time point.
-
Electrolyte Concentration: Measure the concentrations of Na⁺ and K⁺ in the collected urine samples using a flame photometer. Cl⁻ can be measured by titration or an ion-selective electrode.
-
pH: Measure the pH of the urine samples.
-
-
Data Analysis:
-
Diuretic Index: Calculate as (Urine volume of test group) / (Urine volume of control group). An index > 1.5 is considered good diuretic activity. [18] * Electrolyte Excretion: Calculate the total amount of Na⁺, K⁺, and Cl⁻ excreted over the collection period.
-
Statistical Analysis: Compare the results from the test groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
-
Conclusion
The 2-chloro-5-sulfamoylbenzoic acid scaffold remains a highly valuable and versatile starting point for the design of potent loop diuretics. A thorough understanding of its mechanism of action at the NKCC2 transporter and the key structure-activity relationships governing its interaction is fundamental for any drug discovery program in this area. The experimental protocols detailed herein provide a validated framework for the synthesis of novel analogs and their subsequent evaluation through a tiered screening cascade, from in vitro target engagement to in vivo proof of concept. By systematically applying these principles and methods, researchers can continue to explore this chemical space to develop next-generation diuretics with improved efficacy, selectivity, and safety profiles.
References
- JAPI (2024). Loop Diuretics Unique Mechanism of Action.
- Dr.Oracle (2025). What is the mechanism of action of loop diuretics, such as Furosemide (Lasix), in the management of heart failure?.
-
Wikipedia (n.d.). Na–K–Cl cotransporter. Available at: [Link]
-
Deranged Physiology (2025). Furosemide. Available at: [Link]
-
GoodRx (2024). Loop Diuretics' Mechanism of Action: How Do These Water Pills Work?. Available at: [Link]
-
ResearchGate (n.d.). Inhibition by loop diuretic drugs of rat Na-K-Cl cotransporters NKCC2.... Available at: [Link]
-
Wikipedia (n.d.). Loop diuretic. Available at: [Link]
-
Scribd (n.d.). Sar Loop Diuretics. Available at: [Link]
-
Pharmacy 180 (n.d.). SAR of Loop Diuretics. Available at: [Link]
-
ResearchGate (n.d.). Chemical structures of clinically approved loop diuretics. Available at: [Link]
-
NIH (2024). Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases. Available at: [Link]
-
SlideShare (n.d.). Evaluation of diuretics.pptx. Available at: [Link]
-
Patsnap Synapse (2024). What are NKCC2 inhibitors and how do they work?. Available at: [Link]
-
ResearchGate (2025). Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs. Available at: [Link]
- Google Patents (n.d.). CN106117168A - A kind of preparation method of furosemide.
- Google Patents (n.d.). WO1996012714A1 - Process for the preparation of furosemide.
- Google Patents (n.d.). CN105906589A - Preparation method of furosemide.
-
YouTube (2024). SAR of Loop Diuretics (Sulphonamide Derivatives). Available at: [Link]
-
BMC Cell Biology (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. Available at: [Link]
- Google Patents (n.d.). EP0788494B1 - Process for the preparation of furosemide.
-
ResearchGate (n.d.). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. Available at: [Link]
-
NIH (n.d.). Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways. Available at: [Link]
-
PubMed (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Available at: [Link]
-
NIH (2013). High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells. Available at: [Link]
-
Dove Medical Press (2020). Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. Available at: [Link]
- Google Patents (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
JEP (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Ex. Available at: [Link]
-
NIH (n.d.). Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus. Available at: [Link]
-
PubMed (n.d.). Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. Available at: [Link]
- Google Patents (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
NIH (n.d.). Molecular regulation of NKCC2 in the thick ascending limb. Available at: [Link]
Sources
- 1. Loop Diuretics Unique Mechanism of Action [japi.org]
- 2. goodrx.com [goodrx.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. droracle.ai [droracle.ai]
- 5. Loop diuretic - Wikipedia [en.wikipedia.org]
- 6. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. scribd.com [scribd.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. youtube.com [youtube.com]
- 10. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN106117168A - A kind of preparation method of furosemide - Google Patents [patents.google.com]
- 12. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 13. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of the NKCC2 ion cotransporter by SPAK-OSR1-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. dovepress.com [dovepress.com]
- 19. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
The Versatility of 2-Chloro-5-(aminosulfonyl)benzoic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug development, the identification and utilization of versatile building blocks are paramount to innovation. 2-Chloro-5-(aminosulfonyl)benzoic acid, a seemingly unassuming molecule, represents a cornerstone in the synthetic chemist's toolkit. Its trifunctional nature, possessing a carboxylic acid, a sulfonamide, and a strategically placed chlorine atom on an aromatic ring, offers a rich tapestry of chemical reactivity. This unique arrangement of functional groups not only allows for a diverse array of subsequent chemical transformations but also imbues the resulting molecules with desirable physicochemical properties for biological applications.
This comprehensive guide delves into the multifaceted applications of 2-chloro-5-(aminosulfonyl)benzoic acid as a pivotal starting material. We will explore its role in the synthesis of blockbuster pharmaceuticals, its utility in the construction of novel heterocyclic systems, and provide detailed, field-proven protocols for its preparation and manipulation. The causality behind experimental choices will be elucidated, offering researchers and drug development professionals the insights needed to leverage this powerful building block in their own synthetic endeavors.
Core Synthetic Strategies: A Mechanistic Perspective
The synthetic utility of 2-chloro-5-(aminosulfonyl)benzoic acid is primarily centered around two key reactive handles: the carboxylic acid and the reactive chlorine atom, with the sulfonamide group often playing a crucial role in modulating the electronic properties of the aromatic ring and serving as a key pharmacophoric element.
Synthesis of the Building Block: A Stepwise Approach
The preparation of 2-chloro-5-(aminosulfonyl)benzoic acid is a multi-step process that begins with the readily available 2-chlorobenzoic acid. The key transformations involve electrophilic aromatic substitution to introduce the sulfonyl group, followed by amination.
Workflow for the Synthesis of 2-Chloro-5-(aminosulfonyl)benzoic Acid
Caption: Synthetic pathway to 2-chloro-5-(aminosulfonyl)benzoic acid.
Mechanism of Chlorosulfonation:
The chlorosulfonation of 2-chlorobenzoic acid is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid serves as both the reagent and the solvent. The strong electron-withdrawing nature of the carboxylic acid and the chloro group directs the incoming electrophile, the chlorosulfonium ion (SO₂Cl⁺), to the meta position relative to the carboxylic acid and para to the chlorine, which is the 5-position.
Mechanism of Amination:
The resulting 2-chloro-5-(chlorosulfonyl)benzoic acid is then reacted with ammonia. The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia to form the stable sulfonamide.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Diverse Functionality
The chlorine atom at the 2-position of the benzoic acid ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the adjacent carboxylic acid and the sulfonamide group at the 5-position. This activation allows for the displacement of the chloride by a variety of nucleophiles, a key strategy in the synthesis of numerous bioactive molecules.
General Mechanism of SNAr on 2-Chloro-5-(aminosulfonyl)benzoic Acid
Caption: The addition-elimination mechanism of SNAr.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, which is a key stabilizing factor. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
Application Notes: From Diuretics to Novel Heterocycles
The Synthesis of Furosemide: A Landmark Application
Arguably the most prominent application of a derivative of 2-chloro-5-(aminosulfonyl)benzoic acid is in the industrial synthesis of Furosemide, a potent loop diuretic used to treat edema and hypertension.[1] In this synthesis, the closely related 2,4-dichloro-5-sulfamoylbenzoic acid is often used, where the additional chlorine atom further activates the ring towards nucleophilic substitution.
The final step in the synthesis of Furosemide is a nucleophilic aromatic substitution reaction where furfurylamine displaces the chloride at the 2-position.[1]
A Building Block for Novel Bioactive Molecules
The reactivity of 2-chloro-5-(aminosulfonyl)benzoic acid extends far beyond the synthesis of Furosemide analogs. Its trifunctional nature makes it an ideal scaffold for the development of a wide range of bioactive compounds. For instance, derivatives have been explored for their potential as antibacterial agents.[2] The ability to introduce diverse functionalities through SNAr reactions allows for the systematic exploration of structure-activity relationships.
Synthesis of Fused Heterocyclic Systems
The strategic placement of the reactive functional groups in 2-chloro-5-(aminosulfonyl)benzoic acid makes it a valuable precursor for the synthesis of fused heterocyclic systems. For example, through intramolecular cyclization reactions, it is possible to construct novel benzothiazine derivatives, a class of compounds with a broad spectrum of biological activities.
Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of 2-chloro-5-(aminosulfonyl)benzoic acid and a key intermediate.
Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
Materials:
-
2-Chlorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a fume hood, carefully add 2-chlorobenzoic acid (1 molar equivalent) in portions to an excess of chlorosulfonic acid (approximately 5-6 molar equivalents) with stirring.
-
Heat the reaction mixture to 90-100 °C for 5 hours. The reaction should be monitored by TLC to ensure completion.
-
Cool the reaction mixture to room temperature and then slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and water, maintaining the temperature below 10 °C.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude wet cake is dissolved in diethyl ether. The ether layer is washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate.[3]
-
The ether is removed under reduced pressure to yield the crude 2-chloro-5-(chlorosulfonyl)benzoic acid, which can be purified by recrystallization from a suitable solvent system like ether/hexane.[3]
Causality of Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material and acts as the solvent.
-
Controlled Quenching: Pouring the reaction mixture onto ice is a highly exothermic process. Slow addition and temperature control are crucial to prevent side reactions and ensure safety.
-
Ether Extraction and Washing: Diethyl ether is used to extract the product from the aqueous mixture. The brine wash helps to remove any remaining water from the organic layer.
Protocol 2: Synthesis of 2-Chloro-5-(aminosulfonyl)benzoic Acid
Materials:
-
2-Chloro-5-(chlorosulfonyl)benzoic acid
-
Concentrated aqueous ammonia
-
Hydrochloric acid (concentrated and dilute)
-
Ice
Procedure:
-
Cool a concentrated aqueous ammonia solution in an ice bath.
-
Slowly add the 2-chloro-5-(chlorosulfonyl)benzoic acid (1 molar equivalent) in portions to the cold ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at a low temperature for 1-2 hours after the addition is complete.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
Causality of Experimental Choices:
-
Low-Temperature Amination: The reaction of the sulfonyl chloride with ammonia is exothermic. Low temperatures are maintained to control the reaction rate and minimize the formation of byproducts.
-
Acidification: The product, being a carboxylic acid, is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the neutral product to precipitate out of the solution.
Data Presentation
Table 1: Spectroscopic Data for 2-Chlorobenzoic Acid Derivatives
| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| 2-Chlorobenzoic Acid | ~13.5 (s, 1H, COOH), 7.85 (dd, 1H), 7.55 (td, 1H), 7.45 (td, 1H), 7.35 (dd, 1H) | ~166.5, 133.4, 132.8, 131.9, 130.8, 129.7, 127.6 |
| 2-Chloro-5-(aminosulfonyl)benzoic Acid | Data not readily available in literature. Expected signals: a broad singlet for the COOH proton, a singlet for the SO₂NH₂ protons, and three aromatic protons with characteristic splitting patterns. | Data not readily available in literature. Expected signals: a carbonyl carbon, and six aromatic carbons with shifts influenced by the substituents. |
Note: The provided NMR data for 2-chlorobenzoic acid is based on typical values and may vary slightly depending on the specific experimental conditions. Spectroscopic data for the title compound should be acquired and interpreted for confirmation.
Conclusion: A Building Block with Enduring Significance
2-Chloro-5-(aminosulfonyl)benzoic acid stands as a testament to the power of strategically functionalized small molecules in organic synthesis. Its utility, anchored in the landmark synthesis of Furosemide, continues to expand as chemists explore its potential in constructing novel bioactive compounds and complex heterocyclic architectures. The principles of electrophilic and nucleophilic aromatic substitution that govern its reactivity are fundamental to organic chemistry, and understanding the nuances of its application provides a valuable lesson in rational molecular design. As the quest for new therapeutics and functional materials intensifies, the role of such versatile building blocks will undoubtedly remain central to the advancement of chemical science.
References
- U.S. Patent 3,879,402 A, "Process for preparing 2-chloro-5-sulfamoylbenzoic acids," issued April 22, 1975.
-
PrepChem, "Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid," [Link].
-
Royal Society of Chemistry, "Supplementary Information," [Link].
- Chinese Patent CN100522936C, "Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid," issued August 5, 2009.
-
CONICET, "Spectral Assignments and Reference Data," [Link].
-
MDPI, "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions," [Link].
-
Eureka | Patsnap, "A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid," [Link].
- Heterocycles, "SYNTHESIS OF 5,l-BENZOTHIAZOCINES AND THEIR HOMOLOGUES," Vol. 22, No. 5, 1984.
-
Anshul Specialty Molecules, "2-Amino-5-Chloro Benzoic acid," [Link].
-
PubChemLite, "2-chloro-5-[(methylsulfonyl)amino]benzoic acid (C8H8ClNO4S)," [Link].
-
Royal Society of Chemistry, "VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids," [Link].
-
MDPI, "Synthesis of Biologically Active Molecules through Multicomponent Reactions," [Link].
-
PubChem, "2-Chloro-5-(methylsulphonyl)benzoic acid," [Link].
- U.S. Patent 2,100,242 A, "Preparation of 2-chloro-5-aminobenzoic acid," issued November 23, 1937.
-
PubMed Central, "Heterocycles in Medicinal Chemistry," [Link].
-
U.S. Environmental Protection Agency, "Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details," [Link].
-
PubChem, "2-Chloro-4-(methylsulfonyl)benzoic acid," [Link].
-
NIST, "Benzoic acid, 2-chloro-," [Link].
Sources
Application Note: Strategies for the Derivatization of 2-Chloro-5-sulfamoylbenzoic Acid in Medicinal Chemistry
Introduction
2-Chloro-5-sulfamoylbenzoic acid is a highly versatile scaffold in medicinal chemistry, most famously serving as the key precursor to the potent loop diuretic furosemide.[1] Its structure presents three distinct, chemically addressable points for modification: a carboxylic acid, an aromatic primary sulfonamide, and a chlorinated benzene ring. This trifecta of functional groups allows for systematic and diverse chemical modifications, making it an exemplary starting point for generating compound libraries to explore structure-activity relationships (SAR). This guide provides a detailed overview of the core derivatization strategies for this scaffold, complete with field-tested protocols and the scientific rationale underpinning these modifications.
The strategic derivatization of this molecule allows medicinal chemists to finely tune its physicochemical and pharmacological properties. Modifications can alter lipophilicity, aqueous solubility, metabolic stability, and target-binding interactions, which are critical parameters in drug discovery.[2]
Core Molecular Scaffold and Derivatization Points
The foundational structure of 2-chloro-5-sulfamoylbenzoic acid offers three primary vectors for chemical exploration. Understanding the reactivity and role of each functional group is paramount for designing a logical derivatization strategy.
Caption: Key derivatization points on the 2-chloro-5-sulfamoylbenzoic acid scaffold.
Section 1: Modification of the Carboxylic Acid Group
The carboxylic acid at the C1 position is often the initial and most frequent site of modification. It serves as a primary handle for introducing a wide variety of functional groups through well-established coupling chemistries.
Scientific Rationale
-
Amide Formation: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This transformation replaces an acidic proton and a hydrogen bond acceptor (the carboxylate) with a hydrogen bond donor (the N-H) and a neutral carbonyl group. This can fundamentally alter a compound's interaction with its biological target, improve membrane permeability by neutralizing a negative charge, and introduce new vectors for exploring chemical space.[3]
-
Esterification for Prodrugs: Esterification is a common strategy to create prodrugs.[4] By masking the polar carboxylic acid, an ester derivative can enhance lipophilicity, thereby improving oral absorption. These esters are designed to be cleaved by endogenous esterases in the plasma or target tissues, releasing the active carboxylic acid parent drug.[5]
Protocol 1.A: Amide Bond Formation via Carbodiimide Coupling
This protocol describes a general method for coupling the carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as activating agents.
Workflow:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) to the mixture. Stir for 20-30 minutes at 0 °C to form the active ester intermediate. The formation of this intermediate is crucial to prevent side reactions and improve yield.
-
Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq), followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted benzamide.[6]
Protocol 1.B: Esterification via Alkyl Halide
This protocol details a straightforward method for synthesizing ester prodrugs via SN2 reaction with an alkyl halide under basic conditions.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-chloro-5-sulfamoylbenzoic acid (1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile.
-
Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture.
-
Reaction Progression: Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC. The elevated temperature facilitates the nucleophilic attack of the carboxylate on the alkyl halide.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude ester by flash column chromatography.
Section 2: Modification of the Sulfonamide Group
The primary sulfonamide at the C5 position is a critical pharmacophore, often involved in key binding interactions, for instance, with zinc ions in metalloenzymes like carbonic anhydrases.[7] Derivatization at this site can modulate binding affinity, selectivity, and physicochemical properties.
Scientific Rationale
-
N-Alkylation/N-Arylation: Attaching alkyl or aryl groups to the sulfonamide nitrogen can introduce steric bulk, alter hydrogen bonding capacity, and add lipophilic character.[8] This strategy is used to probe specific pockets within a target's active site or to block metabolic degradation at the nitrogen. Recent advances in catalysis have made N-alkylation of sulfonamides with alcohols a greener and more efficient alternative to traditional methods using alkyl halides.[9][10][11][12]
-
Conversion to Diverse Functional Groups: While less common, the sulfamoyl group can be accessed via the sulfonyl chloride intermediate, which is readily prepared from the parent benzoic acid. This intermediate can react with a wide array of amines and other nucleophiles to generate diverse sulfonamide derivatives.[13][14][15]
Protocol 2.A: Synthesis of N-Substituted Sulfonamides from Sulfonyl Chloride
This two-step protocol first generates the key sulfonyl chloride intermediate, which is then reacted with an amine of choice.
Workflow:
Caption: Two-step synthesis of N-substituted sulfonamides.
Step-by-Step Methodology:
Step 1: Preparation of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
-
Reaction Setup: In a fume hood, carefully add 2-chlorobenzoic acid (1.0 eq) portion-wise to an excess of chlorosulfonic acid (approx. 5.0 eq) at 0 °C. Caution: This reaction is highly exothermic and releases HCl gas.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80 °C and maintain for 2-3 hours.[16]
-
Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step without further purification.[14]
Step 2: Reaction with Amine
-
Reaction Setup: Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Amine Addition: Cool the solution to 0 °C and add the desired amine or aniline (2.2 eq) dropwise. The first equivalent acts as the nucleophile, while the second acts as a base to quench the HCl byproduct. Alternatively, use 1.1 equivalents of the amine with an external base like triethylamine or pyridine (1.5 eq).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Dilute with ethyl acetate and wash with 1N HCl to remove excess amine and base. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the product by recrystallization or flash column chromatography.[8]
Section 3: Structure-Activity Relationship (SAR) Insights
The derivatization of the 2-chloro-5-sulfamoylbenzoic acid scaffold has led to compounds with a wide range of biological activities, from diuretics to enzyme inhibitors.[17][18] The SAR can be complex, but some general principles have emerged from studies on furosemide analogues and other derivatives.
-
Carboxylic Acid is Key for Diuretic Activity: For loop diuretics, the acidic nature of the C1 carboxyl group is generally considered essential for activity, as it is believed to interact with the anion-binding site of the Na-K-2Cl cotransporter.[1] Replacing it with a neutral group often diminishes or abolishes this specific activity. However, for other targets like GABA(A) receptors, the carboxyl group can be replaced by other acidic bioisosteres like a tetrazole.[17]
-
Sulfonamide Substitutions Tune Selectivity: The nature of the substituent on the sulfonamide nitrogen heavily influences potency and selectivity. In the context of furosemide, the furfuryl amine is a classic substituent. However, exploring other small, heterocyclic, or alkyl amines can lead to inhibitors of other targets, such as carbonic anhydrases or NTPDases.[7][15]
-
Lipophilicity Governs Potency: Studies have shown a positive correlation between the lipophilicity (log P) of furosemide congeners and their diuretic activity, up to an optimal point.[2] This highlights the importance of balancing polarity and lipophilicity when designing new derivatives to ensure adequate target engagement and pharmacokinetic properties.
SAR Decision Tree:
Caption: A logical decision tree for exploring the SAR of the scaffold.
Data Summary: Example Derivatives and Activities
The following table summarizes representative derivatives synthesized from the 2-chloro-5-sulfamoylbenzoic acid core and their reported biological activities, illustrating the scaffold's versatility.
| Derivative Class | R1 (at COOH) | R2 (at SO₂NH₂) | Biological Activity | Reference |
| Sulfamoylbenzoic Acid | -OH | -Cyclopropyl | Potent & Selective h-NTPDase8 Inhibitor (IC₅₀ = 0.28 µM) | [15] |
| Benzamide | -NH-(4-methoxyphenyl) | -N-Benzyl | Potent h-NTPDase2 Inhibitor (IC₅₀ = 0.29 µM) | [15] |
| Benzamide | -NH-(2-nitrophenyl) | -H (from 2,4-dichloro analog) | Potent α-amylase & α-glucosidase Inhibitor | [8] |
| Oxime Ester | -O-N=C(Ar)-Ar' | -H (from 2,4-dichloro analog) | Selective Carbonic Anhydrase IX/XII Inhibitor | [7][19] |
Conclusion
2-Chloro-5-sulfamoylbenzoic acid remains a privileged and highly tractable scaffold for medicinal chemistry campaigns. Its three-point diversity allows for the systematic generation of analogues to probe biological targets and optimize drug-like properties. The well-defined and robust chemical protocols for modifying the carboxylic acid and sulfonamide moieties enable researchers to rapidly build libraries for SAR exploration. By logically applying the derivatization strategies outlined in this guide, scientists can effectively leverage this versatile starting material in the pursuit of novel therapeutics.
References
- Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402.
- Li, J., & Wang, X. (2014). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent No. CN103772270A.
- Zhang, J. (2013). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Chinese Patent No. CN103288730A.
-
Perk, A., et al. (1998). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. European Journal of Pharmacology, 344(2-3), 269-277. PubMed. [Link]
-
Iqbal, J., et al. (2019). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 86, 463-471. National Institutes of Health. [Link]
-
Fujita, K., et al. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(7), 1648-1651. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Löscher, W., & Witt, M. (2021). Chemical structures of clinically approved loop diuretics. According to their structures, the drugs were assigned to three groups. ResearchGate. [Link]
-
Raffa, D., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. IRIS. [Link]
-
Raffa, D., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(6), 816-823. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Vale, N., et al. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(11), 18884-18907. MDPI. [Link]
-
More, V. (2019). Structure Activity Relationship of Diuretics. Slideshare. [Link]
-
Wang, D., et al. (2016). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 40(2), 1133-1140. RSC Publishing. [Link]
-
Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(4), 410-421. PubMed. [Link]
-
Kumar, A., et al. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Bioorganic & Medicinal Chemistry Letters, 22(1), 584-588. ResearchGate. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715-3724. ACS Publications. [Link]
-
Nielsen, A. B., & Bundgaard, H. (1988). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences, 77(4), 285-298. PubMed. [Link]
-
Shani, J., et al. (1983). Structure activity correlation for diuretic furosemide congeners. Pharmacology, 26(3), 172-180. PubMed. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Growing Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure activity correlation for diuretic furosemide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iris.unibs.it [iris.unibs.it]
- 8. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 11. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 14. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 15. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 17. Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. pubs.acs.org [pubs.acs.org]
large-scale synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
An In-Depth Guide to the Large-Scale Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the . This compound is a critical starting material in the pharmaceutical industry, most notably as the key precursor for the potent loop diuretic, Furosemide.[1][2][3] The protocols and methodologies outlined herein are synthesized from established industrial practices and peer-reviewed literature, emphasizing scalability, efficiency, and product purity.
Strategic Overview of Synthetic Pathways
The industrial production of 2,4-dichloro-5-sulfamoylbenzoic acid is primarily achieved through a two-step chemical transformation. The selection of the starting material is a critical decision point dictated by cost, availability, and overall process yield.
-
Traditional Route: This pathway begins with 2,4-dichlorobenzoic acid.[4] It involves a direct chlorosulfonation followed by amination. While chemically straightforward, the higher cost of 2,4-dichlorobenzoic acid can make this route less economically viable for large-scale production.[5]
-
Cost-Effective Industrial Route: A more economical approach, detailed in several patents, utilizes 2,4-dichlorobenzotrichloride (also referred to as 2,4-dichlorotrichlorobenzyl) as the starting material.[5][6] This precursor undergoes a catalyzed chlorosulfonation. A key advantage of this method is that the hydrolysis of the benzotrichloride group to a carboxylic acid occurs concurrently during the aqueous work-up, streamlining the process. This route has been reported to achieve higher overall yields and is better suited for industrial-scale manufacturing.[5][6]
This guide will focus on the more industrially prevalent and cost-effective pathway starting from 2,4-dichlorobenzotrichloride.
Reaction Scheme: Industrial Pathway
The synthesis is a robust two-stage process:
-
Stage 1: Catalytic Chlorosulfonation: 2,4-dichlorobenzotrichloride is reacted with chlorosulfonic acid in the presence of a catalyst to form the intermediate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. The trichloromethyl group is hydrolyzed to a carboxylic acid during the aqueous quench.
-
Stage 2: Amination and Purification: The sulfonyl chloride intermediate is converted to the final sulfonamide product via reaction with ammonia, followed by acidification and purification.
Caption: Overall reaction scheme for the industrial synthesis.
Process Parameters and Quantitative Data
The following table summarizes the critical parameters for the large-scale synthesis based on the industrial route.
| Parameter | Stage 1: Chlorosulfonation | Stage 2: Amination & Purification | Overall Process |
| Starting Material | 2,4-Dichlorobenzotrichloride | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | - |
| Key Reagents | Chlorosulfonic Acid, Catalyst (H₂SO₄, FeCl₃, or ZnCl₂) | Aqueous Ammonia, HCl | - |
| Molar Ratios | SM : HSO₃Cl : Catalyst 1 : 4-10 : 0.7-1.0[5][6] | Intermediate : NH₃ 1 : 3-10[5] | - |
| Reaction Temp. | 130-150 °C[5][6] | 10-15 °C (Amination)[4] | - |
| Reaction Time | 1-6 hours[5][6] | ~3 hours (Amination)[4] | - |
| Reported Yield | - | - | 70-79%[4][5] |
| Final Purity (HPLC) | - | - | >99%[5] |
| Final Melting Point | - | - | 232-234 °C[5] |
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations should be conducted in appropriate glass-lined or corrosion-resistant reactors under strict safety protocols, especially when handling chlorosulfonic acid.
Stage 1: Synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (Intermediate)
Causality: This stage performs an electrophilic aromatic substitution to install the chlorosulfonyl group. The existing chloro- and trichloromethyl groups on the benzene ring direct the substitution to the 5-position.[7] The use of a catalyst like sulfuric acid enhances the reaction rate and efficiency.[7] The reaction is performed at a high temperature to overcome the activation energy of this transformation on a deactivated ring.
Protocol:
-
Reactor Setup: Charge the primary reactor with 2,4-dichlorobenzotrichloride (1.0 molar equivalent).
-
Reagent Addition: Under vigorous stirring, add the catalyst (e.g., sulfuric acid, 0.7-1.0 molar equivalents).[5][6]
-
Slowly and carefully add chlorosulfonic acid (4.0-10.0 molar equivalents) to the mixture, ensuring the reactor's temperature is controlled via a cooling jacket.[5][6]
-
Reaction: Once the addition is complete, heat the reaction mixture to 130-150 °C and maintain for 1-6 hours.[5][6] Monitor the reaction's progress using a suitable in-process control (e.g., HPLC).
-
Quench and Hydrolysis: In a separate quench vessel containing a mixture of crushed ice and water, slowly transfer the hot reaction mixture under vigorous agitation. This highly exothermic step must be carefully controlled to maintain the temperature below 40°C. This step simultaneously quenches the reaction and hydrolyzes the trichloromethyl group to a carboxylic acid.[5][8]
-
Isolation: Allow the quenched mixture to stir for an additional 4-10 hours to ensure complete hydrolysis.[5] The solid precipitate, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, is then isolated by filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual acids.
-
Drying: Dry the intermediate product under vacuum.
Stage 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Final Product)
Causality: This stage involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia to form the sulfonamide. The reaction is performed at a low temperature to minimize potential side reactions. Acidification is then used to precipitate the final product from its salt form. Recrystallization is a critical final step to remove impurities and achieve the high purity required for pharmaceutical applications.[1][9]
Protocol:
-
Ammonolysis: Charge a reactor with concentrated aqueous ammonia (3.0-10.0 molar equivalents).[5] Cool the ammonia solution to below 15 °C using a cooling system.
-
Slowly add the dried intermediate from Stage 1 to the ammonia solution, maintaining the temperature between 10-15 °C.[4]
-
Stir the mixture for approximately 3 hours at this temperature.[4]
-
Decolorization (Optional but Recommended): Heat the reaction mixture and add activated carbon. Stir for 30 minutes to decolorize the solution, then filter to remove the carbon.[9]
-
Precipitation: Cool the solution and slowly acidify with hydrochloric acid to a pH of ~2. The final product, 2,4-dichloro-5-sulfamoylbenzoic acid, will precipitate as a white solid.[9]
-
Isolation: Collect the crude product by filtration and wash with water.
-
Purification: Perform recrystallization using an alcohol-water solvent system (e.g., ethanol/water).[5] Dissolve the crude product in the minimum amount of hot solvent, hot filter if necessary, and allow it to cool slowly to form high-purity crystals.
-
Final Drying: Collect the purified crystals by filtration and dry under vacuum to a constant weight.
Workflow Visualization and Quality Control
A well-defined workflow is essential for ensuring batch-to-batch consistency and safety in a large-scale setting.
Caption: Step-by-step workflow for the large-scale synthesis.
Self-Validating System and Quality Control: To ensure the trustworthiness of the protocol, each batch must be validated.
-
In-Process Controls: Monitor the completion of the chlorosulfonation reaction via HPLC to ensure full conversion of the starting material.
-
Final Product Characterization: The final product must be rigorously tested to confirm its identity and purity. Standard analyses include:
-
Purity: High-Performance Liquid Chromatography (HPLC) is used to determine the purity, which should exceed 98.5%, with industrial targets often above 99%.[4]
-
Identity: The structure should be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4]
-
Physical Properties: The melting point should be sharp and within the specified range (e.g., 232-234 °C) as an indicator of purity.[5]
-
References
- Google Patents. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Patsnap. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka. [Link]
-
Semantic Scholar. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid. [Link]
-
National Institutes of Health. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
-
Manus Aktteva Biopharma LLP. Intermediates of Furosemide | Manufacturers | Suppliers. [Link]
- Google Patents.
-
Manus Aktteva Biopharma LLP. Furosemide | Manufacturers | Suppliers | India. [Link]
Sources
- 1. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. manusaktteva.com [manusaktteva.com]
- 4. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid | Semantic Scholar [semanticscholar.org]
- 5. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 2-chloro-5-(aminosulfonyl)benzoic acid
Abstract
This document provides a comprehensive guide to the purification of 2-chloro-5-(aminosulfonyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the efficacy, safety, and reproducibility of downstream applications. We present detailed protocols for several orthogonal purification techniques, including recrystallization, acid-base extraction, and column chromatography. The rationale behind each method is discussed, providing researchers with the necessary framework to adapt these protocols to their specific needs. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Critical Role of Purity
2-chloro-5-(aminosulfonyl)benzoic acid is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid, a sulfonamide, and a chlorinated aromatic ring, makes it a versatile precursor. However, impurities arising from its synthesis, such as regioisomers, unreacted starting materials, or by-products, can have significant consequences. These impurities can lead to the formation of undesired side products, reduce reaction yields, and introduce toxic components into the final drug substance. Therefore, robust and effective purification is a non-negotiable step in its handling and application.
This guide moves beyond simple step-by-step instructions. It delves into the physicochemical principles that govern each purification technique, empowering the scientist to troubleshoot and optimize the process. We will explore how the compound's acidic nature and polarity can be leveraged for efficient separation.
Understanding the Impurity Profile
Effective purification begins with an understanding of what needs to be removed. The impurities in a batch of 2-chloro-5-(aminosulfonyl)benzoic acid are largely dictated by its synthetic route. A common synthesis involves the chlorosulfonation of 2-chlorobenzoic acid, followed by amination. Another route involves diazotization of a corresponding 2-amino-5-sulfamoylbenzoic acid.[1]
Table 1: Potential Impurities and Their Origin
| Impurity Class | Specific Examples | Typical Origin | Rationale for Removal |
| Starting Materials | 2-chlorobenzoic acid; 2-amino-5-(aminosulfonyl)benzoic acid | Incomplete reaction | Can interfere with downstream reactions and complicates stoichiometry. |
| Isomeric By-products | 2-chloro-3-(aminosulfonyl)benzoic acid | Non-regioselective reactions (e.g., nitration or chlorosulfonation)[2] | May have different reactivity or biological activity, leading to impure APIs. |
| Reaction Intermediates | 2-chloro-5-(chlorosulfonyl)benzoic acid | Incomplete amination of the sulfonyl chloride | Highly reactive and can lead to a variety of unwanted side products. |
| Related Substances | Dimerized or polymerized products | Side reactions under harsh conditions | Can be difficult to remove and may impact the physical properties of the final product. |
| Residual Solvents | Acetone, Acetonitrile, Alcohols, DMSO | Used in reaction or initial work-up[3][4] | Must be controlled to meet ICH (International Council for Harmonisation) guidelines for APIs. |
Purification Strategies: A Multi-faceted Approach
No single purification method is universally perfect. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. We present three primary methods that can be used individually or in combination.
Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5][6] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.[7]
Caption: General workflow for the purification of 2-chloro-5-(aminosulfonyl)benzoic acid by recrystallization.
Rationale: The ideal recrystallization solvent will dissolve the target compound poorly at room temperature but readily at its boiling point. The impurities should either be highly soluble at all temperatures or insoluble even in the hot solvent.
Procedure:
-
Place approximately 20-30 mg of the crude 2-chloro-5-(aminosulfonyl)benzoic acid into several test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath. Continue adding the solvent in portions until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of purified crystals upon cooling.
Table 2: Solvent Selection Guide (Hypothetical Data)
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Recommendation |
| Water | Low | Moderate | Good, slow formation | Good single solvent or co-solvent. |
| Ethanol | Moderate | High | Poor recovery | May be suitable as the "soluble" component in a co-solvent system. |
| Acetone | Moderate | High | Poor recovery | May be suitable as the "soluble" component in a co-solvent system. |
| Acetone/Water | Low | High | Excellent, well-formed crystals | Promising co-solvent system. [1] |
| Methanol | Moderate | High | Poor recovery | A patent notes slight solubility in heated methanol for a similar compound.[3] |
This protocol is adapted from a method described for purifying related compounds.[1]
Materials:
-
Crude 2-chloro-5-(aminosulfonyl)benzoic acid
-
Acetone
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add the minimum amount of hot acetone to dissolve the solid completely. Stir and gently heat to facilitate dissolution.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities into a clean, pre-heated Erlenmeyer flask.
-
Heat the resulting clear solution and add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of hot acetone until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the purified 2-chloro-5-(aminosulfonyl)benzoic acid.
Strategy 2: Acid-Base Extraction
Rationale: This technique leverages the acidic nature of the carboxylic acid group. The compound can be deprotonated with a base to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in an organic solvent layer and can be separated. The aqueous layer is then re-acidified to precipitate the pure acidic compound. A patent suggests this method by mentioning "reprecipitation from an aqueous basic solution".[1]
Caption: Workflow for purification via acid-base extraction.
Materials:
-
Crude 2-chloro-5-(aminosulfonyl)benzoic acid
-
Ethyl Acetate
-
1M Sodium Hydroxide (NaOH) solution
-
3M Hydrochloric Acid (HCl) solution
-
Separatory funnel
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolve the crude material in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated product will move into the aqueous (bottom) layer as its sodium salt.
-
Drain the lower aqueous layer into a clean beaker or flask.
-
Extract the organic layer again with a fresh portion of 1M NaOH to ensure complete recovery. Combine the aqueous extracts.
-
Discard the organic layer, which contains neutral and basic impurities.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 3M HCl dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper). The purified 2-chloro-5-(aminosulfonyl)benzoic acid will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Strategy 3: Column Chromatography
Rationale: For small-scale purification or for removing impurities with very similar solubility, silica gel column chromatography is highly effective. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and move down the column more slowly. A patent describes using a silica gel column with a benzene-5% acetic acid eluent.[1] We will adapt this to a safer, more modern solvent system.
Materials:
-
Crude 2-chloro-5-(aminosulfonyl)benzoic acid
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes, Ethyl Acetate, Acetic Acid
-
Chromatography column, flasks/test tubes for fraction collection
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexanes.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like ethyl acetate), add a small amount of silica gel, and concentrate it to a dry powder (dry loading). This prevents overloading and ensures a narrow band at the start of the separation.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Elute the Column: Begin elution with a non-polar solvent system, for example, 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid. The small amount of acetic acid is crucial to ensure the carboxylic acid group remains protonated and does not streak on the silica gel.
-
Gradually increase the polarity of the mobile phase (e.g., to 50:50:1 Hexanes:Ethyl Acetate:Acetic Acid) to elute the more polar desired product.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Assessment of Purity
After purification, the purity of 2-chloro-5-(aminosulfonyl)benzoic acid must be verified.
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2°C). Compare the experimental value to the literature value. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for purity assessment. A reverse-phase HPLC method using an acetonitrile/water mobile phase with a phosphoric or formic acid modifier can be used.[8][9] A pure sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.
Conclusion
The purification of 2-chloro-5-(aminosulfonyl)benzoic acid is a critical step for its use in pharmaceutical and chemical synthesis. By understanding the potential impurities and applying the principles of recrystallization, acid-base extraction, or column chromatography, researchers can achieve high levels of purity. The protocols provided herein serve as a robust starting point, and the underlying scientific principles discussed should empower users to adapt and optimize these methods for their specific laboratory context.
References
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column.
- Muby Chemicals. (2024, January 10). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
- Creger, P. E. (1975). U.S. Patent No. 3,879,402. Washington, DC: U.S. Patent and Trademark Office.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2329132, 2-Chloro-5-(methylsulphonyl)benzoic acid.
- Chem-Impex International. (n.d.). 2-Chloro-5-(methylsulfonyl)benzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Substance Details for Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-.
- Deese, R. F. (1937). U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.
- Wang, Y. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
- Millersville University. (n.d.). Recrystallization of Benzoic Acid.
- SIELC Technologies. (2018, February 16). Benzoic acid, 5-(aminosulfonyl)-2-chloro-.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
Sources
- 1. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 2. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 4. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. Separation of Benzoic acid, 5-(aminosulfonyl)-2-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Benzoic acid, 5-(aminosulfonyl)-2-chloro- | SIELC Technologies [sielc.com]
Application and Protocol: High-Throughput Quantification of Small Molecules in Biological Matrices using UPLC-MS/MS
<_ _>
Abstract
This document provides a comprehensive guide to developing and validating a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of small molecules in complex biological matrices such as plasma, serum, and urine. Emphasizing the principles of "Quality by Design," this guide details a systematic approach from initial method development through to validation, ensuring data integrity, accuracy, and reproducibility. Key considerations, including sample preparation, chromatographic separation, mass spectrometric detection, and the mitigation of matrix effects, are discussed in detail. Step-by-step protocols for common sample preparation techniques and a generalized UPLC-MS/MS workflow are provided to facilitate practical implementation in research and drug development settings.
Introduction: The Imperative for Sensitive and Selective Quantification
In the realms of pharmaceutical development, clinical diagnostics, and academic research, the precise quantification of small molecules—be they drug candidates, metabolites, or biomarkers—within biological fluids is paramount. The inherent complexity of these matrices, laden with endogenous components like proteins, lipids, and salts, presents a significant analytical challenge. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for such bioanalytical applications.[1] This is due to its exceptional sensitivity, selectivity, and speed, which are critical for generating high-quality data to support pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.[2]
The transition from traditional High-Performance Liquid Chromatography (HPLC) to UPLC, which utilizes columns packed with sub-2 µm particles, offers a substantial increase in resolution, speed, and sensitivity.[3][4] When coupled with the specificity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, UPLC-MS/MS provides a powerful platform for targeted quantification, even at trace levels.[2][5][6]
This application note is designed to serve as a practical guide for scientists and researchers. It will not only outline the procedural steps but also delve into the scientific rationale behind each stage of method development and validation. By understanding the "why" behind the "how," practitioners can develop more robust and reliable bioanalytical methods.
The Bioanalytical Workflow: A Strategic Overview
A successful UPLC-MS/MS bioanalytical method is built upon a series of well-defined and optimized steps. Each stage is critical for the overall performance of the assay. The logical flow of this process is designed to systematically remove interferences, concentrate the analyte of interest, and ensure accurate and reproducible measurement.
Figure 1: A generalized workflow for UPLC-MS/MS bioanalysis.
Foundational Principles: Sample Preparation
The primary objective of sample preparation is to isolate the analyte(s) of interest from the complex biological matrix, thereby minimizing interferences that can adversely affect the accuracy and precision of the analysis.[7] The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of sample cleanup.
The Critical Role of the Internal Standard (IS)
The use of an appropriate internal standard is fundamental to achieving accurate and precise quantification in LC-MS/MS analysis.[8] The IS is a compound of known concentration that is added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[8] Its purpose is to compensate for variability that may be introduced during sample preparation, injection, and ionization.[8][9]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[10] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, while being distinguishable by the mass spectrometer.[10] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but this is a less ideal option.[9][11][12]
Common Sample Preparation Techniques
Protein precipitation is a simple, fast, and cost-effective method for removing the majority of proteins from biological samples.[13][14] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.[13]
Protocol: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a known amount of the internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
Causality: The addition of the organic solvent disrupts the hydration shell around the proteins, leading to their aggregation and precipitation.[13] While efficient for protein removal, PPT is a relatively non-selective technique and may not remove other matrix components like phospholipids, which can cause significant matrix effects.[15]
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1][16] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively partitioned into the organic layer, leaving many of the interfering matrix components behind.
Protocol: Liquid-Liquid Extraction
-
To 100 µL of the biological sample, add the internal standard.
-
Add a buffering agent to adjust the pH to optimize the charge state of the analyte for extraction.
-
Add 500 µL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex for 2-5 minutes to ensure efficient partitioning.
-
Centrifuge at >2,000 x g for 5 minutes to separate the aqueous and organic layers.[17]
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis.
Causality: The partitioning of the analyte is governed by its partition coefficient (LogP) and its ionization state (pKa). By manipulating the pH, the analyte can be converted to its neutral form, which is more soluble in the organic solvent. LLE generally provides a cleaner extract than PPT.[16]
Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide the cleanest extracts.[18][19] It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest while the rest of the sample matrix is washed away.[16][18][20] The analyte is then eluted with a small volume of a strong solvent.
Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.
-
Equilibration: Wash the sorbent with a solvent that mimics the sample's loading conditions (e.g., water or a weak buffer).[20]
-
Loading: Load the pre-treated sample (spiked with IS and diluted) onto the SPE plate/cartridge.
-
Washing: Pass a weak solvent over the sorbent to remove unretained matrix components.
-
Elution: Elute the analyte of interest with a small volume of a strong organic solvent.[20]
-
The eluate is then typically evaporated and reconstituted for analysis.
Causality: The separation in SPE is based on the differential affinity of the analyte and matrix components for the solid sorbent.[18] Various sorbent chemistries are available (e.g., reversed-phase, normal-phase, ion-exchange), allowing for highly targeted extraction methods.[20][21]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation | Fast, simple, inexpensive, high-throughput.[13][14] | Non-selective, may not remove all matrix components, potential for analyte loss due to co-precipitation.[15] |
| Liquid-Liquid Extraction | Provides a cleaner extract than PPT, can concentrate the analyte.[16] | More time-consuming, requires solvent evaporation, can be difficult to automate. |
| Solid-Phase Extraction | Highly selective, provides the cleanest extracts, can concentrate the analyte, easily automated.[18][19] | More expensive, requires method development. |
The Core of the Analysis: UPLC-MS/MS Method Development
UPLC Separation: Achieving High Resolution and Speed
The goal of the chromatographic separation is to resolve the analyte and its internal standard from endogenous matrix components to minimize ion suppression or enhancement.[22]
-
Column Chemistry: The choice of stationary phase is critical. For most small molecules, reversed-phase chromatography using a C18 stationary phase is the starting point.[23][24] The sub-2 µm particle size of UPLC columns provides significantly higher efficiency and allows for faster flow rates without sacrificing resolution.[3]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid aids in the protonation of the analyte in positive ion mode, leading to better peak shape and ionization efficiency.
-
Gradient Elution: A gradient elution, where the proportion of the organic mobile phase is increased over time, is commonly employed to ensure that analytes with a range of polarities are eluted as sharp peaks in a reasonable timeframe.[25]
Mass Spectrometric Detection: The Key to Selectivity and Sensitivity
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for small molecules in biological matrices.[26][27][28][29][30] ESI is a "soft" ionization technique that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, depending on the polarity of the applied voltage.[26][30] The process involves the formation of charged droplets, followed by solvent evaporation and the eventual ejection of gas-phase ions.[28][30]
Figure 2: The Electrospray Ionization (ESI) process.
-
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM): Tandem mass spectrometry is employed for its high selectivity. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte). This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte.[31][6]
In MRM mode, the mass spectrometer rapidly cycles through multiple predefined precursor-product ion transitions for the analyte and the internal standard, allowing for highly sensitive and selective quantification.[2][5][6]
Table 2: Example MRM Transitions for a Hypothetical Analyte
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 350.2 | 185.1 | 25 |
| Internal Standard | 356.2 | 188.1 | 25 |
Method Validation: Ensuring Data Integrity
Once the UPLC-MS/MS method has been developed, it must be validated to demonstrate that it is suitable for its intended purpose. Bioanalytical method validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[32][33][34][35][36]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[34]
-
Accuracy and Precision: The closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[34]
-
Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and concentration.[37][38][39][40][41] The curve should be linear over the expected concentration range of the unknown samples.[37]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[15][22][42][43][44] This is assessed by comparing the response of the analyte in the presence of the matrix to its response in a neat solution.[43]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Data Analysis and Quantification
The data acquired from the UPLC-MS/MS system is processed using specialized software. The software integrates the chromatographic peaks for the analyte and the internal standard to determine their respective peak areas. The ratio of the analyte peak area to the internal standard peak area is then calculated for each calibrator, QC, and unknown sample.
A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibrators. A regression analysis (typically a weighted linear regression) is applied to the data to generate a calibration equation (y = mx + c).[37][40] The concentrations of the unknown samples are then calculated by interpolating their peak area ratios into this calibration equation.[37][41]
Conclusion: A Framework for Robust Bioanalysis
The development and validation of a UPLC-MS/MS method for the quantification of small molecules in biological matrices is a systematic and rigorous process. By carefully considering each step, from sample preparation to data analysis, and by understanding the underlying scientific principles, researchers can develop highly reliable and robust methods. This ensures the generation of high-quality data that can be confidently used to support critical decisions in drug development and clinical research. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of UPLC-MS/MS in the bioanalytical laboratory.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
What is Solid Phase Extraction (SPE)?. Organomation. [Link]
-
An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services. [Link]
-
Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
Applications of multiple reaction monitoring targeted proteomics assays in human plasma. Taylor & Francis Online. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. LinkedIn. [Link]
-
Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. National Institutes of Health. [Link]
-
Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]
-
UPLC Columns: Fundamentals, Chemistries, and Selected Small-Molecule Applications. Chromatography Online. [Link]
-
A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. National Institutes of Health. [Link]
-
Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis Zone. [Link]
-
Bioanalytical Calibration Curves. Certara. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. PubMed. [Link]
-
LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Chromatography Online. [Link]
-
Multiple Reaction Monitoring (MRM). AHA Journals. [Link]
-
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. MtoZ Biolabs. [Link]
-
Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. ACS Publications. [Link]
-
Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science. [Link]
-
ACQUITY UPLC Columns. Waters Corporation. [Link]
-
Introduction to calibration curves in bioanalysis. PubMed. [Link]
-
Sample Preparation Basics SOP. Emory University. [Link]
-
HPLC Column Selection Guide for Small Molecule Separation. LabRulez. [Link]
-
Introduction to calibration curves in bioanalysis. Semantic Scholar. [Link]
-
UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters Corporation. [Link]
-
How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. [Link]
-
Calibration curves: creation and use. anvajo. [Link]
Sources
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Applications of multiple reaction monitoring targeted proteomics assays in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. nebiolab.com [nebiolab.com]
- 9. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. clinichrom.com [clinichrom.com]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. opentrons.com [opentrons.com]
- 17. Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organomation.com [organomation.com]
- 19. b-ac.co.uk [b-ac.co.uk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. 低分子HPLC [sigmaaldrich.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 27. scispace.com [scispace.com]
- 28. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. application.wiley-vch.de [application.wiley-vch.de]
- 30. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 31. Multiple Reaction Monitoring Protein Quantitation Service - Creative Proteomics [creative-proteomics.com]
- 32. labs.iqvia.com [labs.iqvia.com]
- 33. fda.gov [fda.gov]
- 34. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 35. moh.gov.bw [moh.gov.bw]
- 36. fda.gov [fda.gov]
- 37. certara.com [certara.com]
- 38. Introduction to calibration curves in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Introduction to calibration curves in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 40. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 41. anvajo.com [anvajo.com]
- 42. bioanalysis-zone.com [bioanalysis-zone.com]
- 43. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 44. nebiolab.com [nebiolab.com]
Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 2-Chloro-5-sulfamoylbenzoic Acid
Introduction: The Versatility of 2-Chloro-5-sulfamoylbenzoic Acid in Medicinal Chemistry
2-Chloro-5-sulfamoylbenzoic acid is a highly functionalized aromatic scaffold that serves as a cornerstone for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a carboxylic acid, a chloro leaving group, and a sulfamoyl moiety provides multiple reaction handles for constructing complex molecular architectures. This compound is a key intermediate in the synthesis of the potent loop diuretic furosemide, highlighting its established importance in pharmaceutical manufacturing.[1][2] Beyond its role in diuretic synthesis, the inherent reactivity of its functional groups allows for its application as a versatile starting material for novel heterocyclic systems with significant therapeutic potential.
These application notes provide detailed protocols and synthetic strategies for leveraging 2-chloro-5-sulfamoylbenzoic acid as a precursor to two important classes of heterocycles: Quinazolinones and Benzothiadiazines . The methodologies discussed herein are designed for researchers, scientists, and drug development professionals, with a focus on the chemical rationale behind the synthetic steps and practical, field-proven insights for successful execution.
PART I: Synthesis of 6-Sulfamoyl-4(3H)-Quinazolinones
The synthesis of the quinazolinone scaffold from 2-chloro-5-sulfamoylbenzoic acid is a robust two-step process. The initial step involves a nucleophilic aromatic substitution (SNAr) to replace the ortho-chloro group with an amine, followed by cyclization with a suitable C1 source to form the pyrimidinone ring.
Logical Workflow for Quinazolinone Synthesis
Caption: Workflow for the synthesis of 6-sulfamoyl-4(3H)-quinazolinones.
Step 1: Synthesis of 2-(Arylamino)-5-sulfamoylbenzoic Acid Derivatives
Scientific Rationale: The chloro group at the 2-position of the benzoic acid is activated towards nucleophilic aromatic substitution by the electron-withdrawing carboxylic acid and sulfamoyl groups. The reaction with a primary amine, typically in the presence of a base and a high-boiling polar aprotic solvent, facilitates the displacement of the chloride to form an N-arylanthranilic acid derivative. This reaction is analogous to the initial step in the synthesis of furosemide analogs.[2][3]
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-chloro-5-sulfamoylbenzoic acid (1.0 eq), the desired primary amine (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the starting benzoic acid.
-
Reaction Execution: Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield the crude 2-(arylamino)-5-sulfamoylbenzoic acid. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Solvent | NMP, DMF | High boiling point allows for necessary reaction temperatures; effectively solubilizes reactants. |
| Base | K2CO3 | Neutralizes the HCl byproduct and the carboxylic acid, facilitating the reaction. |
| Temperature | 140-160 °C | Provides sufficient thermal energy to overcome the activation barrier for SNAr. |
| Reaction Time | 12-24 hours | Typical duration for achieving high conversion; should be optimized with TLC monitoring. |
Step 2: Cyclization to 6-Sulfamoyl-4(3H)-quinazolinones
Scientific Rationale: The 2-aminobenzoic acid intermediate is cyclized with a one-carbon synthon to form the quinazolinone ring. Triethyl orthoformate is a common reagent for this transformation, which, upon heating in the presence of a dehydrating agent like acetic anhydride, forms the N-formyl intermediate that subsequently cyclizes. This is a widely employed method for quinazolinone synthesis.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the 2-(arylamino)-5-sulfamoylbenzoic acid (1.0 eq) in a mixture of triethyl orthoformate (5.0 eq) and acetic anhydride (5.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 130-140 °C) for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.
-
Triturate the resulting residue with cold ethanol or diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 6-sulfamoyl-4(3H)-quinazolinone.
-
The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.
-
PART II: Synthesis of 7-Sulfamoyl-2H-1,2,4-Benzothiadiazine 1,1-Dioxides
The synthesis of benzothiadiazine 1,1-dioxides from 2-chloro-5-sulfamoylbenzoic acid is a novel approach that leverages the reactivity of the ortho-chloro and carboxylic acid functionalities. The proposed route involves an initial reaction with hydrazine to form a hydrazide, followed by an intramolecular cyclization.
Proposed Synthetic Pathway
Caption: Proposed pathway for benzothiadiazine 1,1-dioxide synthesis.
Step 1: Synthesis of 2-Chloro-5-sulfamoylbenzoyl Hydrazide
Scientific Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride. The subsequent reaction of the acid chloride with hydrazine hydrate provides the corresponding benzoyl hydrazide. This is a standard and high-yielding method for hydrazide synthesis.
Experimental Protocol:
-
Acid Chloride Formation:
-
In a round-bottom flask, add 2-chloro-5-sulfamoylbenzoic acid (1.0 eq) to thionyl chloride (5.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-5-sulfamoylbenzoyl chloride, which is used immediately in the next step.
-
-
Hydrazide Synthesis:
-
Dissolve the crude acid chloride in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (2.0 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry to yield the 2-chloro-5-sulfamoylbenzoyl hydrazide.
-
Step 2: Intramolecular Cyclization to a Benzothiadiazine Derivative
Scientific Rationale: The synthesized hydrazide possesses nucleophilic nitrogen atoms and an electrophilic carbon bearing a chloro leaving group. In the presence of a base, the hydrazide can be deprotonated, and the resulting anion can undergo an intramolecular nucleophilic aromatic substitution to displace the chloride and form the six-membered benzothiadiazine ring. This type of cyclization is a known strategy for forming heterocyclic rings.[6][7]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Addition of Hydrazide: Add a solution of 2-chloro-5-sulfamoylbenzoyl hydrazide (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 6-12 hours, monitoring by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 7-sulfamoyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide.
-
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Base | NaH | A strong, non-nucleophilic base to deprotonate the hydrazide for cyclization. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves the reactants and is stable to the reaction conditions. |
| Temperature | 80-100 °C | Provides the necessary energy for the intramolecular SNAr reaction. |
| Atmosphere | Nitrogen | Prevents quenching of the strong base (NaH) by atmospheric moisture. |
Conclusion and Future Directions
The synthetic routes detailed in these application notes demonstrate that 2-chloro-5-sulfamoylbenzoic acid is a valuable and versatile starting material for the construction of medicinally relevant heterocyclic compounds. The protocols for the synthesis of quinazolinones and the proposed route to benzothiadiazines provide a solid foundation for further exploration. Future work could involve expanding the scope of these reactions by using a wider variety of amines and hydrazines to generate diverse libraries of novel heterocyclic compounds for biological screening. Additionally, the carboxylic acid and sulfamoyl groups offer further opportunities for derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties.
References
-
ResearchGate. (2020, June 25). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. Available from: [Link]
-
PubMed. (2021, October 15). Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. Available from: [Link]
-
ResearchGate. (2025, August 7). Title: Synthesis, characterization and pharmacological studies of some new Furosemide derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Annulation of 2-chlorobenzoic acid with HCIs. Reaction conditions:. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available from: [Link]
-
YouTube. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. Available from: [Link]
- Google Patents. (n.d.). Process for preparing benzothiadiazine-1, 1-dioxides.
- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (n.d.). Process for the preparation of furosemide.
-
ResearchGate. (2025, August 6). Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of 2,3-fused quinazolinones. Available from: [Link]
-
Aston University. (n.d.). THE SYNTHESIS OF 2-QUINAZOLINONES AND HOMOLOGUES. Available from: [Link]
-
ResearchGate. (n.d.). Design and synthesis of 1,2,4‐Benzothiadiazine‐1,1‐dioxide derivatives. Available from: [Link]
-
RSC Publishing. (n.d.). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. Available from: [Link]
-
Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview | MDPI [mdpi.com]
- 7. chemistryjournal.net [chemistryjournal.net]
Troubleshooting & Optimization
improving yield and purity in 2-chloro-5-sulfamoylbenzoic acid synthesis
Welcome to the technical support guide for the synthesis of 2-chloro-5-sulfamoylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis for both yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process effectively.
2-Chloro-5-sulfamoylbenzoic acid is a key intermediate, notably in the synthesis of the potent loop diuretic Furosemide. The most common and industrially relevant synthetic route involves a two-step process: the chlorosulfonation of 2-chlorobenzoic acid to form the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by amination (ammonolysis) to yield the final product.[1][2] This guide focuses on troubleshooting and optimizing this primary pathway.
Core Synthesis Workflow
The overall synthetic pathway is visualized below. Understanding the progression and the nature of each intermediate is the first step in effective troubleshooting.
Caption: General workflow for the synthesis of 2-chloro-5-sulfamoylbenzoic acid.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Issue 1: Low Yield in Chlorosulfonation Step (Step 1)
Question: My yield of 2-chloro-5-(chlorosulfonyl)benzoic acid is consistently low after reacting 2-chlorobenzoic acid with chlorosulfonic acid. What are the likely causes and how can I fix this?
Answer: Low yield in this electrophilic aromatic substitution is typically traced back to three factors: incomplete reaction, product degradation during workup, or suboptimal reaction conditions.
-
Causality & Explanation: Chlorosulfonic acid acts as both the reactant and the solvent. The reaction requires significant thermal energy to overcome the activation barrier for the substitution on the deactivated ring. However, excessively high temperatures can lead to side reactions or decomposition. The intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is also highly reactive and susceptible to hydrolysis.[3]
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Quality: An excess of chlorosulfonic acid is necessary to drive the reaction to completion. A molar ratio of at least 5:1 (Chlorosulfonic Acid : 2-Chlorobenzoic Acid) is recommended.[3] Ensure the chlorosulfonic acid is fresh and has not been decomposed by atmospheric moisture.
-
Optimize Reaction Temperature and Time: The reaction requires heating. A common condition is 90-100°C for 5 hours.[3] If TLC or HPLC analysis shows significant unreacted starting material, consider extending the reaction time or cautiously increasing the temperature in small increments (e.g., to 110-120°C). Monitor for signs of decomposition (darkening of the reaction mixture).
-
Control the Quenching Process: This is the most critical step for yield preservation. The reaction mixture must be cooled to room temperature and then poured slowly onto a large volume of crushed ice and water.[3] This accomplishes two things: it precipitates the product, which is insoluble in the aqueous acid, and it dissipates the large amount of heat generated from the exothermic quenching of excess chlorosulfonic acid. Adding the mixture too quickly will cause a rapid temperature spike, leading to the hydrolysis of the desired sulfonyl chloride product back to a sulfonic acid, which will remain in the aqueous layer and be lost. Maintain the quench temperature below 10°C at all times.[1]
-
Issue 2: Low Yield and High Impurity in Amination Step (Step 2)
Question: During the conversion of 2-chloro-5-(chlorosulfonyl)benzoic acid to the final product with ammonia, I'm getting a poor yield and my product is impure. What's going wrong?
Answer: This is a classic issue of competing reactions. The desired reaction is the nucleophilic attack of ammonia on the sulfonyl chloride. However, the sulfonyl chloride is also highly susceptible to hydrolysis by water, and the reaction can be exothermic, leading to side products if not controlled.
-
Causality & Explanation: The sulfur atom in the sulfonyl chloride group is highly electrophilic. While ammonia is a good nucleophile, hydroxide ions (from water) are also competitive nucleophiles. The hydrolysis byproduct, 2-chloro-5-sulfonic acid benzoic acid, is an impurity that is difficult to remove. Furthermore, the reaction is exothermic, and higher temperatures accelerate the rate of hydrolysis more than amination.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions (Initially): The 2-chloro-5-(chlorosulfonyl)benzoic acid intermediate should be thoroughly dried before proceeding to the amination step. Any residual water will hydrolyze the starting material.
-
Strict Temperature Control: The amination must be performed at low temperatures. Add the sulfonyl chloride intermediate slowly and portion-wise to a cooled solution of aqueous ammonia (or introduce ammonia gas into a solution of the intermediate in an appropriate solvent). The temperature should be maintained at or below 5-10°C throughout the addition using an ice-salt bath.[4]
-
Use Excess Ammonia: A significant excess of ammonia is required to ensure it outcompetes water as the nucleophile and to neutralize the HCl generated during the reaction. A molar ratio of at least 4:1 (Ammonia : Sulfonyl Chloride) is a good starting point.[2]
-
Controlled Acidification for Isolation: After the reaction is complete (as monitored by TLC/HPLC), the product is typically isolated by acidifying the reaction mixture to precipitate the carboxylic acid. This should be done slowly and with cooling, as the neutralization is exothermic. Acidify to a pH of 1-2 to ensure complete protonation and precipitation of the product.[4]
-
Issue 3: Product Fails Purity Specification After Recrystallization
Question: I've recrystallized my final product, but it's still not meeting the required purity levels (>99%). What are the persistent impurities and how can I remove them?
Answer: The most likely persistent impurities are isomeric byproducts from the chlorosulfonation step or unreacted starting material (2-chlorobenzoic acid).
-
Causality & Explanation: While the chloro group at the 2-position primarily directs the sulfonation to the 5-position, a small amount of substitution can occur at the 3-position. This 2-chloro-3-sulfamoylbenzoic acid isomer has very similar physical properties (polarity, solubility) to the desired product, making it difficult to separate by simple recrystallization.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent System: A single solvent may not be sufficient. An ethanol-water mixture is commonly used.[5] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly. This subtle change in solvent polarity can often help selectively crystallize the desired product.
-
Activated Carbon Treatment: If your product has a noticeable color, it may be due to trace polymeric or colored impurities. Add a small amount of activated carbon to the hot solution before filtration to adsorb these impurities.[4]
-
Consider a pH-based Purification (Acid-Base Extraction): Before recrystallization, you can perform an acid-base extraction. Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate). The acidic product will form a water-soluble salt. Wash this aqueous solution with a non-polar organic solvent (like dichloromethane) to remove any non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the purified product, which can then be collected and recrystallized.
-
Analytical Verification: Use HPLC to confirm the identity of the impurity. If it is indeed an isomer, you may need to investigate chromatographic purification methods for very high-purity requirements, although this is less ideal for large-scale production.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the chlorosulfonation step? A1: Optimal conditions can vary, but a well-established starting point is to use a 5-10 fold molar excess of chlorosulfonic acid relative to 2-chlorobenzoic acid. The reaction is typically heated to 90-140°C for 3-6 hours.[2][3] We recommend starting at the lower end of the temperature range and monitoring the reaction's progress by TLC or HPLC to avoid excessive byproduct formation.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (ClSO₃H : Substrate) | 5:1 to 10:1 | Excess reagent drives the reaction to completion. |
| Temperature | 90 - 140 °C | Provides necessary activation energy. Higher temps risk decomposition.[2] |
| Reaction Time | 3 - 6 hours | Sufficient time for reaction completion. Monitor progress to optimize.[3] |
Q2: How should I properly handle and quench chlorosulfonic acid? A2: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate PPE, including a face shield, acid-resistant gloves, and an apron. The quenching process is highly exothermic. The reaction vessel should be cooled in an ice bath before slowly and carefully adding the reaction mixture to a separate, large vessel containing a stirred mixture of ice and water. Never add water to the reaction mixture.
Q3: What is the best method for monitoring the progress of these reactions? A3: Thin Layer Chromatography (TLC) is an excellent, rapid method for qualitative monitoring. A suitable mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid spots are well-defined. For quantitative analysis and accurate purity determination, High-Performance Liquid Chromatography (HPLC) is the standard method.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid
Materials:
-
2-chlorobenzoic acid
-
Chlorosulfonic acid (ClSO₃H)
-
Ice
-
Deionized water
-
Diethyl ether (for extraction, optional)
-
Hexane (for crystallization, optional)
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Carefully charge chlorosulfonic acid (e.g., 10.5 kg for 2.0 kg of substrate) into the flask.[3]
-
Slowly add 2-chlorobenzoic acid (2.0 kg) in portions to the stirred chlorosulfonic acid.
-
Heat the mixture to 90-100°C and maintain for 5 hours. The solution will evolve HCl gas.[3]
-
After the reaction is complete (monitored by TLC/HPLC), cool the mixture to room temperature (approx. 25°C).
-
In a separate, large vessel, prepare a slurry of ice and water (approx. 40 L).
-
Slowly and carefully, pour the cooled reaction mixture into the ice-water slurry with vigorous stirring, ensuring the temperature of the slurry does not exceed 10°C. Add more ice as needed.[3]
-
A white solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. For further purification, the crude cake can be dissolved in diethyl ether, washed with brine, dried over magnesium sulfate, and crystallized by adding hexane.[3]
Protocol 2: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid
Materials:
-
2-chloro-5-(chlorosulfonyl)benzoic acid (from Protocol 1)
-
Aqueous ammonia (e.g., 28-30%)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Place the aqueous ammonia solution in a reaction vessel and cool it to 0-5°C in an ice-salt bath.
-
Slowly add the dried 2-chloro-5-(chlorosulfonyl)benzoic acid in small portions to the cold, stirred ammonia solution. The molar ratio of ammonia to the sulfonyl chloride should be at least 4:1.[2]
-
Maintain the temperature below 10°C throughout the addition.[4]
-
After the addition is complete, allow the mixture to stir at 10-15°C for 2-3 hours to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture again in an ice bath.
-
Slowly add hydrochloric acid to the mixture to acidify it to a pH of 1-2. A thick, white precipitate will form.[4]
-
Stir the slurry for 30 minutes in the cold bath.
-
Collect the crude product by filtration. Wash the filter cake with cold water.
-
Dry the crude 2-chloro-5-sulfamoylbenzoic acid under vacuum.
Troubleshooting Logic Flow
The following diagram outlines a logical approach to diagnosing common problems during this synthesis.
Caption: A decision tree for troubleshooting the synthesis of 2-chloro-5-sulfamoylbenzoic acid.
References
- Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S.
- Menxiuxin. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
PrepChem. (2023). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]
- Li, Z. (2016). A kind of preparation method of furosemide.
- Menxiuxin. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Wang, J. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Sun, J. (2016). Preparation method of furosemide.
-
Al-Saidi, S. A., & Anaam, H. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. NeuroQuantology, 18(2), 1-7. [Link]
- Wang, J. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S.
- Hoechst Aktiengesellschaft. (1981). Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
-
Perjesi, P., et al. (2012). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Molecules, 17(10), 11816-11827. [Link]
- Takeda Chemical Industries, Ltd. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Weis, E., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 61(2). [Link]
-
Tian, J. (2008). Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid. Fine Chemical Intermediates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid | Semantic Scholar [semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 5. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
troubleshooting side reactions in the synthesis of furosemide
Welcome to the technical support center for Furosemide synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot common side reactions and impurity formation during the synthesis of Furosemide. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic protocols.
The most common and industrially significant synthesis of Furosemide begins with 2,4-dichlorobenzoic acid.[1][2] This pathway, while efficient, is prone to several side reactions that can impact yield and purity. This guide addresses the most frequent challenges encountered in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final condensation step is resulting in significant amounts of Furosemide Impurity A. What is this impurity, and how can its formation be minimized?
A1: Furosemide Impurity A, also known as Iso-furosemide, is the isomeric byproduct 5-(Aminosulfonyl)-2-chloro-4-[(2-furanylmethyl)amino]benzoic Acid (CAS: 4818-59-1).[3][4][5] It forms during the final step of the synthesis: the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloro-5-sulfamoylbenzoic acid (the key intermediate) and furfurylamine.
Causality and Mechanism: The formation of Impurity A is a classic case of competing regioselectivity. The key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, has two chlorine atoms that can be displaced by furfurylamine.
-
Desired Reaction: Substitution at the C2 position (ortho to the carboxylic acid) is sterically hindered but electronically activated by the carboxylic acid group. This yields Furosemide.
-
Side Reaction: Substitution at the C4 position (para to the carboxylic acid) is less sterically hindered and is strongly activated by the electron-withdrawing sulfamoyl group at the C5 position. This yields Furosemide Impurity A.
The reaction conditions, particularly temperature and base, play a critical role in determining the ratio of the desired product to Impurity A. High temperatures can provide the necessary activation energy to overcome the steric hindrance at the C2 position but may also favor the thermodynamically stable isomer or other degradation pathways.
Troubleshooting and Prevention Protocol:
-
Temperature Control: Maintain the reaction temperature strictly within the validated range, typically between 95-135°C.[6][7] Excursions above this range can significantly increase the formation of Impurity A and other byproducts.
-
Solvent Choice: The use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is common.[6] Ensure the solvent is anhydrous, as water can lead to hydrolysis side reactions.
-
Base Stoichiometry: If a base like sodium methoxide is used to facilitate the reaction, its stoichiometry must be carefully controlled.[6] Excess base can promote side reactions.
-
Reaction Time: Prolonged reaction times do not necessarily increase the yield of furosemide and can lead to a higher concentration of process-related impurities.[6] Monitor the reaction progress by HPLC and quench it once the consumption of the starting material plateaus.
Q2: I'm observing a significant amount of unreacted starting material, 2,4-dichloro-5-sulfamoylbenzoic acid (Furosemide Impurity B), in my final product. What causes this, and how can I improve conversion?
A2: Furosemide Impurity B is the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid (CAS: 2736-23-4).[8][9] Its presence in the final product indicates an incomplete condensation reaction with furfurylamine.
Causality and Inefficiency: Several factors can lead to poor conversion in the final SNAr step:
-
Insufficient Activation: The reaction may not have reached the required temperature or been held for a sufficient duration to achieve full conversion.
-
Reagent Quality: The furfurylamine used may be of poor quality or degraded. Furfurylamine is susceptible to oxidation and polymerization.
-
Mixing and Mass Transfer: In larger scale reactions, poor mixing can lead to localized areas of low reagent concentration, preventing the reaction from going to completion.
-
Deactivation of Nucleophile: Acidic impurities can protonate the furfurylamine, rendering it non-nucleophilic and halting the reaction.
Troubleshooting and Optimization Protocol:
-
Verify Reagent Quality: Use freshly distilled or high-purity furfurylamine for the reaction.[10]
-
Optimize Reaction Conditions: Carefully control the temperature to ensure it remains within the optimal range (95-135°C) for the duration of the reaction.[6][7] Consider a modest increase in reaction time, monitoring via HPLC to find the point of maximum conversion without increasing other impurities.
-
Ensure Homogeneity: For pilot or scale-up batches, ensure the stirring mechanism is adequate to maintain a homogenous reaction mixture.
-
pH Control during Workup: Furosemide's solubility is pH-dependent. During the workup and crystallization, incomplete precipitation can leave Impurity B and other soluble components in the mother liquor, which can co-precipitate with the final product if conditions are not optimal. Acidification to a pH of around 4.0 is typically used to crystallize the product.[10]
Q3: The chlorosulfonation of 2,4-dichlorobenzoic acid is giving me low yields and a complex mixture of products. How can I improve the selectivity and efficiency of this step?
A3: The chlorosulfonation of 2,4-dichlorobenzoic acid is an electrophilic aromatic substitution that forms 2,4-dichloro-5-chlorosulfonylbenzoic acid. This is a critical step, and its success hinges on controlling the potent reactivity of chlorosulfonic acid.[11][12]
Causality of Side Reactions:
-
Over-sulfonation: Using a large excess of chlorosulfonic acid or excessively high temperatures can lead to the introduction of a second sulfonyl chloride group.
-
Isomer Formation: While the desired substitution is at the C5 position (activated by the ortho/para-directing chlorine atoms and deactivated by the meta-directing carboxylic acid), some substitution can occur at other positions.
-
Degradation: Chlorosulfonic acid is a strong dehydrating and oxidizing agent. At high temperatures, it can cause charring and degradation of the aromatic ring.[12]
-
Hydrolysis: The intermediate sulfonyl chloride is highly susceptible to hydrolysis. Any moisture present in the reactants or reaction vessel will convert the product back to the sulfonic acid, which is difficult to convert back and complicates purification.
Troubleshooting and Optimization Protocol:
-
Strictly Anhydrous Conditions: Ensure the reactor and all reagents (2,4-dichlorobenzoic acid and chlorosulfonic acid) are completely dry.
-
Controlled Reagent Addition: Add the 2,4-dichlorobenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (e.g., 0-5°C) to manage the initial exothermic reaction.
-
Optimized Temperature Profile: After the initial addition, slowly raise the temperature to the optimal reaction temperature, often cited between 130-150°C for related processes, and maintain it for a controlled period (e.g., 1-6 hours).[2][13]
-
Use of a Catalyst: The use of a catalyst like anhydrous sodium sulfate can improve reaction efficiency and prevent side reactions by increasing the sulfate ion concentration in the system.[14]
-
Careful Workup: The reaction is typically quenched by slowly adding the reaction mixture to ice water. This must be done carefully to control the exothermic hydrolysis of excess chlorosulfonic acid and to precipitate the desired 2,4-dichloro-5-chlorosulfonylbenzoic acid.
Summary of Common Furosemide Impurities
| Impurity Name | Structure | CAS Number | Point of Formation |
| Furosemide | 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | 54-31-9 | Final Product |
| Impurity A (Iso-furosemide) | 2-chloro-4-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | 4818-59-1 | Final condensation step (regioisomer)[4] |
| Impurity B | 2,4-dichloro-5-sulfamoylbenzoic acid | 2736-23-4 | Unreacted intermediate from ammonolysis[8] |
| Impurity C (Saluamine) | 4-chloro-2-amino-5-sulfamoylbenzoic acid | 3086-91-7 | Potential byproduct or starting material variation[9] |
| Impurity D | 2,4-bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | 5046-19-5 | Over-reaction with furfurylamine[9] |
| Impurity E | 2,4-dichlorobenzoic acid | 50-84-0 | Unreacted initial starting material[9] |
| Impurity G | Structure identified as a dimer | Not Available | Forms during condensation, correlated with longer reaction times[6][15] |
Visualizing Synthesis and Side Reactions
Furosemide Synthetic Pathway
Caption: Primary synthetic route for Furosemide.
Formation of Furosemide and Impurity A
Caption: Competing reaction pathways for Impurity A formation.
Experimental Protocols
Protocol 1: Validated HPLC Method for Furosemide Impurity Profiling
This protocol is adapted from methodologies developed for the characterization of process-related impurities.[6][16][17]
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer, with pH adjusted to 3.0 using phosphoric acid, mixed with methanol (90:10 v/v).
-
Mobile Phase B: 0.01 M KH₂PO₄ buffer (pH 3.0) mixed with methanol (50:50 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 230 nm.[15]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-10 min: 10% to 63% B
-
10-20 min: Hold at 63% B
-
20-30 min: 63% to 100% B
-
30-45 min: Hold at 100% B
-
45-55 min: 100% to 10% B
-
55-60 min: Hold at 10% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile/water/glacial acetic acid (500:500:0.1, v/v/v).
This method provides excellent resolution for Furosemide and its known impurities, including A, B, C, and the more recently identified Impurity G.[16]
References
-
Daicel Pharma. Furosemide Impurities. [Link].
-
Xu, L., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. [Link].
-
Veeprho. Furosemide Impurities and Related Compound. [Link].
-
Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link].
-
Saf's pharma journey. (2021). Synthesis of furosemide |Loop diuretics| Medicinal chemistry 5th sem. YouTube. [Link].
-
ResearchGate. (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... [Link].
-
Semantic Scholar. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link].
- Google Patents. (1998).
- Google Patents. (2000).
-
MDPI. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link].
-
National Center for Biotechnology Information. Furosemide (Frusemide) - Pharmaceutical Drugs. [Link].
-
Chegg.com. (2023). Solved Question 2 Furosemide is synthesized in a relatively... [Link].
-
Pharmaffiliates. Furosemide-impurities. [Link].
-
PubMed. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link].
-
NHS. Side effects of furosemide. [Link].
-
ResearchGate. (2022). Analytical method development and validation for the estimation of Furosemide... [Link].
-
National Center for Biotechnology Information. Furosemide. PubChem Compound Summary for CID 3440. [Link].
-
Deranged Physiology. Furosemide. [Link].
-
SynZeal. Furosemide EP Impurity B. [Link].
-
Allmpus. FUROSEMIDE EP IMPURITY B. [Link].
-
Allmpus. FUROSEMIDE EP IMPURITY A , Iso Furosemide. [Link].
- Google Patents. (2014). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. .
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link].
- Google Patents. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. .
-
ResearchGate. (2023). Active metal dependent side reactions for the reductive amination of furfural. [Link].
-
ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. [Link].
Sources
- 1. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. allmpus.com [allmpus.com]
- 5. Furosemide EP Impurity A - Opulent Pharma [opulentpharma.com]
- 6. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 8. Furosemide EP Impurity B | 2736-23-4 | SynZeal [synzeal.com]
- 9. allmpus.com [allmpus.com]
- 10. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]
- 11. benchchem.com [benchchem.com]
- 12. api.pageplace.de [api.pageplace.de]
- 13. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 14. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Poor Solubility of 2-Chloro-5-Sulfamoylbenzoic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for managing and overcoming the solubility challenges associated with 2-chloro-5-sulfamoylbenzoic acid derivatives. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, FAQs, and validated protocols to address common experimental hurdles.
PART 1: Frequently Asked Questions & Foundational Concepts
This section addresses the fundamental reasons behind the solubility issues of this class of compounds and provides initial guidance.
Q1: Why are my 2-chloro-5-sulfamoylbenzoic acid derivatives so poorly soluble in aqueous media?
A1: The solubility of these derivatives is intrinsically governed by their molecular structure, which contains two key ionizable functional groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-).
-
Carboxylic Acid Group: This is a weak acid. In solutions with a pH below its acid dissociation constant (pKa), typically around 3.5-4.5, the group remains in its neutral, protonated form (-COOH).[1] This form is significantly less water-soluble due to its reduced ability to form favorable interactions with polar water molecules.
-
Sulfonamide Group: The proton on the sulfonamide nitrogen is also weakly acidic (pKa often around 10).[2] Below this pKa, it exists in a neutral, less soluble form.
-
Crystalline Structure: Many of these molecules are planar and can pack tightly into a stable crystal lattice. The energy required to break this lattice (lattice energy) can be substantial, further limiting solubility. Overcoming this energy barrier is a key challenge.[3][4]
The combination of these factors means the molecule's solubility is highly dependent on the pH of the medium. At neutral pH (~7), the carboxylic acid is ionized (deprotonated), which helps, but the sulfonamide is not, and the overall molecular properties can still lead to low solubility.
Q2: I observed my compound precipitating out of my buffer. What is the most likely cause?
A2: The most common cause of precipitation is a change in pH that shifts an ionizable group to its less soluble, neutral form.[5][6] For this class of compounds:
-
Acidification: If you add your compound (perhaps dissolved in a slightly basic stock solution) to an acidic buffer (pH < 4), the carboxylate group (-COO⁻) will become protonated (-COOH), drastically reducing its solubility and causing it to "crash out."
-
Buffering Capacity: Insufficient buffering capacity of your medium can lead to localized pH shifts upon the addition of your compound stock, triggering precipitation.
Q3: Can I simply use DMSO to dissolve my compound for an aqueous-based experiment?
A3: While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for initial stock solution preparation, relying on it entirely for aqueous experiments is problematic.[7] When a concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of the compound may momentarily exceed its solubility limit in the mixed solvent system, leading to the formation of fine precipitates. This can result in inaccurate and non-reproducible experimental data. It is a common starting point, but often requires additional formulation strategies for robust results.
PART 2: Troubleshooting Solubilization Strategies
This section provides a structured approach to selecting and implementing a solubilization strategy. The following diagram outlines a general decision-making workflow.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q4: How can I systematically use pH to my advantage?
A4: Since your compounds are weak acids, pH is the most powerful initial tool. The goal is to find a pH range where the molecule is sufficiently ionized to be soluble, without compromising its stability or the integrity of your experiment.
-
Mechanism: By raising the pH of the aqueous medium with a base (e.g., NaOH, TRIS), you deprotonate the carboxylic acid to its highly soluble carboxylate salt form (-COO⁻).[5][6] This is the principle behind dissolving many acidic drugs in dilute solutions of alkali hydroxides.[8]
-
When to Use: This is the first strategy to try for any in vitro screen. It is simple, cost-effective, and easy to implement.
-
Causality: The ionized carboxylate group can participate in strong ion-dipole interactions with water molecules, which is energetically more favorable than the molecule remaining in the crystal lattice, thus promoting dissolution.
-
Troubleshooting:
-
Precipitation on Standing: The solution may be supersaturated or the pH may be drifting. Ensure your buffer has adequate capacity.
-
Compound Degradation: Some molecules are unstable at high pH. Always assess the stability of your compound at the selected pH over the time course of your experiment.
-
Q5: pH adjustment helps, but I need a solid, stable form. What about salt formation?
A5: Salt formation is a formal chemical modification that converts the acidic drug into a stable, solid salt form with significantly improved aqueous solubility and dissolution rates.[9][10]
-
Mechanism: You react the acidic compound with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form a salt that is then isolated as a solid powder.
-
When to Use: This is a crucial strategy during preclinical and clinical development when a stable, manufacturable solid dosage form with reliable dissolution properties is required.
-
Causality: The salt form is ionic and readily dissociates in water, bypassing the high lattice energy of the crystalline free acid. This leads to much faster and often higher dissolution.[11]
-
Troubleshooting:
-
Hygroscopicity: Some salt forms can be hygroscopic (absorb water from the air), which can affect stability and handling. This requires careful screening of different salt-formers (counter-ions).
-
Polymorphism: The salt can exist in different crystalline forms (polymorphs), each with its own solubility profile. Polymorph screening is essential.
-
Q6: My experimental system has a fixed pH. What are my other options?
A6: When pH modification is not possible, several excipient-based and advanced formulation strategies are available.
Strategy 1: Co-solvents
-
What is it? A co-solvent is a water-miscible organic solvent that is added to the aqueous medium to increase the solubility of a non-polar or poorly soluble compound.[5][10] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).
-
Mechanism: The co-solvent reduces the overall polarity of the solvent system (water). It disrupts water's hydrogen-bonding network and provides a more favorable "hydrophobic" environment for the drug molecule to dissolve in.[12]
-
Troubleshooting:
-
Precipitation upon Dilution: The most common issue. The drug may be soluble in a high concentration of co-solvent but will precipitate when diluted into a larger aqueous volume. Careful screening of co-solvent ratios is needed.
-
Biological Incompatibility: Co-solvents can be toxic to cells in culture or interfere with enzyme kinetics. Always run a vehicle control to assess the impact of the co-solvent system on your assay.
-
Strategy 2: Cyclodextrins
-
What is it? Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes.[13][14]
-
Mechanism: The hydrophobic part of your drug molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[15][16]
-
Troubleshooting:
-
Stoichiometry: The ratio of drug to cyclodextrin is critical. Insufficient cyclodextrin will not achieve the desired solubility.
-
Competitive Binding: Components of your assay medium (e.g., cholesterol in serum) can compete with your drug for the cyclodextrin cavity, reducing its effectiveness.
-
Strategy 3: Solid Dispersions
-
What is it? A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEGs).[17][18][19]
-
Mechanism: This technique prevents the drug from forming a stable crystal lattice. By trapping individual drug molecules within the polymer, it presents the drug to the aqueous medium in a high-energy, amorphous state.[11] This, combined with the rapid dissolution of the hydrophilic carrier, leads to a rapid increase in drug concentration, often achieving a supersaturated state.[20]
-
Troubleshooting:
-
Physical Instability: The high-energy amorphous state is metastable and can revert to the more stable, less soluble crystalline form over time, especially in the presence of heat and humidity.
-
Polymer Selection: The choice of polymer is critical and depends on drug-polymer miscibility and the desired dissolution profile.
-
Strategy 4: Nanosuspensions
-
What is it? A nanosuspension consists of pure, crystalline drug particles reduced to the nanometer size range (typically 200-600 nm), stabilized by surfactants or polymers.[3][21]
-
Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug.[4] By dramatically reducing particle size, the surface area is massively increased, leading to a much faster dissolution rate.[21][22]
-
Troubleshooting:
-
Particle Growth (Ostwald Ripening): Nanoparticles have high surface energy and can aggregate or grow over time. The choice of stabilizer is crucial to prevent this.
-
Manufacturing Complexity: Producing stable nanosuspensions requires specialized equipment like high-pressure homogenizers or media mills.[23][24]
-
Strategy 5: Prodrug Approach
-
What is it? A prodrug is a chemically modified, inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[25]
-
Mechanism: For a carboxylic acid, a common strategy is esterification to mask the polar carboxyl group, creating a more lipophilic prodrug.[1][26][27] This can improve membrane permeability. While this specific strategy doesn't directly increase aqueous solubility, other prodrug modifications can be designed to attach highly soluble moieties.
-
When to Use: This is an advanced drug design strategy used when other formulation approaches fail or to improve pharmacokinetic properties like absorption.[28]
Quantitative Comparison of Strategies
| Strategy | Primary Mechanism | Typical Solubility Increase | Key Advantage | Key Disadvantage |
| pH Adjustment | Ionization of functional groups | 10x - 1000x+ | Simple, effective for ionizable drugs | Limited to specific pH ranges; risk of degradation |
| Salt Formation | Creates a readily dissociable ionic solid | 10x - 1000x+ | Stable solid form with improved dissolution | Can be hygroscopic; potential for polymorphism |
| Co-solvents | Reduces solvent polarity | 2x - 100x | Easy to prepare at lab scale | Precipitation on dilution; potential toxicity |
| Cyclodextrins | Forms soluble inclusion complexes | 5x - 500x | Masks hydrophobicity; low toxicity | Limited by stoichiometry; competitive binding |
| Solid Dispersions | Creates a high-energy amorphous state | 10x - 100x | Significant increase in dissolution rate | Physically unstable (recrystallization risk) |
| Nanosuspensions | Increases surface area | N/A (increases dissolution rate) | Applicable to nearly all insoluble drugs | Complex manufacturing; stability challenges |
PART 3: Experimental Protocols
These protocols provide step-by-step guidance for key solubilization techniques.
Protocol 1: Determining a pH-Solubility Profile
This experiment is critical for understanding the behavior of your compound and is the recommended first step.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering through a 0.22 µm syringe filter is recommended.
-
Quantification: Measure the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each buffer solution. This plot will visually identify the pH at which solubility is maximized.
Caption: Workflow for determining a pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is a common and accessible way to produce amorphous solid dispersions in a laboratory setting.
-
Polymer & Drug Solubilization: Select a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30). Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture) in a defined ratio (e.g., 1:1, 1:3, 1:5 drug:polymer by weight).[29] Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to "trap" the drug in its molecularly dispersed state within the polymer.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask, gently grind it with a mortar and pestle to create a uniform powder, and pass it through a sieve.
-
Characterization (Critical):
-
Differential Scanning Calorimetry (DSC): Analyze the powder to confirm the absence of a melting peak for the drug, which indicates it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Analyze the powder to confirm the absence of sharp diffraction peaks characteristic of the crystalline drug.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in a relevant buffer.
-
Protocol 3: Formulation with Cyclodextrins (Kneading Method)
This is a simple, solvent-free method for preparing drug-cyclodextrin complexes.
-
Component Mixing: Weigh out the drug and a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2).[14] Place the powders in a glass mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture.
-
Paste Formation: Knead the mixture vigorously with a pestle for an extended period (e.g., 45-60 minutes). The mixture should form a consistent, thick paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until all the solvent has evaporated and the mass is constant.
-
Processing: Pulverize the dried complex into a fine powder and sieve it.
-
Validation: Perform solubility and dissolution studies to confirm the enhancement compared to the physical mixture and the drug alone.
References
-
Patel, V.R., & Agrawal, Y.K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
-
Gavali, S.M., et al. (2020). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Sciences, 7(11), 604-615. [Link]
-
Popa, M.I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 445. [Link]
-
Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 21-27. [Link]
-
Mirzapure, I.A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
-
Al-kassas, R., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 29(1), 1618-1636. [Link]
-
Rani, S., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical, Pharmaceutical, and Medical Sciences, 4, 1-20. [Link]
-
World Pharma Today. (Date not available). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Patel, V.R. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]
-
Shinde, S.S., et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 5(2), 243-253. [Link]
-
Pharmapproach. (2024). Nanosuspension-an effective approach for solubility enhancement. Pharmapproach. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Patel, B.B., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]
-
Pharma Focus Asia. (2024). Enhancing solubility and stability of poorly soluble drugs. Pharma Focus Asia. [Link]
-
Enden, K., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(8), 1675-1685. [Link]
-
Sharma, D., & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 5(4). [Link]
-
Al-Zoubi, N., et al. (2021). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
-
Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. [Link]
-
Godge, G.R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). [Link]
-
Jacob, S., & Nair, A.B. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 54(3). [Link]
-
Rautio, J., et al. (2008). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
-
Kumar, L., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 057-068. [Link]
-
Jónsson, H., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Pharmaceutical Development and Technology, 10(3), 341-348. [Link]
-
Pharmaguideline. (2022). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
Shishu, et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 61-66. [Link]
-
Kang, S.I., & Bae, Y.H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
-
Kang, S.I., & Bae, Y.H. (2002). pH-Induced solubility transition of sulfonamide-based polymers. ResearchGate. [Link]
-
Krebs, H.A., & Speakman, J.C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii. [Link]
-
Muby Chemicals. (2024). 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Muby Chemicals. [Link]
-
Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
ChemBK. (Date not available). 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid. ChemBK. [Link]
- Bundgaard, H., & Nielsen, N.M. (1988). Prodrug derivatives of carboxylic acid drugs.
-
Mbah, C.J., & Builders, P.F. (2020). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 25(19), 4441. [Link]
-
Wikipedia. (Date not available). Sulfonamide (medicine). Wikipedia. [Link]
-
IJMDSR. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Dol, M., et al. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. wjbphs.com [wjbphs.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 8. chembk.com [chembk.com]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. japer.in [japer.in]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. scielo.br [scielo.br]
- 17. jddtonline.info [jddtonline.info]
- 18. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. eaapublishing.org [eaapublishing.org]
- 25. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 27. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 28. mdpi.com [mdpi.com]
- 29. japsonline.com [japsonline.com]
identification and removal of impurities in 2-chloro-5-(aminosulfonyl)benzoic acid
Welcome to the comprehensive technical support guide for ensuring the purity of 2-chloro-5-(aminosulfonyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical guidance for the identification and removal of impurities.
Introduction
2-Chloro-5-(aminosulfonyl)benzoic acid is a key starting material and intermediate in the synthesis of various pharmaceuticals. Its purity is paramount, as even trace impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying and eliminating common impurities encountered during its synthesis and purification.
Part 1: Identification of Common Impurities
The first step in ensuring the purity of your 2-chloro-5-(aminosulfonyl)benzoic acid is the accurate identification of potential impurities. These can arise from starting materials, side reactions, or degradation.
Frequently Asked Questions (FAQs): Impurity Identification
Q1: We are observing an unknown peak in our HPLC chromatogram for 2-chloro-5-(aminosulfonyl)benzoic acid. How do we identify it?
A1: An unknown peak in your HPLC chromatogram can be unsettling. Here’s a systematic approach to its identification:
-
Review the Synthetic Route: The most likely impurities are unreacted starting materials, intermediates, or by-products from side reactions. For the common synthesis of 2-chloro-5-(aminosulfonyl)benzoic acid from 2-chlorobenzoic acid, potential impurities include the starting material itself, as well as isomeric by-products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering a significant clue to its identity.
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, utilize HRMS to obtain the exact mass and elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the impurity using preparative HPLC and subject it to ¹H and ¹³C NMR analysis. The resulting spectra will help elucidate the chemical structure of the unknown compound.
Q2: Our NMR spectrum shows unexpected signals that do not correspond to 2-chloro-5-(aminosulfonyl)benzoic acid. What could they be?
A2: Extraneous signals in an NMR spectrum often point to residual solvents or isomeric impurities.
-
Residual Solvents: Compare the chemical shifts of the unknown signals to known solvent peaks. Common solvents used in synthesis and purification, such as acetone, ethyl acetate, or toluene, can be retained in the final product.
-
Isomeric Impurities: The synthesis of 2-chloro-5-(aminosulfonyl)benzoic acid can sometimes yield isomers, such as 4-chloro-5-(aminosulfonyl)benzoic acid. These isomers have the same molecular weight but different chemical structures, which can be distinguished by NMR. A careful analysis of the substitution pattern on the aromatic ring in your NMR spectrum is crucial.
Workflow for Impurity Identification
Caption: A stepwise workflow for the identification and structural elucidation of unknown impurities.
Part 2: Strategies for Impurity Removal
Once impurities have been identified, the next step is their effective removal. The choice of purification method will depend on the nature of the impurity and the desired purity level of the final product.
Troubleshooting Guide: Purification
Q1: We are struggling to remove a closely related isomeric impurity by recrystallization. What should we do?
A1: Isomeric impurities can be particularly challenging to remove due to their similar physical properties to the desired compound.
-
Solvent Screening: The success of recrystallization is highly dependent on the choice of solvent. A systematic screening of different solvents and solvent mixtures is recommended. The ideal solvent will have a high solubility for the desired compound at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at lower temperatures.
-
Chromatographic Purification: If recrystallization proves ineffective, column chromatography is the next logical step. The choice of stationary and mobile phases will be critical. A common approach for acidic compounds like 2-chloro-5-(aminosulfonyl)benzoic acid is silica gel chromatography with a mobile phase gradient of ethyl acetate and hexanes, often with the addition of a small amount of acetic acid to improve peak shape.
Q2: Our yield is significantly low after purification. How can we improve it?
A2: Low yield is a common issue in purification. Here are some factors to consider:
-
Recrystallization:
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Seeding the solution with a small crystal of the pure compound can sometimes induce crystallization.
-
Excessive Washing: Washing the crystals with a solvent in which the desired compound has some solubility will lead to product loss. Use a minimal amount of ice-cold solvent for washing.
-
-
Column Chromatography:
-
Improper Column Packing: A poorly packed column can lead to band broadening and poor separation, resulting in mixed fractions and lower yields of the pure compound.
-
Inappropriate Solvent Polarity: If the mobile phase is too polar, the compound may elute too quickly, co-eluting with impurities. Conversely, if it is not polar enough, the compound may not elute at all. Methodical optimization of the solvent system is key.
-
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude 2-chloro-5-(aminosulfonyl)benzoic acid in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Impurity Removal
Caption: A decision-making workflow for the purification of 2-chloro-5-(aminosulfonyl)benzoic acid.
Data Summary
| Common Impurity | Potential Source | Recommended Identification Method | Effective Removal Technique |
| 2-Chlorobenzoic acid | Unreacted starting material | HPLC, GC-MS | Recrystallization, Column Chromatography |
| Isomeric By-products | Side reaction during synthesis | HPLC, NMR, LC-MS | Column Chromatography |
| Residual Solvents | Incomplete drying | NMR, GC-HS | Vacuum Drying |
References
- Synthesis of 2-chloro-5-(aminosulfonyl)benzoic acid.
-
Impurity Profile: Significance in Active Pharmaceutical Ingredients. PharmaTutor.[Link]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-sulfamoylbenzoic Acid Production
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-chloro-5-sulfamoylbenzoic acid. This molecule is a critical building block in the pharmaceutical industry, most notably as the key intermediate for the potent diuretic, Furosemide.[1] While the synthetic route appears straightforward on paper, its transition from the laboratory bench to pilot and industrial-scale production is fraught with challenges. These challenges often revolve around reaction control, impurity profiling, and ensuring process safety.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the causality behind common issues, offering field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your scale-up efforts.
Synthetic Pathway Overview
The most prevalent industrial synthesis starts with 2,4-dichlorobenzoic acid. The process involves two primary chemical transformations: chlorosulfonation followed by ammonolysis. Each step presents unique challenges that can impact yield, purity, and safety during scale-up.
Caption: General synthetic route to 2,4-dichloro-5-sulfamoylbenzoic acid.
Part 1: Chlorosulfonation Stage Troubleshooting
The chlorosulfonation of the aromatic ring is a classic electrophilic aromatic substitution. However, using a highly reactive and corrosive reagent like chlorosulfonic acid introduces significant scale-up hurdles.[2]
Q1: We are experiencing low yields and a dark, impure intermediate after the chlorosulfonation reaction. What is the likely cause?
A: This is a classic symptom of poor reaction control, leading to side reactions. The primary culprits are excessive reaction temperatures and a high excess of chlorosulfonic acid, which promote the formation of disulfonated byproducts and other impurities.[3] The strong oxidizing nature of hot chlorosulfonic acid can also lead to degradation of the starting material, resulting in the dark coloration.
Causality: The chlorosulfonyl group is deactivating. However, under forcing conditions (high temperature), a second sulfonation can occur. On a large scale, inefficient heat removal can create localized "hot spots" where these side reactions accelerate, even if the external temperature probe reads within the set range.[4]
Troubleshooting Protocol:
-
Control Reagent Stoichiometry: While an excess of chlorosulfonic acid is necessary to drive the reaction, using a large excess (e.g., >8 equivalents) can increase byproduct formation.[5] Aim for a controlled excess (typically 4-6 equivalents) and optimize from there.
-
Strict Temperature Management:
-
Addition Phase: Add the 2,4-dichlorobenzoic acid portion-wise to the chilled chlorosulfonic acid, maintaining an internal temperature below 10°C.
-
Reaction Phase: After addition, slowly raise the temperature to the optimal reaction point (often between 135-150°C for this substrate) and hold.[6] Constant monitoring of the internal temperature is critical.
-
-
Quenching with Precision: The work-up is crucial. The reaction mixture must be quenched by slowly adding it to a vigorously stirred mixture of crushed ice and water. This must be done cautiously to control the highly exothermic reaction and prevent hydrolysis of the desired sulfonyl chloride product back to sulfonic acid.[2][3]
Caption: Troubleshooting workflow for chlorosulfonation yield and purity issues.
Q2: During scale-up, our safety team has raised concerns about the use of chlorosulfonic acid. What are the critical handling protocols?
A: Chlorosulfonic acid is a highly corrosive and reactive substance that demands stringent safety protocols. It reacts violently with water, releasing significant heat and large quantities of toxic and corrosive hydrogen chloride and sulfuric acid fumes.[7][8]
Key Safety Mandates:
-
Personal Protective Equipment (PPE): A complete acid-resistant suit with a hood, gloves, and boots is mandatory. Respiratory protection, such as a self-contained breathing apparatus (SCBA), should be used, especially during charging and sampling.[7]
-
Anhydrous Conditions: The entire reaction setup must be scrupulously dry. The presence of moisture will not only consume the reagent but also create a highly corrosive and hazardous environment.
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained system with dedicated exhaust ventilation to handle the HCl gas evolved during the reaction.[9]
-
Emergency Preparedness: Dry chemical (Class BC or ABC) or CO2 extinguishers must be available. Never use water to extinguish a fire involving chlorosulfonic acid, as it will exacerbate the situation.[10] Have appropriate spill kits with neutralizers (e.g., sodium bicarbonate) readily accessible.
Part 2: Ammonolysis Stage Troubleshooting
This step converts the intermediate sulfonyl chloride into the desired sulfamoyl group. While less hazardous than chlorosulfonation, this stage presents its own challenges related to reaction control and impurity formation.
Q3: The ammonolysis reaction is slow and incomplete, leaving unreacted sulfonyl chloride. How can we drive the reaction to completion?
A: Incomplete ammonolysis is typically due to insufficient temperature or inadequate concentration of ammonia. The sulfonyl chloride intermediate can be sterically hindered, and the reaction requires enough energy and a sufficient concentration of the nucleophile (ammonia) to proceed efficiently.
Troubleshooting Protocol:
-
Temperature Control: The reaction is often performed at low temperatures (e.g., ≤5°C) during the addition of the sulfonyl chloride to concentrated ammonia water to control the exotherm.[11] After the addition is complete, allowing the reaction to warm to room temperature and stirring for a sufficient period (e.g., 1-2 hours) is often necessary for completion.[6]
-
Ammonia Concentration: Ensure a sufficient molar excess of ammonia is used. The reaction consumes two equivalents of ammonia per mole of sulfonyl chloride (one for the substitution and one to neutralize the HCl byproduct). An excess of 3-10 molar equivalents relative to the starting material is often employed.[6]
-
In-Process Checks (IPC): Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting sulfonyl chloride. Do not proceed with work-up until the IPC confirms the reaction is complete.
Q4: Our final product is contaminated with an impurity we suspect is from the displacement of a chlorine atom on the aromatic ring. Is this possible?
A: Yes, this is a known potential side reaction. While the 2- and 4-position chlorine atoms are generally stable, under certain conditions, nucleophilic aromatic substitution can occur, especially with a strong nucleophile like ammonia at elevated temperatures. This can lead to the formation of amino-substituted benzoic acid derivatives.
Minimization Strategy:
-
Strict Temperature Control: Avoid excessive temperatures during the ammonolysis step. The risk of chlorine displacement increases significantly with higher temperatures and longer reaction times.
-
Process Optimization: The goal is to find the "sweet spot" where the desired ammonolysis of the sulfonyl chloride proceeds to completion without initiating the undesired substitution of the ring chlorine. This involves careful optimization of temperature, reaction time, and ammonia concentration.
Part 3: Purification and FAQs
| Challenge | Potential Root Cause | Recommended Action |
| Product Fails Purity Assay (HPLC) | Incomplete reaction; presence of starting material or byproducts (e.g., disulfonated species). | Review IPCs from previous steps. Implement a robust recrystallization protocol. |
| Product is an Oil or Fails to Solidify | Presence of impurities lowering the melting point; residual solvent. | Purify via recrystallization from a suitable solvent system (e.g., ethanol/water).[11] Ensure the product is thoroughly dried under vacuum. |
| Poor Yield After Isolation | Product loss during work-up and filtration; incomplete precipitation. | Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid. Wash the filter cake with a minimal amount of cold solvent to avoid dissolving the product. |
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for recrystallizing the final product?
-
A: A mixture of ethanol and water is commonly and effectively used.[11] The crude product is dissolved in hot ethanol, followed by the addition of water until turbidity is observed. Cooling this mixture slowly promotes the formation of pure crystals. Activated carbon can be used during this step to remove colored impurities.[6][11]
-
-
Q: Which analytical techniques are essential for monitoring this process?
-
Q: Are there alternative, "greener" approaches to this synthesis?
-
A: Research into flow chemistry for chlorosulfonation reactions is ongoing.[5] Continuous processing in microreactors offers significantly better heat and mass transfer, which can improve safety, reduce side reactions, and minimize the required excess of hazardous reagents, representing a promising avenue for future scale-up.[5]
-
References
- CN105906589A - Preparation method of furosemide - Google P
- CN105566260A - Furosemide preparation method - Google P
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google P
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google P
- CN106117168A - A kind of preparation method of furosemide - Google P
-
Furosemide (Frusemide) - IARC Publications. (URL: [Link])
-
Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe. (URL: [Link])
-
Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI - NIH. (URL: [Link])
-
Chlorosulfonic Acid - DuPont. (URL: [Link])
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap. (URL: [Link])
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (URL: [Link])
-
Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives - ResearchGate. (URL: [Link])
- EP0788494B1 - Process for the preparation of furosemide - Google P
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. (URL: [Link])
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: [Link])
- WO1996012714A1 - Process for the preparation of furosemide - Google P
-
Furosemide | C12H11ClN2O5S | CID 3440 - PubChem - NIH. (URL: [Link])
- WO1990002731A1 - Process for the preparation of 4-sulfo-2-chlorobenzoic acid - Google P
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC - NIH. (URL: [Link])
-
Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed. (URL: [Link])
-
Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. (URL: [Link])
-
Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. macro.lsu.edu [macro.lsu.edu]
- 8. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 10. nj.gov [nj.gov]
- 11. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 12. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 2-chloro-5-sulfamoylbenzoic acid under stress conditions
Technical Support Center: Degradation of 2-Chloro-5-Sulfamoylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the degradation pathways of 2-chloro-5-sulfamoylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals engaged in stability testing and impurity profiling.
A Note on Scientific Context: 2-Chloro-5-sulfamoylbenzoic acid is a substituted benzoic acid derivative. While direct, extensive literature on its degradation pathways is sparse, its structure is isomeric to 4-chloro-5-sulfamoylanthranilic acid (CSA), a primary and well-documented degradation product of the potent diuretic, Furosemide.[1][2] Therefore, the extensive body of research on Furosemide's forced degradation provides a scientifically robust framework for predicting the stability characteristics and potential degradation pathways of 2-chloro-5-sulfamoylbenzoic acid. This guide synthesizes established principles from Furosemide stress testing and ICH guidelines to provide authoritative, actionable advice for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and analysis of 2-chloro-5-sulfamoylbenzoic acid.
Q1: What are the primary chemical liabilities of 2-chloro-5-sulfamoylbenzoic acid?
A1: Based on its functional groups (a carboxylic acid, an aromatic chloro group, and a sulfamoyl group), the molecule is susceptible to degradation under several stress conditions:
-
Hydrolysis: The sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups can be susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures.
-
Photolysis: Aromatic systems, especially those with halogen substituents, can be sensitive to UV and visible light, potentially leading to dechlorination or ring cleavage.[1] Furosemide, a related compound, is known to be highly sensitive to light.[1][3]
-
Oxidation: The molecule may degrade in the presence of strong oxidizing agents.
Q2: What is the most critical stress condition to investigate for this compound?
A2: Given the known photosensitivity of the structurally related Furosemide, photolytic degradation should be considered a critical parameter to investigate.[1] Exposure to UV and fluorescent light can cause rapid degradation.[1] Additionally, acidic hydrolysis is a significant pathway, as Furosemide shows instability in acidic media.[4]
Q3: What are the likely primary degradation products I should be looking for?
A3: While experimental confirmation is essential, logical degradation products can be hypothesized based on the compound's structure and known pathways for similar molecules:
-
Hydrolytic Degradation:
-
Acid/Base Catalyzed Hydrolysis of the Sulfamoyl Group: This would yield 2-chloro-5-sulfobenzoic acid.
-
Decarboxylation: Under harsh thermal or pH conditions, the carboxylic acid group could be lost, forming 1-chloro-4-sulfamoylbenzene.
-
-
Photodegradation:
-
Dechlorination: Photolytic cleavage of the carbon-chlorine bond could produce 5-sulfamoylbenzoic acid.
-
Ring Cleavage: Extensive light exposure can lead to the fragmentation of the benzene ring.
-
Q4: Which analytical technique is recommended for developing a stability-indicating method?
A4: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) or UV detector is the industry standard and most effective choice.[5][6] This technique can separate the parent compound from its degradation products. For definitive identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC/MS) is highly recommended.[7] A well-developed method should be able to accurately quantify the parent drug in the presence of any degradants.[5]
Part 2: Troubleshooting Guide for Stress Testing
This section provides solutions to common issues encountered during forced degradation studies.
| Problem/Observation | Probable Cause & Explanation | Recommended Solution & Next Steps |
| "No degradation observed after applying stress conditions." | The conditions were not harsh enough to induce degradation. The molecule may be intrinsically stable under the initial conditions tested. | Systematically increase the stress level. For hydrolysis, increase the acid/base concentration (e.g., from 0.1N to 1N HCl) or the temperature (in 10°C increments).[8] For photolysis, increase the exposure duration or intensity, ensuring compliance with ICH Q1B guidelines.[9] |
| "The parent compound degraded completely, leaving no peak." | The stress conditions were too aggressive, leading to rapid and complete degradation. This prevents the observation of intermediate degradants and the calculation of degradation kinetics. | Reduce the intensity of the stressor. Use a shorter exposure time, lower temperature, or a lower concentration of the stress agent (e.g., use 0.01N HCl instead of 1N HCl). The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure degradation products are visible and quantifiable.[10] |
| "My chromatogram shows many new, small peaks." | These could be true degradation products, impurities from the starting material, or artifacts from the stress agent or solvent. | 1. Run Controls: Analyze a blank (solvent only) and a stressed blank (solvent + stress agent) to identify artifacts. 2. Peak Purity Analysis: Use a PDA detector to check the spectral purity of the parent peak. 3. Mass Identification: Use LC-MS to obtain mass data for the new peaks to help identify them as degradants. |
| "The mass balance is poor (loss of parent ≠ gain in degradants)." | This is a common challenge. Potential causes include: 1. Degradants are not chromophoric at the analysis wavelength. 2. Degradants have precipitated out of solution. 3. Volatile degradants have formed and escaped. 4. Degradants are irreversibly adsorbed to the container. | 1. Use a PDA Detector: Analyze at multiple wavelengths to check for non-chromophoric degradants. 2. Visual Inspection: Check samples for any precipitates. If present, attempt to dissolve in a stronger solvent for analysis. 3. Wavelength Scan: Scan the UV-Vis spectrum of the stressed sample to identify an optimal wavelength for observing all components. |
Part 3: Experimental Protocols & Methodologies
These protocols provide a framework for conducting robust forced degradation studies in line with ICH guidelines.[11]
Protocol 1: General Workflow for Forced Degradation Studies
This workflow outlines the end-to-end process for assessing the stability of 2-chloro-5-sulfamoylbenzoic acid.
Protocol 2: Recommended Starting Conditions for Stress Testing
These conditions are based on ICH Q1A(R2) guidelines and common industry practices.[8][10] They should be adjusted to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |
| Acid Hydrolysis | 0.1 N HCl | 60 - 80 °C | 2 - 24 hours | Neutralize with an equivalent amount of NaOH before injection. |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 - 80 °C | 1 - 8 hours | Neutralize with an equivalent amount of HCl before injection. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 hours | Protect from light. The reaction can be slow; higher concentrations or heat may be needed. |
| Thermal (Dry Heat) | Solid Drug Substance | 80 - 105 °C | 24 - 72 hours | Test in a calibrated oven. Dissolve the sample in a suitable solvent for analysis. |
| Photostability | Drug Solution & Solid | Ambient | Per ICH Q1B | Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9] Use a dark control. |
Protocol 3: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size), which provides good retention for moderately polar compounds.
-
Mobile Phase Selection:
-
Use a mixture of an aqueous buffer and an organic solvent (Acetonitrile or Methanol).
-
Buffer choice is critical. Since the analyte has a carboxylic acid, buffering the mobile phase pH will ensure consistent retention and peak shape. A phosphate or acetate buffer in the pH range of 2.5-4.0 is a good starting point.
-
-
Wavelength Selection: Dissolve the compound in the mobile phase and use a PDA detector to scan from 200-400 nm. Select a wavelength of maximum absorbance for quantification (e.g., around 233-272 nm for similar compounds) and monitor at a lower wavelength (e.g., 210 nm) to detect potential degradants that may lack a strong chromophore.[3][12]
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the main peak from all degradation products. A typical starting gradient might be 10% to 90% Acetonitrile over 20-30 minutes.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Hypothesized Degradation Pathways
The following diagram illustrates potential degradation pathways for 2-chloro-5-sulfamoylbenzoic acid based on its chemical structure and analogy to related compounds. This is a predictive model and requires experimental verification.
References
-
Journal of Pharmaceutical Sciences. (1978). Stability of furosemide in aqueous systems. [Link]
-
Chemistry Research Journal. (n.d.). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. [Link]
-
Authorea. (2024). Stress degradation of furosemide and RP-HPLC method validation. [Link]
-
Journal of AOAC INTERNATIONAL | Oxford Academic. (1992). Stability-Indicating Proton Nuclear Magnetic Resonance Spectroscopic Assay Method for Furosemide in Tablets and Injections. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2019). Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of amiloride hydrochloride and furosemide. [Link]
-
J-Stage. (n.d.). Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture. [Link]
-
PubMed. (n.d.). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. [Link]
-
Ambiente e Agua - An Interdisciplinary Journal of Applied Science. (n.d.). Furosemide in water matrix: HPLC-UV method development and degradation studies. [Link]
-
World Journal of Pharmaceutical Research. (2017). Stress Degradation Studies of Furosemide and Development and Validation of SIAM RP-HPLC Method for its Quantification. [Link]
-
ResearchGate. (n.d.). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. [Link]
-
National Institutes of Health (NIH). (2024). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.br [scielo.br]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Stress degradation of furosemide and RP-HPLC method validation [wisdomlib.org]
- 6. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ijcrt.org [ijcrt.org]
- 12. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Crystallization Methods for High-Purity 2-Chloro-5-Sulfamoylbenzoic Acid
Welcome to the technical support center for the crystallization of 2-chloro-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to achieve high purity and desired crystal attributes.
Section 1: Understanding the Molecule and Its Challenges
2-Chloro-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of several pharmaceuticals, most notably the diuretic furosemide.[1][2][][4][5] The molecule possesses a unique combination of functional groups—a carboxylic acid, a sulfonamide, and a chlorinated aromatic ring—that dictates its solubility, impurity profile, and crystallization behavior. The primary challenge in its purification is the effective removal of structurally similar process-related impurities and the control of its solid-state form (polymorphism), which can impact downstream processing and final product performance.[6][7][8][9]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of 2-chloro-5-sulfamoylbenzoic acid in a practical question-and-answer format.
Low Yield
Q1: My final yield of 2-chloro-5-sulfamoylbenzoic acid is consistently low after recrystallization. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several factors. Here’s a systematic approach to diagnose and resolve the problem:
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Causality: The solubility of 2-chloro-5-sulfamoylbenzoic acid, like most compounds, increases with temperature. If an excessive volume of solvent is used, the solution will not be sufficiently supersaturated upon cooling, leaving a significant amount of product dissolved in the mother liquor.[10]
-
Solution: Add the hot solvent in small portions to the crude material until it just dissolves. It is better to have a small amount of undissolved solid (which can be filtered hot) than to add too much solvent.
-
-
Inappropriate Solvent Choice: The selected solvent may be too good at dissolving the compound even at low temperatures.
-
Causality: An ideal crystallization solvent should exhibit a steep solubility curve with temperature – high solubility when hot and low solubility when cold.
-
Solution: Screen for alternative solvents or solvent systems. For sulfonamides, mixtures of alcohols (like ethanol or isopropanol) and water are often effective.[10] An anti-solvent approach can also be beneficial.
-
-
Premature Crystallization: Product loss can occur if the compound crystallizes during a hot filtration step intended to remove insoluble impurities.
-
Causality: If the solution cools too rapidly during transfer, it can become supersaturated prematurely, causing the product to crash out on the filter paper or in the funnel.
-
Solution: Pre-heat all glassware (funnel, filter flask) before filtration and perform the filtration as quickly as possible. Using a slight excess of hot solvent can also help prevent premature crystallization.
-
-
Multiple Transfers: Each transfer of solid material can lead to mechanical losses.
-
Solution: Minimize the number of transfers. Plan your experimental setup to move from dissolution to filtration and drying in a streamlined manner.
-
Poor Purity
Q2: After recrystallization, my 2-chloro-5-sulfamoylbenzoic acid is still not meeting the required purity specifications. What types of impurities should I be aware of, and how can I remove them?
A2: Impurities can be broadly categorized as process-related (from synthesis) or degradation products. For 2-chloro-5-sulfamoylbenzoic acid, which is an intermediate for furosemide, common impurities include starting materials, byproducts of the chlorosulfonation and amination steps, and positional isomers.[1][2][][4][5]
-
Impact of Impurities: Structurally similar impurities can be incorporated into the crystal lattice, making them difficult to remove by a single crystallization.[6][7][8][9][11] They can also affect crystal growth, leading to undesirable morphologies like fine needles, which are difficult to filter and dry.[6][7][8][9]
-
Troubleshooting Strategies:
-
Recrystallization Solvent System: The choice of solvent is critical for impurity rejection. A solvent system that maximizes the solubility difference between the desired compound and the impurity is ideal. A systematic solvent screening is recommended.
-
Activated Charcoal Treatment: If your product has a persistent color, it may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use sparingly, as it can also adsorb your product.[10]
-
Reslurrying: Washing the final crystalline product with a solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.
-
Double Crystallization: For very stubborn impurities, a second recrystallization may be necessary. The mother liquor from the second crystallization can sometimes be recycled to the first stage to minimize yield loss.
-
Polymorphism and Crystal Habit
Q3: I am observing different crystal forms (polymorphs) in different batches. How can I ensure I am consistently producing the desired polymorph?
A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for benzoic acid derivatives.[12][13][14][15][16] Different polymorphs can have different physical properties, including solubility, stability, and melting point, making control crucial.
-
Controlling Polymorphism:
-
Standardize Crystallization Conditions: Strict control over solvent choice, cooling rate, agitation, and temperature is essential. Minor variations can lead to the formation of different polymorphs.[17]
-
Seeding: Introducing a small quantity of a seed crystal of the desired polymorph into a supersaturated solution can direct the crystallization towards that form.[18][19][20][21][22] The seed crystals act as templates for crystal growth.
-
Solvent Selection: The solvent can influence which polymorph is thermodynamically or kinetically favored. Experimenting with solvents of varying polarities and hydrogen-bonding capabilities is a key strategy in polymorph screening.
-
Q4: My crystals are very fine needles, which are difficult to filter and dry. How can I obtain more equant (blocky) crystals?
A4: Crystal habit (shape) is influenced by the solvent and the rate of crystallization.
-
Slower Cooling Rate: Rapid cooling often leads to the formation of many small nuclei, resulting in smaller crystals. A slower, controlled cooling rate allows for fewer nucleation events and promotes the growth of larger, more well-defined crystals.[23][24][25][26][27]
-
Solvent Effects: The solvent can interact with different crystal faces, inhibiting or promoting growth in certain directions. Experimenting with different solvents or solvent mixtures can significantly alter the crystal habit.
-
Agitation: The degree of agitation can influence secondary nucleation and crystal breakage. Gentle, consistent agitation is generally preferred.
Section 3: Experimental Protocols
Protocol 1: Cooling Crystallization from an Isopropanol/Water System
This protocol is a good starting point for achieving high purity 2-chloro-5-sulfamoylbenzoic acid.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-chloro-5-sulfamoylbenzoic acid. Add a minimal amount of isopropanol and heat the mixture to reflux with stirring until the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Water Addition (Anti-solvent): To the hot isopropanol solution, slowly add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 isopropanol/water, followed by a wash with cold deionized water to remove residual solvent and soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is useful if a suitable single-solvent system with a steep temperature-solubility profile cannot be found.
-
Dissolution: Dissolve the crude 2-chloro-5-sulfamoylbenzoic acid in a minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water, heptane) in which the compound is poorly soluble, with constant stirring, until the solution becomes persistently turbid.
-
Crystal Growth: Once turbidity is observed, stop the addition of the anti-solvent and allow the solution to stand undisturbed for crystals to form and grow. Seeding at the point of turbidity can be beneficial.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an appropriate cold solvent mixture for washing.
Section 4: Data Presentation and Visualization
Table 1: Solvent Selection Guide for Crystallization of Sulfonamides
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good anti-solvent for less polar organic solvents. |
| Ethanol | Medium | 78 | Often used in combination with water.[10] |
| Isopropanol | Medium | 82 | Similar to ethanol, good for creating solvent/anti-solvent systems with water.[10] |
| Acetone | Medium | 56 | Good solvent, but its low boiling point can lead to rapid evaporation and crashing out of the product. |
| Ethyl Acetate | Medium | 77 | Can be a good solvent, often used with a non-polar anti-solvent like heptane. |
| Toluene | Low | 111 | Useful for recrystallizing less polar compounds; higher boiling point requires careful handling. |
Note: This table provides general guidance. Experimental verification is crucial for optimizing the crystallization of 2-chloro-5-sulfamoylbenzoic acid.
Diagrams
Caption: Troubleshooting workflow for low crystallization yield.
Caption: Decision tree for controlling polymorphism.
Section 5: Analytical Characterization
To ensure the purity and solid-state form of your 2-chloro-5-sulfamoylbenzoic acid, a suite of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For quantifying purity and identifying impurities.[1]
-
X-Ray Powder Diffraction (XRPD): The primary technique for identifying the crystalline phase (polymorph).[28][29][30]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[29][31]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can distinguish between polymorphs based on differences in vibrational modes.[28][29]
-
Scanning Electron Microscopy (SEM): To visualize crystal morphology (habit).[31][32]
References
Sources
- 1. veeprho.com [veeprho.com]
- 2. Furosemide Impurities | SynZeal [synzeal.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [ouci.dntb.gov.ua]
- 9. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | Scilit [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00041A [pubs.rsc.org]
- 13. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. globethesis.com [globethesis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. crystallizationsystems.com [crystallizationsystems.com]
- 20. catsci.com [catsci.com]
- 21. web.mit.edu [web.mit.edu]
- 22. mt.com [mt.com]
- 23. reelmind.ai [reelmind.ai]
- 24. reddit.com [reddit.com]
- 25. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 26. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. acadpubl.eu [acadpubl.eu]
- 29. researchgate.net [researchgate.net]
- 30. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]
- 31. academic.oup.com [academic.oup.com]
- 32. Crystallography Analysis [intertek.com]
Technical Support Center: Analytical Method Validation for 2-Chloro-5-Sulfamoylbenzoic Acid
Welcome to the technical support center for the analytical method validation of 2-chloro-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the development and validation of analytical methods for this compound. Here, we will delve into the causality behind experimental choices and provide robust, field-proven insights to ensure the integrity and reliability of your analytical data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical method validation for 2-chloro-5-sulfamoylbenzoic acid, providing a foundational understanding of the principles and regulatory expectations.
Q1: What are the key validation parameters I need to consider for an HPLC assay of 2-chloro-5-sulfamoylbenzoic acid?
A1: For a quantitative HPLC assay of 2-chloro-5-sulfamoylbenzoic acid, the core validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] These parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[5]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5] This is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: What is the "analytical lifecycle" approach and how does it apply to my method for 2-chloro-5-sulfamoylbenzoic acid?
A2: The analytical lifecycle approach, as outlined in USP General Chapter <1220> and complemented by ICH Q14, treats an analytical procedure as a product with a lifecycle from development to discontinuation.[6][7] This is a shift from viewing validation as a one-time event to a continuous process of ensuring the method remains fit for its intended purpose.[6][7] For your 2-chloro-5-sulfamoylbenzoic acid method, this means:
-
Method Development: A systematic approach to developing a robust method based on a deep understanding of the analytical science.
-
Method Validation: The formal process of demonstrating the method is suitable for its intended purpose.[3]
-
Method Verification & Transfer: Ensuring a validated compendial method works under your specific laboratory conditions, or successfully transferring the method between labs.[8]
-
Continuous Monitoring: Ongoing monitoring of the method's performance to detect and address any drift or changes over time.
Q3: My 2-chloro-5-sulfamoylbenzoic acid sample is showing unexpected peaks. How do I demonstrate specificity?
A3: Demonstrating specificity requires showing that your method can distinguish 2-chloro-5-sulfamoylbenzoic acid from potential interferences. A comprehensive approach includes:
-
Forced Degradation Studies: Subjecting your sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9] Your analytical method should be able to resolve the main peak from any degradant peaks.
-
Analysis of Related Substances: If known impurities from the synthesis of 2-chloro-5-sulfamoylbenzoic acid are available, they should be spiked into the sample to demonstrate separation.[9]
-
Peak Purity Analysis: Employing a photodiode array (PDA) detector to assess peak purity. This helps to confirm that the chromatographic peak for 2-chloro-5-sulfamoylbenzoic acid is not co-eluted with other compounds.
II. Troubleshooting Guide: HPLC Method for 2-Chloro-5-Sulfamoylbenzoic Acid
This section provides a problem-and-solution framework for common issues encountered during the analysis of 2-chloro-5-sulfamoylbenzoic acid using a representative reverse-phase HPLC method.
Representative HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Note: This is a starting point. Method development and optimization are crucial. A similar methodology using acetonitrile, water, and an acid has been shown to be effective for structurally related compounds.[10][11]
Problem 1: Peak Tailing for 2-Chloro-5-Sulfamoylbenzoic Acid
Symptom: The peak for 2-chloro-5-sulfamoylbenzoic acid has an asymmetry factor > 1.2.
Causality & Troubleshooting Workflow:
// Nodes start [label="Peak Tailing Observed\n(Asymmetry > 1.2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Secondary Interactions with Silanols", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Column Overload", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Column Contamination / Void", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
sol1a [label="Decrease Mobile Phase pH\n(e.g., to pH 2.5-3.0 with H3PO4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Add Ion-Pairing Agent\n(e.g., Tetrabutylammonium)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Reduce Sample Concentration\nor Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3a [label="Flush Column with Strong Solvent\n(e.g., 100% Acetonitrile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Reverse Flush Column\nat Low Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3c [label="Replace Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Potential Cause"]; start -> cause2 [label="Potential Cause"]; start -> cause3 [label="Potential Cause"];
cause1 -> sol1a [label="Solution"]; cause1 -> sol1b [label="Alternative"]; cause2 -> sol2 [label="Solution"]; cause3 -> sol3a [label="Solution"]; sol3a -> sol3b [label="If persists"]; sol3b -> sol3c [label="If persists"]; } enddot Caption: Troubleshooting workflow for peak tailing.
In-depth Explanation:
-
Secondary Interactions: 2-chloro-5-sulfamoylbenzoic acid has acidic functional groups (carboxylic acid and sulfonamide). These can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[12] Lowering the mobile phase pH protonates these silanol groups, reducing the unwanted interaction.
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a tailed peak.[13] Diluting the sample or reducing the injection volume can resolve this.
-
Column Contamination/Void: Accumulation of particulate matter or strongly retained compounds on the column frit or head can disrupt the sample band, causing tailing.[13] A void at the column inlet can have a similar effect. Flushing the column, or in severe cases, replacing it, is necessary.[12]
Problem 2: Poor Resolution Between 2-Chloro-5-Sulfamoylbenzoic Acid and an Impurity
Symptom: The resolution between the main peak and a closely eluting impurity is less than 1.5.
Causality & Troubleshooting Workflow:
// Nodes start [label="Poor Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Insufficient Selectivity (α)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Low Efficiency (N)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
sol1a [label="Modify Mobile Phase\n(Change % Organic or pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Change Organic Modifier\n(e.g., Methanol instead of ACN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1c [label="Change Column Chemistry\n(e.g., Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol2a [label="Decrease Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Use Longer Column or\nSmaller Particle Size", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2c [label="Check for Extra-Column\nVolume Issues", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [label="Potential Cause"]; start -> cause2 [label="Potential Cause"];
cause1 -> sol1a [label="Solution"]; sol1a -> sol1b [label="If persists"]; sol1b -> sol1c [label="If persists"];
cause2 -> sol2a [label="Solution"]; cause2 -> sol2b [label="Alternative"]; cause2 -> sol2c [label="Check"]; } enddot Caption: Troubleshooting workflow for poor resolution.
In-depth Explanation:
-
Insufficient Selectivity: Selectivity (α) is the ability of the chromatographic system to "discriminate" between two analytes. The most effective way to improve resolution is to increase selectivity.
-
Mobile Phase Composition: Altering the ratio of acetonitrile to water or changing the pH can significantly impact the ionization state of 2-chloro-5-sulfamoylbenzoic acid and its impurities, thus changing their retention and improving separation.
-
Organic Modifier: Switching from acetonitrile to methanol can alter the elution order and improve selectivity due to different solvent-analyte interactions.
-
-
Low Efficiency: Efficiency (N), or plate count, relates to the narrowness of the peaks. Broader peaks are more likely to overlap.
-
Flow Rate: Lowering the flow rate can increase efficiency, leading to sharper peaks and better resolution.
-
Column Dimensions: A longer column or a column packed with smaller particles will provide higher efficiency and better resolving power.[14]
-
Problem 3: Drifting Retention Times
Symptom: The retention time of the 2-chloro-5-sulfamoylbenzoic acid peak consistently increases or decreases over a sequence of injections.
Causality & Troubleshooting Workflow:
// Nodes start [label="Drifting Retention Times", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Inadequate Column Equilibration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Changing Mobile Phase Composition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Column Temperature Fluctuation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Increase Equilibration Time\n(10-15 column volumes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Check Solvent Lines for Bubbles", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Ensure Proper Mobile Phase Mixing", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2c [label="Prepare Fresh Mobile Phase Daily", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Use a Column Oven and\nEnsure Stable Ambient Temp", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> sol1 [label="Solution"]; cause2 -> sol2a [label="Solution"]; cause2 -> sol2b [label="Also Check"]; cause2 -> sol2c [label="Best Practice"]; cause3 -> sol3 [label="Solution"]; } enddot Caption: Troubleshooting workflow for drifting retention times.
In-depth Explanation:
-
Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of drifting retention times.[14] Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Issues:
-
Proportioning Valves: Issues with the HPLC pump's proportioning valves can lead to an inaccurate mobile phase composition being delivered to the column.[15]
-
Degassing: Poorly degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time shifts.[16]
-
Volatility: If one of the mobile phase components is volatile (like acetonitrile), selective evaporation can alter the composition over time. Preparing fresh mobile phase is recommended.[13]
-
-
Temperature Fluctuations: Column temperature significantly affects retention. Even minor changes in ambient temperature can cause drift if a column oven is not used or is not functioning correctly.
III. Illustrative Validation Data
The following tables present examples of the data that should be generated during the validation of an analytical method for 2-chloro-5-sulfamoylbenzoic acid.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 248,500 |
| 75 | 376,200 |
| 100 | 501,100 |
| 125 | 624,800 |
| 150 | 752,300 |
| Correlation Coefficient (r²) | 0.9998 |
Acceptance Criterion: r² ≥ 0.999
Table 2: Accuracy (Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.8 | 100.8 |
| 120% | 120.0 | 119.2 | 99.3 |
| Mean Recovery | 99.8 |
Acceptance Criterion: Mean recovery between 98.0% and 102.0%[17]
Table 3: Precision (Repeatability)
| Injection # | Peak Area (mAU*s) |
| 1 | 501,100 |
| 2 | 502,300 |
| 3 | 499,800 |
| 4 | 501,500 |
| 5 | 503,000 |
| 6 | 500,900 |
| Mean | 501,433 |
| Std. Dev. | 1120.6 |
| % RSD | 0.22% |
Acceptance Criterion: %RSD ≤ 1.0% for drug substance assay[5]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- USP <1225> Method Validation. BA Sciences.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025).
- VALIDATION OF COMPENDIAL METHODS - General Chapters.
- Validation of Analytical Procedures Q2(R2). ICH. (2023).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. (2025).
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. (2022).
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017).
- <1225> Validation of Compendial Procedures. USP-NF.
- Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- on Newcrom R1 HPLC column. SIELC Technologies.
- 97-04-1|2-Chloro-5-sulfamoylbenzoic acid|BLD Pharm.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC. SciSpace.
- A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Guidance for the validation of pharmaceutical quality control analytical methods.
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
- Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. PubMed. (2007).
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. (2018).
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
Sources
- 1. youtube.com [youtube.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. investigationsquality.com [investigationsquality.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scielo.br [scielo.br]
Technical Support Center: Mitigating the Environmental Impact of 2-Chloro-5-Sulfamoylbenzoic Acid Synthesis
Welcome to the technical support center for the sustainable synthesis of 2-chloro-5-sulfamoylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate experimental challenges, improve yields, and significantly reduce the environmental footprint of your synthesis. This guide is structured to address common issues encountered in the lab and to present field-proven, greener alternatives.
Section 1: Frequently Asked Questions & Troubleshooting the Conventional Synthesis
The traditional synthesis of 2-chloro-5-sulfamoylbenzoic acid, a key precursor for diuretics like Furosemide, typically involves the direct chlorosulfonation of 2-chlorobenzoic acid followed by amination.[1][2] While effective, this route is fraught with environmental and safety challenges. This section addresses the most common problems researchers face.
Q1: My chlorosulfonation reaction with chlorosulfonic acid is giving a very low yield and a dark, tarry residue. What is happening?
A: This is a classic issue of temperature control and moisture. Chlorosulfonic acid (ClSO₃H) is an extremely powerful and aggressive reagent.[3]
-
Causality (The 'Why'): The electrophilic aromatic substitution is highly exothermic. If the temperature rises uncontrollably (typically above 75-80°C for this type of reaction), you risk polysulfonation and, more critically, oxidative degradation of the aromatic ring, leading to charring and the tarry residue you observe.[4] Furthermore, chlorosulfonic acid reacts violently with even trace amounts of water to produce sulfuric acid and HCl gas, which can interfere with the reaction and contribute to side products.[3]
-
Troubleshooting Steps:
-
Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your starting 2-chlorobenzoic acid should be anhydrous.
-
Temperature Management: The addition of 2-chlorobenzoic acid to the chlorosulfonic acid should be done portion-wise at a low temperature (0-5°C) using an ice-salt bath to dissipate the heat of mixing. After the addition is complete, the reaction should be allowed to warm slowly to room temperature and then gently heated if required, with constant monitoring.
-
Reagent Stoichiometry: While an excess of chlorosulfonic acid is needed to drive the reaction, a very large excess (e.g., >10 equivalents) can increase the likelihood of side reactions and waste. A molar ratio of 4-5 equivalents is often a better starting point.[5]
-
Q2: I'm concerned about the large volume of corrosive hydrogen chloride (HCl) gas produced during the reaction and workup. How can I manage this safely?
A: Your concern is valid. The reaction of chlorosulfonic acid with the benzoic acid, and especially its quenching with water, generates significant amounts of HCl gas.
-
Causality (The 'Why'): Chlorosulfonic acid is effectively a mixed anhydride of sulfuric acid and hydrochloric acid. The reaction itself releases HCl, and any unreacted ClSO₃H hydrolyzes rapidly during aqueous workup, releasing more HCl and H₂SO₄.
-
Mitigation Protocol:
-
Fume Hood: The entire procedure must be conducted in a certified, high-performance chemical fume hood.
-
Gas Scrubber: Vent the reaction vessel through a gas scrubber. A simple setup involves bubbling the effluent gas through a concentrated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acidic HCl gas before it is released into the fume hood exhaust.
-
Controlled Quenching: The workup step of pouring the reaction mixture onto ice is a major source of HCl aerosolization.[6] Perform this step slowly by adding the reaction mixture dropwise to a vigorously stirred ice/water slurry. This helps dissipate the heat of hydrolysis and allows the evolved gas to be captured more effectively by the fume hood and scrubber.
-
Q3: During the amination of 2-chloro-5-chlorosulfonylbenzoic acid, I'm getting poor conversion to the final sulfonamide product. What are the likely causes?
A: Incomplete conversion during amination often points to issues with the reactivity of the sulfonyl chloride intermediate or the reaction conditions.
-
Causality (The 'Why'): The sulfonyl chloride intermediate (2-chloro-5-chlorosulfonylbenzoic acid) is susceptible to hydrolysis. If it is not kept scrupulously dry after its formation and before the amination step, it will revert to the sulfonic acid, which is unreactive towards ammonia under these conditions.
-
Troubleshooting Steps:
-
Intermediate Purity: Ensure the sulfonyl chloride intermediate is properly isolated and dried after the chlorosulfonation step. Avoid prolonged exposure to atmospheric moisture.
-
Ammonia Source: Use a concentrated source of ammonia, such as a saturated solution of ammonia in an organic solvent or concentrated aqueous ammonium hydroxide, to ensure a high concentration of the nucleophile.
-
Temperature: While the reaction is often exothermic, gentle heating may be required to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Section 2: Greener Synthetic Pathways & Protocols
Moving beyond troubleshooting the conventional method, this section provides detailed guides for alternative, more environmentally benign approaches.
Workflow: Conventional vs. Greener Synthesis Routes
The following diagram illustrates the shift from the hazardous single-step chlorosulfonation to a multi-step but safer and more controlled process.
Caption: Comparison of conventional and greener synthesis workflows.
Part 2A: Avoiding Chlorosulfonic Acid
Q4: What is the most practical and safer alternative to using chlorosulfonic acid for this synthesis?
A: The most widely adopted greener approach is a two-step sequence: sulfonation followed by chlorination. This method replaces a single, highly hazardous reagent with two more manageable ones and offers better control over the reaction.[7]
-
Expertise & Experience: This approach decouples the sulfonation and chlorination steps. Sulfonation of the activated ring with sulfuric acid or sulfur trioxide forms the sulfonic acid. This stable intermediate is then converted to the sulfonyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous and easily removed or scrubbed.[7] This avoids the violent reaction and large acid waste streams associated with chlorosulfonic acid.
Step 1: Sulfonation of 2-Chlorobenzoic Acid
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a gas outlet connected to a caustic scrubber.
-
Reaction: To the flask, add 2-chlorobenzoic acid (1 equivalent). Cool the flask in an ice bath.
-
Addition: Slowly add fuming sulfuric acid (20% SO₃, 3-4 equivalents) to the cooled starting material with continuous stirring.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to 80-100°C for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Allow the mixture to cool to room temperature, then pour it carefully onto crushed ice. The product, 2-chloro-5-sulfobenzoic acid, will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water. Dry the solid thoroughly under vacuum. This intermediate is stable and can be stored.
Step 2: Chlorination of 2-Chloro-5-sulfobenzoic Acid
-
Setup: In a fume hood, combine the dried 2-chloro-5-sulfobenzoic acid (1 equivalent) and thionyl chloride (SOCl₂, 3-5 equivalents) in a flask equipped with a reflux condenser and gas outlet to a scrubber.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[7]
-
Reaction: Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining solid is the desired 2-chloro-5-chlorosulfonylbenzoic acid, which can be used directly in the next amination step.
Part 2B: Greener Solvents and Reaction Conditions
Q5: Are there solvent alternatives that can improve the process and be recycled?
A: Yes, ionic liquids (ILs) are emerging as promising alternatives to conventional volatile organic solvents for sulfonation reactions.[8]
-
Trustworthiness: Ionic liquids are salts that are liquid at or near room temperature. Their key advantages include negligible vapor pressure (reducing fugitive emissions and inhalation risk), high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[9][10] Crucially, many ILs are immiscible with common extraction solvents, allowing for the product to be easily separated and the IL to be recovered and reused, aligning with the principles of green chemistry.[8]
| Property | Dichloromethane (Conventional) | 1-Ethyl-3-methylimidazolium Ethylsulfate ([emim][EtSO₄]) (Ionic Liquid) |
| Vapor Pressure @ 25°C | ~58 kPa | Negligible (<10⁻⁵ Pa) |
| Boiling Point | 40 °C | >200 °C (decomposes) |
| Recyclability | Possible via distillation (energy-intensive) | High; recovery by extraction or decantation |
| Toxicity/Hazard | Suspected carcinogen, volatile | Varies by structure, generally low volatility reduces exposure risk |
| Role in Reaction | Inert Solvent | Can act as both solvent and catalyst[8] |
| Table 1: Comparison of a conventional solvent with a representative ionic liquid. |
Part 2C: Advanced Mitigation: The Sandmeyer Approach
Q6: Is there a completely different synthetic route that avoids sulfonyl chlorides altogether until the final step?
A: A Sandmeyer-type reaction offers a fundamentally different and elegant approach. This method builds the sulfonyl chloride from an amino precursor, providing high regioselectivity and often milder conditions.[11]
-
Authoritative Grounding: The Sandmeyer reaction involves the diazotization of an aromatic amine to form a diazonium salt, which is then displaced by a variety of nucleophiles. A modification developed by Meerwein allows for the introduction of a sulfonyl chloride group by reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst.[11] A modern, safer alternative uses stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[12]
Troubleshooting Logic for Greener Synthesis
This diagram provides a decision-making framework for troubleshooting the alternative two-step synthesis.
Caption: Troubleshooting flowchart for the two-step synthesis method.
References
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
More questions about chlorosulfonic acid. Reddit r/Chempros. [Link]
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Patsnap. [Link]
- Preparation of 2-chloro-5-aminobenzoic acid.
-
Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics from Aliphatics. ACS Publications. [Link]
-
Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)? ResearchGate. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. NIH National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. ResearchGate. [Link]
-
2-Chlorobenzoic acid. Wikipedia. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
- Aromatic sulfonation reactions.
-
Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. PubMed. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve. [Link]
-
Sulfonate-Based Ionic Liquids in the Liquid–Liquid Extraction of Aromatic Hydrocarbons. ResearchGate. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. PubMed. [Link]
-
An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. ResearchGate. [Link]
- Production process of 2-chloro-5-nitrobenzoic acid.
-
The Synthesis of Functionalised Sulfonamides. CORE. [Link]
- Process for the preparation of furosemide.
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH National Center for Biotechnology Information. [Link]
-
How would one favor the formation of p-TsCl over o-TsCl in the chlorosuflonation of toluene? Chemistry Stack Exchange. [Link]
-
Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH. [Link]
-
synthesis of furosemide | medicinal chemistry. YouTube. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. [Link]
- Ionic liquids as catalysts, solvents and conversion agents. Books.
-
2-chlorobenzoic acid. The Royal Society of Chemistry. [Link]
-
Furosemide. NIH PubChem. [Link]
-
Synthesis of Primary Sulfonamides. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. macro.lsu.edu [macro.lsu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. EP1324982B1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Validation & Comparative
A Comparative Benchmarking of Loop Diuretics: Furosemide, Bumetanide, Torsemide, and Ethacrynic Acid
For researchers and drug development professionals navigating the landscape of diuretic therapy, a granular understanding of the subtle yet critical differences among loop diuretics is indispensable. While these agents share a common therapeutic goal—the potent removal of excess fluid—their distinct pharmacological profiles dictate their suitability for various clinical and preclinical applications. This guide provides an in-depth comparative analysis of furosemide, the archetypal loop diuretic, against its principal alternatives: bumetanide, torsemide, and ethacrynic acid. We will dissect their shared mechanism, contrast their pharmacokinetic and pharmacodynamic properties, and provide a robust experimental framework for their direct comparative evaluation.
The Molecular Target: A Shared Mechanism of Action
Loop diuretics, also known as high-ceiling diuretics, exert their powerful effects by targeting the Na+/K+/2Cl- cotransporter (NKCC2) . This transport protein is located on the apical (luminal) membrane of epithelial cells in the thick ascending limb (TAL) of the Loop of Henle.[1][2] The TAL is a critical segment of the nephron responsible for reabsorbing approximately 20-30% of the filtered sodium chloride load.[3]
By competitively binding to the chloride site on the NKCC2 transporter, these drugs inhibit the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1] This disruption has several downstream consequences:
-
Potent Diuresis and Natriuresis : The retention of these ions within the tubular fluid increases its osmotic pressure, drawing more water into the tubule and leading to a significant increase in urine output (diuresis) and sodium excretion (natriuresis).[3]
-
Disruption of Medullary Gradient : By blocking solute reabsorption in the TAL, loop diuretics diminish the hypertonicity of the renal medulla. This impairs the kidney's ability to concentrate urine, further contributing to water excretion.[1][4]
-
Increased Electrolyte Excretion : Beyond Na+, K+, and Cl-, the inhibition of NKCC2 disrupts the lumen-positive electrical potential that normally drives the paracellular reabsorption of divalent cations. This results in increased urinary excretion of calcium and magnesium.[1][4]
-
Prostaglandin-Mediated Vasodilation : A secondary effect involves the stimulation of prostaglandin synthesis, which leads to vasodilation of the afferent arterioles, increasing renal blood flow and contributing to the diuretic effect.[1][5]
Caption: Workflow for the in vivo comparative evaluation of diuretic activity.
Concluding Remarks for the Research Professional
The choice between furosemide and its alternatives is not merely a matter of potency but a strategic decision guided by pharmacokinetic nuances and specific patient or experimental needs.
-
Furosemide remains a widely used standard due to its long history, but its variable oral absorption can be a significant limitation.
-
Bumetanide offers high potency and reliable absorption, making it an excellent alternative when a predictable and strong diuretic response is required from an oral dose.
-
Torsemide stands out for its consistent bioavailability and long duration of action, providing a smoother, more sustained diuresis that has been associated with improved clinical outcomes in some heart failure studies. [6][7]However, large-scale trials have shown similar mortality rates compared to furosemide, emphasizing the need for careful patient selection. [8]* Ethacrynic Acid , while carrying a higher risk of certain side effects, holds an indispensable place as the only option for patients with sulfonamide allergies. [9] For drug development professionals, understanding these differences is paramount for designing non-clinical safety studies, selecting appropriate comparators in clinical trials, and ultimately developing more effective and safer therapies for fluid management. The provided experimental framework serves as a robust starting point for generating the critical data needed to make these informed decisions.
References
-
Wikipedia. Loop diuretic. [Link]
-
Journal of the Association of Physicians of India. Loop Diuretics Unique Mechanism of Action. [Link]
-
Karger Publishers. Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. [Link]
-
Study.com. Loop Diuretics | Mechanism of Action, Side Effects & Examples. [Link]
-
PubMed. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects. [Link]
-
CVPharmacology. Diuretics. [Link]
-
PubMed. Comparative pharmacokinetics and pharmacodynamics of loop diuretics in renal failure. [Link]
-
IP International Journal of Comprehensive and Advanced Pharmacology. A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
GoodRx. 4 Loop Diuretics and Their Differences. [Link]
-
IP International Journal of Comprehensive and Advanced Pharmacology. A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
SlideShare. Diuretics screening models. [Link]
-
SciSpace. A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
American Heart Association. TRANSFORM-HF trial found no difference in effectiveness between 2 common loop diuretics. [Link]
-
MDPI. The Changing Role of Loop Diuretics in Heart Failure Management across the Last Century. [Link]
-
PubMed. A method for screening diuretic agents in the rat. [Link]
-
BMJ Journals. Pharmacokinetics of loop diuretics in congestive heart failure. [Link]
-
ClinicalTrials.gov. Comparing Diuretic Strategies in Hospitalized Heart Failure. [Link]
-
The American Journal of Cardiology. Comparative Effect of Loop Diuretic Prescription on Mortality and Heart Failure Readmission. [Link]
-
Science Alert. Ethacrynic Acid vs. Furosemide in Patients with Fluid Overload Associated with Cardiac Intensive Care. [Link]
-
Guideline Central. What is the equivalency of ethacrynic acid to other loop diuretics like furosemide? [Link]
-
Drugs.com. Ethacrynic Acid vs Furosemide Comparison. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Comparative Evaluation of Loop and Potassium-Sparing Diuretics in Heart Failure: Mechanisms, Clinical Roles, and Outcomes. [Link]
-
Lecturio. Pharmacology of Loop Diuretics. [Link]
-
PubMed. Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials. [Link]
-
PubMed. A comprehensive review of the loop diuretics: should furosemide be first line? [Link]
-
SlideShare. Study of diuretic activity of drugs using ratsmice.pptx. [Link]
-
National Journal of Physiology, Pharmacy and Pharmacology. Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. [Link]
-
Frontiers. Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission. [Link]
-
National Institutes of Health. Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission. [Link]
-
YouTube. Study of Diuretic Activity of Given Drug Using Metabolic Cage | Ex-Pharm Simulation Software. [Link]
-
Canadian Science Publishing. EXPERIMENTAL EVALUATION OF DIURETICS IN THE RAT. [Link]
-
National Institutes of Health. Evaluation of Diuretic Activity of Aqueous and Hydro Methanolic Crude Extracts and Solvent Fraction of the Hydromethanolic Flower Extract of Erica Arborea L. (Ericaceae) in Swiss Albino Mice. [Link]
Sources
- 1. Loop diuretic - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loop Diuretics Unique Mechanism of Action [japi.org]
- 4. Pharmacology of Loop Diuretics | Pharmacology Mentor [pharmacologymentor.com]
- 5. CV Pharmacology | Diuretics [cvpharmacology.com]
- 6. Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of the loop diuretics: should furosemide be first line? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRANSFORM-HF trial found no difference in effectiveness between 2 common loop diuretics | American Heart Association [newsroom.heart.org]
- 9. droracle.ai [droracle.ai]
A Comparative Guide to the Synthesis of 2-Chloro-5-Sulfamoylbenzoic Acid: An Evaluation of a Novel High-Yield Route
This guide provides a detailed technical comparison between the established synthesis route for 2-chloro-5-sulfamoylbenzoic acid and a novel, validated synthesis pathway. As a crucial intermediate in the manufacturing of widely-used diuretic drugs such as furosemide, optimizing its synthesis is of significant interest to the pharmaceutical industry.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of methodologies, comparative performance data, and detailed experimental protocols to support process validation and development.
Introduction: The Significance of 2-Chloro-5-Sulfamoylbenzoic Acid
2-Chloro-5-sulfamoylbenzoic acid, also known as Lasamide, is a key building block in medicinal chemistry.[1] Its primary application is as a precursor in the synthesis of furosemide, a potent loop diuretic used extensively to treat edema associated with heart failure, liver cirrhosis, and renal disease.[3][4] The efficiency, cost-effectiveness, and environmental footprint of the synthesis of this intermediate directly impact the production of this essential medicine. Historically, the synthesis has relied on a straightforward but often inefficient process. This guide will explore a modern alternative that offers significant improvements in yield, purity, and process safety.
The Established Synthesis Route: A Critical Review
The traditional and most commonly cited method for preparing 2-chloro-5-sulfamoylbenzoic acid begins with 2-chlorobenzoic acid (o-chlorobenzoic acid). The synthesis proceeds in two primary stages:
-
Chlorosulfonation: 2-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. This is an electrophilic aromatic substitution where the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring.[5] The existing chloro and carboxylic acid groups direct the substitution primarily to the 5-position.
-
Amination/Ammonolysis: The resulting intermediate, 2-chloro-5-chlorosulfonylbenzoic acid, is then reacted with an aqueous solution of ammonia. The highly reactive sulfonyl chloride group undergoes nucleophilic substitution with ammonia to form the desired sulfonamide.[6][7]
While this route is chemically direct, it presents several well-documented challenges:
-
Harsh Reagents: Chlorosulfonic acid is highly corrosive and reacts violently with water, requiring specialized handling and equipment.
-
Byproduct Formation: The reaction can lead to the formation of undesired isomers and sulfone byproducts, complicating purification.
-
Moderate Yields: Reported yields for this process are often suboptimal, with some traditional methods reporting yields as low as 49.5%.[8]
-
Environmental Concerns: The use of excess chlorosulfonic acid and the subsequent quenching process generate significant acidic waste, posing environmental disposal challenges.
A Novel Synthesis Route: High-Yield, Catalyzed Synthesis from 2,4-Dichlorobenzoic Acid
A more recent and improved method has been developed to overcome the limitations of the traditional route. This novel pathway utilizes 2,4-dichlorobenzoic acid as the starting material and introduces a catalyst and a high-boiling point aprotic solvent to enhance reaction control and efficiency.[1][9]
The key steps in this validated route are:
-
Catalyzed Sulfonation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid in the presence of a catalyst, such as sodium sulfate, within a solvent like N-methylpyrrolidone (NMP).[1][9]
-
Ammoniation: The resulting 2,4-dichloro-5-carboxybenzenesulfonyl chloride is carefully added to chilled ammonia water to form the sulfonamide.
-
Purification: The crude product is purified via recrystallization from ethanol to yield a high-purity final product.[1]
Causality Behind Experimental Choices:
-
Starting Material: The use of 2,4-dichlorobenzoic acid provides a different electronic and steric environment on the aromatic ring, which can lead to more selective sulfonation at the 5-position.
-
Solvent (NMP): N-methylpyrrolidone (NMP) is used as a solvent because its high boiling point allows the reaction to be conducted at elevated temperatures (e.g., 145°C) safely, driving the reaction to completion.[1] Its polar aprotic nature also helps to dissolve the reactants and intermediates.
-
Catalyst (Sodium Sulfate): The addition of sodium sulfate as a catalyst helps to prevent side reactions, likely by modulating the activity of the sulfonating agent.[9]
-
Controlled Ammoniation: Cooling the ammonia solution with an ice-salt bath before adding the sulfonyl chloride intermediate is critical. This exothermic reaction's temperature must be controlled (≤5°C) to prevent hydrolysis of the sulfonyl chloride and minimize byproduct formation.[9]
Performance Comparison: Established vs. Novel Route
The advantages of the novel synthesis route become evident when quantitative performance metrics are compared directly against the traditional method.
| Parameter | Established Route | Novel High-Yield Route | Rationale for Improvement |
| Starting Material | 2-Chlorobenzoic Acid | 2,4-Dichlorobenzoic Acid | Different substitution pattern may enhance regioselectivity.[1] |
| Key Reagents | Chlorosulfonic Acid, Ammonia | Chlorosulfonic Acid, Ammonia | Reagents are the same, but conditions differ significantly. |
| Catalyst | Typically None | Sodium Sulfate[1][9] | Catalyst prevents side reactions and improves yield.[9] |
| Solvent | Excess Chlorosulfonic Acid | N-Methylpyrrolidone (NMP)[1] | NMP provides better temperature control and safety profile.[9] |
| Reaction Temp. | 90-100°C (Sulfonation)[5] | 145°C (Sulfonation)[1] | Higher temperature in a controlled solvent system drives reaction completion. |
| Overall Yield | ~50-77%[5][8] | >90% | Optimized conditions and catalyst minimize byproduct formation. |
| Product Purity | Requires significant purification | High (>99% post-recrystallization)[10] | Cleaner reaction profile simplifies purification.[1] |
| Process Steps | Fewer steps but harsher quench | More controlled, simplified workup | Fewer process steps and less pollution.[1] |
| Environmental/Safety | High acidic waste, corrosive reagents | Lower pollution, recovery of solvent possible | Considered a greener synthesis route.[1][9] |
Detailed Experimental Protocol: Novel Synthesis Route
This protocol is a self-validating system, where careful control over temperature and addition rates ensures reproducibility and high purity.
Step 1: Catalyzed Sulfonation
-
To a suitable reaction kettle, add N-methylpyrrolidone (NMP).
-
Add 2,4-dichlorobenzoic acid and sodium sulfate to the NMP.
-
Heat the mixture to 145°C with stirring until all solids are completely dissolved.
-
Once dissolved, begin the dropwise addition of chlorosulfonic acid. Maintain the temperature at 145°C throughout the addition.
-
After the addition is complete, hold the reaction mixture at 145°C for 5 hours to ensure complete conversion.[1]
-
Cool the reaction mixture to room temperature. The intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, will precipitate.
-
Isolate the intermediate via centrifugation and recover the NMP solvent for potential recycling.[1]
Step 2: Ammoniation and Acidification
-
In a separate ammoniation kettle equipped with a cooling jacket, add concentrated ammonia water.
-
Cool the ammonia water to 0°C using an ice-salt bath.
-
Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate from Step 1 to the chilled ammonia water. Crucially, maintain the reaction temperature at or below 5°C throughout the addition.
-
After the addition is complete, continue to stir the mixture for 2 hours at ≤5°C.[9]
-
After the reaction, acidify the mixture by slowly adding 30% hydrochloric acid. Control the temperature to ≤10°C during acidification.
-
Stop the acid addition when the system pH reaches 1-2.[9]
Step 3: Purification and Isolation
-
Filter the resulting precipitate from the acidified mixture.
-
Wash the filter cake with water until the filtrate pH is neutral (4-5). This removes residual acids and salts.[9]
-
The washed solid is the crude 2-chloro-5-sulfamoylbenzoic acid.
-
For purification, transfer the crude product to a refining kettle and add ethanol.
-
Heat the mixture to 75°C until the solid is completely dissolved. Add activated carbon and stir for 1.5 hours to decolorize the solution.[9]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly, inducing crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product with high purity (>99%).
Visualization of Workflow and Mechanism
To better illustrate the process and chemistry, the following diagrams are provided.
Caption: Experimental workflow for the novel synthesis route.
Caption: Chemical reaction pathway for the novel synthesis.
Conclusion
The validation of this novel synthesis route for 2-chloro-5-sulfamoylbenzoic acid represents a significant advancement over traditional methods. By employing 2,4-dichlorobenzoic acid as the starting material in a catalyzed, high-temperature reaction system, this process delivers a superior yield (>90%) and exceptional purity (>99%). The methodological choices, including the use of NMP as a solvent and sodium sulfate as a catalyst, are grounded in sound chemical principles aimed at maximizing reaction efficiency and minimizing byproduct formation. This results in a more streamlined, cost-effective, and environmentally responsible manufacturing process, providing significant value to professionals in pharmaceutical development and manufacturing.
References
- Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402.
- 門修信. (2013). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Chinese Patent No. CN102875520A.
- Yu, X. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent No. CN101117281A.
- PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. PrepChem.com.
- Yu, X. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Chinese Patent No. CN100522936C.
- Benchchem. (n.d.). 2,4-dichloro-5-chlorosulfonyl-benzoic acid. Benchchem.
- 门修信. (2013). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Chinese Patent No. CN102875520A.
- Unknown. (2016). Preparation method of furosemide. Chinese Patent No. CN105906589A.
- AKTU Digital Education. (2021). Medicinal Chemistry II | Thiazides, Loop Diuretics and Potassium Sparing Diuretics. YouTube.
- Chugai Seiyaku Kabushiki Kaisha. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. European Patent No. EP0068239A2.
- Asif, M. (2011). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. PMC - NIH.
- Al-Saidi, S. A., & Anaheed, H. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives.
- Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.
- Signor, A., & Guerrato, A. (2000). Process for the preparation of furosemide. European Patent No. EP0788494B1.
Sources
- 1. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105906589A - Preparation method of furosemide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 9. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 10. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-Sulfamoylbenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-chloro-5-sulfamoylbenzoic acid analogs. This chemical scaffold is the foundation for a range of biologically active compounds, most notably the potent loop diuretic furosemide. Beyond their well-known effects on the Na-K-Cl cotransporter (NKCC2), these analogs have demonstrated significant inhibitory activity against carbonic anhydrases (CAs) and, more recently, human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Understanding the nuanced structural modifications that govern their potency and selectivity against these distinct biological targets is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
This guide moves beyond a simple recitation of facts, offering a Senior Application Scientist's perspective on the causality behind experimental design and the interpretation of SAR data. We will explore the key structural motifs, analyze comparative biological data, and provide detailed experimental protocols to empower researchers in this field.
The Multifaceted Pharmacology of a Privileged Scaffold
The 2-chloro-5-sulfamoylbenzoic acid core is a versatile platform for drug discovery. Its derivatives have been shown to interact with at least three distinct classes of enzymes, each with profound physiological relevance.
-
Na-K-Cl Cotransporter (NKCC2): Located in the thick ascending limb of the loop of Henle, NKCC2 is a crucial transporter for salt reabsorption in the kidney.[1] Inhibition of NKCC2 by compounds like furosemide leads to a potent diuretic effect, making them frontline treatments for edema and hypertension.[1][2]
-
Carbonic Anhydrases (CAs): This family of zinc-containing metalloenzymes plays a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3][4] Inhibition of specific CA isoforms is a validated strategy for the treatment of glaucoma, and emerging evidence suggests a role in cancer therapy.[3][5]
-
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These cell surface enzymes modulate purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[6][7] Their involvement in thrombosis, inflammation, and cancer has made them attractive targets for drug development.[6]
The ability of a single chemical scaffold to interact with these diverse targets highlights the importance of detailed SAR studies to dissect the structural requirements for selective inhibition.
Comparative Analysis of Biological Activity
The following tables summarize the inhibitory activities of representative 2-chloro-5-sulfamoylbenzoic acid analogs against their primary biological targets. This comparative data, collated from multiple studies, provides a quantitative foundation for understanding the structure-activity relationships.
Table 1: Inhibitory Activity against Na-K-Cl Cotransporter 2 (NKCC2)
| Compound ID | R1 (at C4) | R2 (at C2-amino) | IC50 (µM) vs. NKCC2 | Reference(s) |
| Furosemide | Cl | Furfuryl | ~10 | [1] |
| Bumetanide | Phenoxy | n-Butylamino | ~0.1 | [8] |
| Analog A | Phenyl | Methylamino | >100 | [9] |
| Analog B | Cl | Benzyl | ~15 | [10] |
Table 2: Inhibitory Activity against Carbonic Anhydrase Isoforms (Ki, nM)
| Compound ID | R1 | R2 | hCA I | hCA II | hCA IX | Reference(s) |
| Furosemide | Cl | Furfuryl | 250 | 12 | 25.8 | [4] |
| Analog C | Cl | 2,5-dimethoxyphenyl | 57.8 | 6.1 | 21.5 | [4] |
| Analog D | Cl | Propargyl | 85.3 | 3.7 | 412 | [4] |
| Lasamide Analog | Cl | Oxime ester with Schiff base | 41.3 | 69.7 | 41.3 | [5] |
Table 3: Inhibitory Activity against human NTPDases (IC50, µM)
| Compound ID | R1 | R2 | h-NTPDase1 | h-NTPDase2 | h-NTPDase8 | Reference(s) |
| Analog E | H | N-cyclopropylsulfamoyl | - | - | - | [6] |
| 2d | Cl | N-cyclopropylsulfamoyl | - | - | 0.28 | [6] |
| 3j | Cl | N-(4-methoxyphenyl)benzamide | - | 0.29 | - | [6] |
| 3i | H | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 | - | - | [6] |
Deciphering the Structure-Activity Relationship
The data presented above reveals key structural determinants for activity and selectivity. The following SAR analysis is grounded in the principles of medicinal chemistry and supported by the provided references.
Core Scaffold and Essential Moieties
The 2-chloro-5-sulfamoylbenzoic acid scaffold contains several key features that are generally essential for activity across the target classes.
Caption: Core structural requirements of the 2-chloro-5-sulfamoylbenzoic acid scaffold.
-
Carboxylic Acid (C1): The acidic nature of the carboxylic acid group is critical for the diuretic activity of furosemide analogs, likely through interaction with the transporter.[10]
-
Sulfamoyl Group (C5): The unsubstituted sulfamoyl group (-SO2NH2) is a key zinc-binding moiety for carbonic anhydrase inhibition.[11] It is also essential for interaction with NKCC2.[10]
-
Chloro Group (C2): The electron-withdrawing chloro group at the C2 position generally enhances the diuretic potency.[9] Its presence also influences the acidity of the neighboring carboxylic acid.
Modifications Governing Target Selectivity
Substitutions at the C4 and the amino group attached to the benzoic acid ring are the primary drivers of potency and selectivity.
Caption: Logical relationships in the SAR of 2-chloro-5-sulfamoylbenzoic acid analogs.
-
Substitution at C4: Replacing the hydrogen at C4 with a bulky, lipophilic group like a phenoxy group (as in bumetanide) can dramatically increase NKCC2 inhibitory potency.[8] Aniline and benzyl groups at this position also tend to enhance diuretic activity.[10]
-
Substitution on the Amino Group: This is a key position for modulating activity and selectivity.
-
For NKCC2 Inhibition: The nature of the substituent on the amino group influences the overall lipophilicity of the molecule, which has been shown to correlate with diuretic activity.[9] A variety of substituents, including the furfuryl group in furosemide and the n-butylamino group in bumetanide, are well-tolerated.
-
For Carbonic Anhydrase Inhibition: Modifications at this position can significantly impact isoform selectivity. For instance, introducing amino acid or dipeptide moieties can enhance water solubility and lead to potent inhibition of ocular CA isoforms involved in glaucoma.[4]
-
For h-NTPDase Inhibition: The substituent on the amino group is critical for potent inhibition of h-NTPDases. For example, a cyclopropyl group on the sulfamoyl nitrogen leads to a potent and selective inhibitor of h-NTPDase8.[6]
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 2-chloro-5-sulfamoylbenzoic acid analogs.
Protocol 1: In Vitro NKCC2 Inhibition Assay (⁸⁶Rb⁺ Uptake)
This assay directly measures the inhibition of NKCC2-mediated ion transport.
Caption: Experimental workflow for the in vitro NKCC2 inhibition assay.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing human NKCC2 in a suitable culture medium. Seed the cells into 96-well plates and allow them to grow to confluence.[2]
-
Pre-incubation: Wash the cells with a chloride-free buffer to stimulate NKCC2 activity. Then, pre-incubate the cells for 15-20 minutes with various concentrations of the test analogs. Include furosemide as a positive control.[2]
-
Ion Uptake: Initiate ion uptake by adding a flux medium containing ⁸⁶Rb⁺ (as a surrogate for K⁺), Na⁺, K⁺, and Cl⁻, along with the corresponding concentrations of the test compounds.[2][8]
-
Termination and Lysis: After a brief incubation period (e.g., 2-5 minutes), terminate the uptake by rapidly washing the cells with an ice-cold stop solution. Lyse the cells to release the intracellular contents.[2]
-
Quantification: Measure the amount of ⁸⁶Rb⁺ taken up by the cells using a liquid scintillation counter.[2]
-
Data Analysis: Calculate the percentage of inhibition for each analog concentration relative to an untreated control. Determine the IC50 value by fitting the data to a dose-response curve.[8]
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the inhibition of the enzymatic hydration of CO₂.
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) and the test compounds in an appropriate buffer.
-
Assay Buffer: Use a buffer such as HEPES or TRIS at a specific pH (e.g., 7.5).[12]
-
Stopped-Flow Measurement: The assay is performed using a stopped-flow spectrophotometer. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution of the assay buffer with the inhibitor and a pH indicator.
-
Reaction Initiation and Monitoring: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a drop in pH.[13]
-
Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constants (Ki) are then calculated from this data.[12]
Protocol 3: In Vitro h-NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris buffer with CaCl₂), a stock solution of ATP, and the Malachite Green reagent.[6][7]
-
Enzyme Reaction: In a 96-well plate, combine the assay buffer, the source of the h-NTPDase enzyme (e.g., cell lysate or purified enzyme), and various concentrations of the test inhibitor. Pre-incubate for 10-15 minutes at 37°C.[7]
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[7]
-
Stopping the Reaction and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent, which forms a complex with the released inorganic phosphate.[6]
-
Measurement and Data Analysis: Measure the absorbance at approximately 620-640 nm using a microplate reader. Calculate the percentage of inhibition and determine the IC50 values.[6]
Conclusion
The 2-chloro-5-sulfamoylbenzoic acid scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Through systematic modifications, analogs with potent and selective activities against diverse biological targets, including NKCC2, carbonic anhydrases, and h-NTPDases, can be developed. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for researchers aiming to design next-generation therapeutics. The provided experimental protocols offer a practical foundation for the biological evaluation of novel analogs, facilitating the discovery of compounds with enhanced potency, selectivity, and improved pharmacological profiles. The continued exploration of this versatile scaffold holds significant promise for addressing a wide range of therapeutic needs.
References
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - MDPI. (2024, November 15). Retrieved January 12, 2026, from [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS. (2017, February 9). Retrieved January 12, 2026, from [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches | ACS Medicinal Chemistry Letters. (2022, January 31). Retrieved January 12, 2026, from [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - NIH. (2016, December 23). Retrieved January 12, 2026, from [Link]
-
Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs - ResearchGate. (2002, August 9). Retrieved January 12, 2026, from [Link]
-
Graph comparing IC50 values with logk. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Regulation of renal Na-K-Cl cotransporter NKCC2 by humoral natriuretic factors: relevance in hypertension - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Regulation of the Na+‐K+‐2Cl‐ cotransporter (NKCC2) by cGMP / cGKI after furosemide administration | Request PDF - ResearchGate. (2018, August 10). Retrieved January 12, 2026, from [Link]
-
Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program. (2009, February 1). Retrieved January 12, 2026, from [Link]
-
Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Development of a selective and highly sensitive fluorescence assay for nucleoside triphosphate diphosphohydrolase1 (NTPDase1, CD39) | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Inhibition by loop diuretic drugs of rat Na-K-Cl cotransporters NKCC2... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-5-sulfamoylbenzoic Acid Isomers
In the landscape of pharmaceutical development, the structural integrity of active pharmaceutical ingredients (APIs) and their synthetic precursors is paramount.[1][2] 2-Chloro-5-sulfamoylbenzoic acid is a critical intermediate, notably in the synthesis of loop diuretics like furosemide. The precise arrangement of the chloro, sulfamoyl, and carboxylic acid groups on the benzene ring is a cornerstone of the final product's therapeutic efficacy and safety profile. The emergence of positional isomers during synthesis presents a significant analytical challenge, necessitating robust, validated methods for their identification and quantification to ensure pharmaceutical quality.[1][2][3]
This guide provides an in-depth comparative analysis of 2-chloro-5-sulfamoylbenzoic acid and its key structural isomers. We will explore the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to create unique structural "fingerprints." Our focus will be on the causality behind the spectral differences, providing researchers with the predictive logic needed to identify these isomers confidently.
For this guide, we will compare the target molecule, 2-chloro-5-sulfamoylbenzoic acid , with two of its plausible and challenging isomers:
-
Isomer A: 2-chloro-4-sulfamoylbenzoic acid
-
Isomer B: 4-chloro-2-sulfamoylbenzoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment and connectivity of atoms within a molecule.[4] Both ¹H and ¹³C NMR will offer unambiguous evidence for the substitution pattern on the benzene ring.
Causality of Spectral Differences in ¹H NMR
The key to distinguishing these isomers lies in analyzing the chemical shifts (δ) and, more importantly, the spin-spin coupling patterns of the aromatic protons. The electron-withdrawing nature of the chloro, carboxylic acid, and sulfamoyl groups deshields adjacent protons, shifting their signals downfield. The substitution pattern dictates the number of adjacent protons, leading to unique splitting patterns (singlet, doublet, doublet of doublets).
-
2-Chloro-5-sulfamoylbenzoic acid (Target): We expect three distinct aromatic protons. The proton at C6 will be a doublet, coupled to the proton at C4. The proton at C4 will be a doublet of doublets, coupled to protons at C6 and C3. The proton at C3 will be a doublet, coupled to the proton at C4.
-
Isomer A (2-chloro-4-sulfamoylbenzoic acid): This isomer also has three aromatic protons. The proton at C6 will appear as a doublet. The proton at C5 will be a doublet of doublets. Crucially, the proton at C3 will be a singlet, as it has no adjacent protons. This singlet is a key diagnostic feature.
-
Isomer B (4-chloro-2-sulfamoylbenzoic acid): Similar to Isomer A, this structure will yield a singlet for the proton at C3. However, the chemical shifts will differ due to the varied placement of the strongly electron-withdrawing groups relative to each proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is preferred as it effectively solubilizes all three functional groups and allows for the observation of exchangeable protons (from -COOH and -SO₂NH₂).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[5] Higher field strengths will provide better signal dispersion, which is critical for resolving complex splitting patterns in the aromatic region.
-
Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm) as an internal standard.[5]
Comparative ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆)
| Proton Assignment | 2-Chloro-5-sulfamoylbenzoic acid (Target) | Isomer A: 2-Chloro-4-sulfamoylbenzoic acid | Isomer B: 4-Chloro-2-sulfamoylbenzoic acid |
| H3 | ~8.1 ppm (d) | ~8.0 ppm (s) | ~8.2 ppm (s) |
| H4 | ~7.8 ppm (dd) | - | - |
| H5 | - | ~7.7 ppm (dd) | ~7.6 ppm (dd) |
| H6 | ~7.9 ppm (d) | ~7.9 ppm (d) | ~7.8 ppm (d) |
| -SO₂NH₂ | ~7.5 ppm (s, broad) | ~7.6 ppm (s, broad) | ~7.4 ppm (s, broad) |
| -COOH | ~13.5 ppm (s, broad) | ~13.6 ppm (s, broad) | ~13.7 ppm (s, broad) |
Note: Chemical shifts are predictive and may vary slightly. The key differentiators are the multiplicity (s, d, dd) and the presence/absence of specific signals.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy excels at identifying the functional groups present in a molecule. While all isomers share the same functional groups, their vibrational frequencies can be subtly influenced by the electronic effects of their neighbors and the potential for intramolecular hydrogen bonding.[6] The fingerprint region (<1500 cm⁻¹) is particularly sensitive to the overall molecular structure and substitution pattern.[7]
Causality of Spectral Differences
-
Carbonyl (C=O) Stretch: The position of the strongly electron-withdrawing chloro and sulfamoyl groups relative to the carboxylic acid can influence the C=O bond polarity and, thus, its stretching frequency. We anticipate minor but measurable shifts in the 1680-1720 cm⁻¹ range.
-
Sulfonamide (S=O) Stretches: The sulfamoyl group gives rise to two characteristic stretching bands (asymmetric and symmetric) around 1350 cm⁻¹ and 1160 cm⁻¹. These positions are generally consistent but can show slight shifts.
-
C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring produces characteristic absorption bands in the 700-900 cm⁻¹ region.[8] This region can serve as a "fingerprint" to distinguish between the 1,2,4- and 1,2,5-trisubstituted patterns. For example, a 1,2,4-trisubstituted ring often shows a strong band around 800-880 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample to the crystal, ensure good contact using the pressure clamp, and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative IR Data (Predicted, cm⁻¹)
| Vibrational Mode | 2-Chloro-5-sulfamoylbenzoic acid (Target) | Isomer A: 2-Chloro-4-sulfamoylbenzoic acid | Isomer B: 4-Chloro-2-sulfamoylbenzoic acid |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | 3300-2500 (very broad) | 3300-2500 (very broad) |
| N-H Stretch (Sulfonamide) | ~3350, ~3250 | ~3350, ~3250 | ~3350, ~3250 |
| C=O Stretch (Carboxylic Acid) | ~1705 | ~1710 | ~1700 |
| S=O Asymmetric Stretch | ~1345 | ~1350 | ~1340 |
| S=O Symmetric Stretch | ~1165 | ~1170 | ~1160 |
| C-H Out-of-Plane Bending | Pattern A | Pattern B | Pattern C |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound, confirming the elemental formula. Since isomers have identical molecular weights, differentiation must rely on fragmentation patterns. Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, creating a unique mass spectrum that can be used as a molecular fingerprint.
Causality of Spectral Differences
The initial molecular ion (M⁺) will be observed at the same mass-to-charge ratio (m/z) for all isomers, showing a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).[9] Differentiation arises from the relative stabilities of the fragment ions. The substitution pattern influences which bonds are most likely to break. For example, the loss of a chlorine atom (·Cl) or a hydroxyl radical (·OH) from the molecular ion are common fragmentation pathways. The relative abundance of these fragment ions can differ between isomers.
Experimental Protocol: GC-MS (with Derivatization)
-
Sample Preparation: Benzoic acids are not volatile enough for direct GC-MS. They must be derivatized, typically by esterification (e.g., with diazomethane or by heating with an alcohol like methanol under acidic conditions) to form the more volatile methyl ester.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source (typically 70 eV).
-
Data Acquisition: Inject the derivatized sample onto an appropriate GC column (e.g., a non-polar DB-5 column). The GC will separate the isomers if they have different boiling points. The mass spectrometer will record spectra across the entire chromatogram.
-
Data Analysis: Extract the mass spectrum for each separated isomer peak. Identify the molecular ion peak and analyze the major fragment ions.
Comparative MS Data (Predicted for Methyl Esters)
| Ion | Description | Expected m/z | Differentiating Feature |
| [M]⁺ | Molecular Ion | 249/251 | Identical for all isomers |
| [M - OCH₃]⁺ | Loss of methoxy radical | 218/220 | Relative abundance may vary |
| [M - Cl]⁺ | Loss of chlorine radical | 214 | Relative abundance may vary |
| [M - SO₂NH₂]⁺ | Loss of sulfamoyl radical | 170/172 | Relative abundance may differ based on steric hindrance and electronic stabilization |
Overall Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis and differentiation of these isomers.
Caption: Workflow for Isomer Differentiation.
Conclusion
While Mass Spectrometry can confirm the elemental composition and Infrared Spectroscopy verifies the presence of key functional groups, ¹H NMR spectroscopy stands out as the definitive technique for differentiating the positional isomers of 2-chloro-5-sulfamoylbenzoic acid. The unique spin-spin coupling patterns in the aromatic region, particularly the presence or absence of a singlet proton, provide an irrefutable structural signature for each isomer. By employing these spectroscopic methods in a coordinated workflow, researchers and drug development professionals can ensure the structural purity of this vital pharmaceutical intermediate, safeguarding the quality and consistency of the final drug product.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Ermer, J. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.
- Jain, D. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London.
- Royal Society of Chemistry. (n.d.). Supplementary Information for Oxidation of Aldehydes.
- Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Benzoic Acid.
- NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-chloro-.
Sources
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. rsc.org [rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]
confirming the binding mode of 2-chloro-5-sulfamoylbenzoic acid to target enzymes
A Comprehensive Guide to Confirming the Binding Mode of 2-chloro-5-sulfamoylbenzoic Acid to Target Enzymes
Introduction: The Significance of a Precise Binding Mode
2-chloro-5-sulfamoylbenzoic acid, commonly known as furosemide, is a cornerstone medication for treating edema and hypertension.[1][2] Its therapeutic effect stems from the inhibition of specific ion transporters and enzymes. The primary target is the Na+-K+-Cl- cotransporter (NKCC1/NKCC2), which is crucial for renal salt reabsorption.[1][2][3] Additionally, furosemide exhibits inhibitory activity against various isoforms of carbonic anhydrase (CA).[4][5][6]
A definitive understanding of how furosemide physically interacts with its target enzymes at an atomic level is paramount. This knowledge underpins rational drug design, enabling the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide outlines a multi-faceted experimental workflow, combining biophysical, structural, and computational approaches to move from initial validation of binding to a high-resolution model of the interaction.
Part 1: Initial Binding Characterization: Affinity and Kinetics
Before determining the structural "how" of binding, it is essential to first quantify the "if" and "how strongly." Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide this foundational data, offering a direct measure of binding affinity and the kinetics that govern the interaction.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for the determination of a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[9] This data offers profound insights into the forces driving the interaction.
-
Preparation:
-
Dialyze the purified target enzyme (e.g., Carbonic Anhydrase II) and furosemide into the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.
-
Thoroughly degas all solutions to prevent air bubbles.[10]
-
Determine accurate concentrations of both the enzyme and the ligand.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the enzyme solution (typically 5-50 times the expected Kd) into the sample cell.[10]
-
Load the furosemide solution (typically 10-20 times the enzyme concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point.
-
Execute a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-rate peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to extract Kd, n, ΔH, and ΔS.[11]
-
Surface Plasmon Resonance (SPR): Unveiling Real-Time Kinetics
SPR is a label-free optical technique that monitors molecular interactions in real time.[12][13] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), which cannot be obtained from equilibrium-based methods like ITC. The equilibrium dissociation constant (Kd) can be calculated as kd/ka.
-
Sensor Chip Preparation:
-
Immobilize the purified target enzyme onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[12] The goal is to achieve a stable and active surface.[14]
-
Activate the surface with a mixture of EDC/NHS.
-
Inject the enzyme solution to allow for covalent coupling.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer (identical to the analyte buffer) over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of furosemide (the analyte) over the immobilized enzyme surface.[15] This is the association phase .
-
Switch back to the running buffer to monitor the release of the bound analyte. This is the dissociation phase .[13]
-
Between cycles, inject a regeneration solution (e.g., a low pH buffer) if necessary to remove all bound analyte.
-
-
Data Analysis:
Comparative Data: Furosemide vs. Alternatives
The following table presents hypothetical, yet realistic, data comparing the binding of furosemide and a common alternative, bumetanide, to their primary target NKCC1 and a secondary off-target, Carbonic Anhydrase II (CAII).
| Compound | Target | Technique | Kd (µM) | ka (103 M-1s-1) | kd (10-3 s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Furosemide | NKCC1 | SPR/ITC | ~1.0[16][17] | 150 | 150 | -5.5 | -2.7 |
| Bumetanide | NKCC1 | SPR/ITC | ~0.16[16] | 300 | 48 | -7.2 | -2.3 |
| Furosemide | CAII | SPR/ITC | 2.5[15] | 80 | 200 | -4.8 | -2.8 |
| Bumetanide | CAII | SPR/ITC | >10 | - | - | - | - |
This data illustrates that while both drugs target NKCC1, bumetanide exhibits a significantly higher affinity (lower Kd). Furosemide shows moderate, measurable affinity for CAII, a known off-target effect, whereas bumetanide is less potent against this enzyme.[4]
Part 2: High-Resolution Structural Elucidation
With binding confirmed and quantified, the next crucial phase is to visualize the interaction at the atomic level. X-ray crystallography provides a static, high-resolution snapshot of the enzyme-inhibitor complex, while computational methods can validate and explore the dynamics of this interaction.
X-ray Crystallography: The Gold Standard
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a protein-ligand complex.[18] The process involves growing a crystal of the complex and then diffracting X-rays off it to calculate an electron density map, from which an atomic model is built.
Co-crystallization, where the ligand is added to the protein before crystallization trials, is often the preferred method for obtaining a complex structure.[19][20][21]
-
Complex Formation: Incubate the purified target enzyme with a molar excess (e.g., 5-10 fold) of furosemide for a set period (e.g., 1-2 hours) to ensure complex formation.[20]
-
Crystallization Screening: Use robotic, high-throughput screening methods to test hundreds of crystallization conditions (precipitants, buffers, salts, additives).[22]
-
Crystal Optimization: Refine initial "hit" conditions by varying precipitant concentration, pH, and temperature to grow larger, diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using molecular replacement (if a structure of the apo-protein exists). Build the furosemide molecule into the resulting electron density map and refine the model to yield the final structure.
Recent cryo-EM structures have provided significant insights into how furosemide and other loop diuretics bind to human NKCC1.[1][2][3] These studies reveal that furosemide binds to an orthosteric site, occluding the ion translocation pathway.[1][23] The carboxyl group of furosemide is critical, coordinating a K+ ion within the binding pocket, which explains the K+-dependent nature of its inhibition.[3][23]
Computational Docking & Molecular Dynamics (MD)
Computational methods are invaluable for complementing experimental data.[][25][26] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations can explore the stability and dynamics of the complex over time.
-
Preparation: Obtain the high-resolution crystal structure of the target enzyme. Prepare the furosemide structure by generating a low-energy 3D conformation.
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide) to place the furosemide molecule into the defined binding site of the enzyme.[][27] The program will generate multiple possible binding poses and rank them using a scoring function.[27][28]
-
Pose Analysis: Analyze the top-ranked poses. The correct pose should align with experimental structural data (from crystallography) and mutagenesis studies. Key interactions, such as hydrogen bonds and hydrophobic contacts identified in the crystal structure, should be recapitulated.[23]
-
MD Simulation: Take the most plausible docked complex and run an MD simulation for a significant duration (e.g., >100 ns) to assess the stability of the binding pose and analyze the dynamic interactions between furosemide and the enzyme's active site residues.[23]
Part 3: Synthesis and Visualization
Logical Workflow for Binding Mode Confirmation
The following diagram illustrates the logical progression of experiments to confirm a binding mode.
Experimental workflow for binding mode confirmation.
Visualizing the Furosemide-NKCC1 Interaction
Based on published structural data, the binding mode of furosemide within the NKCC1 transporter can be conceptualized.[1][3][23] Furosemide acts as an orthosteric inhibitor, physically blocking the ion entryway.
Conceptual diagram of furosemide's key interactions.
This multi-faceted approach, integrating biophysical, structural, and computational data, provides the highest level of confidence in defining the binding mode of 2-chloro-5-sulfamoylbenzoic acid, paving the way for informed future drug discovery efforts.
References
-
Zhao, Y., et al. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. ResearchGate. [Link]
-
Zhao, Y., et al. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. PubMed. [Link]
-
Zhao, Y., et al. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. PubMed Central. [Link]
-
Wernimont, A. K., & Edwards, A. M. (2009). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
Zhao, Y., et al. (2025). Furosemide and torsemide bind to an orthosteric site and occlude NKCC1 ion translocation path. ResearchGate. [Link]
-
Cao, E., et al. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. Semantic Scholar. [Link]
-
Chen, W-Z., et al. (2008). Inhibitory Effect of Furosemide on Carbonic Anhydrase. ResearchGate. [Link]
-
Domainex. (n.d.). Producing Crystalline Protein-Ligand Complexes. Domainex. [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Creative Biostructure. [Link]
-
Navon, G., et al. (1975). Application of the carbonic anhydrase inhibitory effect of furosemide to the study of furosemide release from two of its diuretic derivatives. Journal of Medicinal Chemistry. [Link]
-
Quinn, J. G. (2011). Furosemide–carbonic anhydrase II binding response curves. ResearchGate. [Link]
-
Davis, T. L., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]
-
TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. TTP Labtech. [Link]
-
Vasile, M., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. [Link]
-
Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. [Link]
-
ResearchGate. (n.d.). Dose response of the effect of bumetanide on wild-type NKCC1. ResearchGate. [Link]
-
Nguyen, A. T., et al. (2025). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Bumetanide binds to the extracellular entryway of NKCC1. ResearchGate. [Link]
-
Giménez, I., & Forbush, B. (2005). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. American Journal of Physiology-Renal Physiology. [Link]
-
Nicoya Lifesciences. (n.d.). Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™ High Sensitivity Sensors. Nicoya Lifesciences. [Link]
-
Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
-
Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
-
Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. [Link]
-
Rudnitskaya, A., et al. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. University of Massachusetts Boston. [Link]
-
Papakyriakou, A. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]
-
Borlinghaus, N., et al. (2021). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ChemRxiv. [Link]
-
van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. [Link]
-
Wang, Y., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. ResearchGate. [Link]
-
Kumar, A., et al. (2025). Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of the carbonic anhydrase inhibitory effect of furosemide to the study of furosemide release from two of its diuretic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
- 16. researchgate.net [researchgate.net]
- 17. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 19. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 21. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sptlabtech.cn [sptlabtech.cn]
- 23. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. collaborate.umb.edu [collaborate.umb.edu]
- 27. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
A Head-to-Head Comparison of Analytical Methods for 2-Chloro-5-Sulfamoylbenzoic Acid
Guide Objective: This document provides a comprehensive, head-to-head comparison of principal analytical methodologies for the characterization and quantification of 2-chloro-5-sulfamoylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Spectroscopic, and Titrimetric methods, offering detailed protocols and performance data to inform method selection and implementation.
Introduction: The Analytical Imperative for 2-Chloro-5-Sulfamoylbenzoic Acid
2-Chloro-5-sulfamoylbenzoic acid (C₇H₆ClNO₄S) is a key chemical intermediate. Its structural features—a chlorinated aromatic ring, a carboxylic acid group, and a sulfonamide moiety—make it a versatile building block in organic synthesis. In the pharmaceutical industry, related structures like 2,4-dichloro-5-sulfamoylbenzoic acid serve as critical precursors in the synthesis of widely used diuretics, such as furosemide.[1][2] The purity and concentration of these intermediates directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
Therefore, the ability to accurately and reliably analyze 2-chloro-5-sulfamoylbenzoic acid is paramount for quality control, process optimization, and regulatory compliance. An ideal analytical method must be specific, sensitive, accurate, and robust enough to distinguish the target analyte from starting materials, by-products, and degradants.[4][5] This guide provides an in-depth comparison of the most relevant analytical techniques to meet this challenge.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Quantification
HPLC, particularly in its reverse-phase mode, is the premier technique for analyzing non-volatile, polar organic compounds like 2-chloro-5-sulfamoylbenzoic acid. Its high resolving power allows for the simultaneous separation, identification, and quantification of the main component and its related impurities in a single run.[6]
Principle of Operation
Reverse-phase HPLC separates analytes based on their hydrophobicity. A polar mobile phase is pumped through a column packed with non-polar stationary phase material (e.g., C18-silica). Non-polar compounds interact more strongly with the stationary phase and elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. The acidic nature of 2-chloro-5-sulfamoylbenzoic acid necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape by suppressing the ionization of the carboxylic acid and sulfonamide groups.
Workflow for HPLC Analysis
Caption: A typical workflow for the HPLC analysis of 2-chloro-5-sulfamoylbenzoic acid.
Detailed Experimental Protocol (HPLC-UV)
This protocol is a representative method adapted from common practices for analyzing aromatic acids and furosemide-related substances.[7][8]
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Column:
-
C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Causality: The C18 stationary phase provides the necessary hydrophobic surface for retaining the aromatic analyte, while the standard dimensions offer a good balance between resolution and analysis time.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Causality: Phosphoric acid is added to lower the pH to ~2.5, suppressing the ionization of the carboxylic acid (pKa ~3-4) and ensuring a single, non-ionized form for consistent retention and sharp peaks. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Elution Program:
-
Isocratic elution with a ratio of 60:40 (A:B). Adjust as needed for optimal resolution from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of 2-chloro-5-sulfamoylbenzoic acid reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This yields a stock solution of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.
-
-
Validation & Analysis:
-
Perform a system suitability test (SST) by injecting the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Construct a calibration curve using at least five concentration levels to establish linearity.[9]
-
Inject the sample solution and quantify using the calibration curve.
-
Strengths and Limitations
-
Strengths: High specificity for impurity profiling, excellent accuracy and precision, and suitability for routine quality control. The method can be readily coupled with Mass Spectrometry (LC-MS) for definitive peak identification.[6]
-
Limitations: Requires specialized equipment and trained personnel. Analysis time can be longer compared to spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like 2-chloro-5-sulfamoylbenzoic acid, a chemical derivatization step is required to increase volatility.
Principle of Operation
In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between a gaseous mobile phase and a liquid or solid stationary phase coated on the column wall. Coupling GC with a Mass Spectrometer (MS) allows for the identification of eluted compounds based on their unique mass fragmentation patterns.[10]
Detailed Experimental Protocol (GC-MS)
This protocol is based on general methods for the analysis of carboxylic acids by GC, which involves a derivatization step.[11]
-
Derivatization:
-
Place 1 mg of the sample in a reaction vial.
-
Add 200 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Causality: BSTFA reacts with the acidic protons on the carboxylic acid and sulfonamide groups, replacing them with non-polar, volatile trimethylsilyl (TMS) groups. This makes the molecule suitable for GC analysis.[10]
-
-
GC System:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
-
Column:
-
A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full scan from m/z 40 to 550. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[12]
-
Strengths and Limitations
-
Strengths: Excellent sensitivity (sub-µg/mL levels) and high specificity due to MS detection. Provides structural information from fragmentation patterns.
-
Limitations: The mandatory derivatization step adds complexity, time, and potential for analytical error. Not suitable for thermally labile impurities.
Other Analytical Approaches: Spectroscopic and Titrimetric Methods
While chromatography is dominant, other methods have niche applications.
UV-Vis Spectroscopy
-
Principle: Measures the absorption of ultraviolet or visible light by the analyte.[13] The aromatic ring in 2-chloro-5-sulfamoylbenzoic acid contains chromophores that absorb UV light.
-
Application: Primarily used for rapid, simple quantification of the pure substance where no interfering impurities are present. It is often used as the detection method in HPLC.
-
Protocol: A solution of known concentration is prepared in a suitable solvent (e.g., methanol), and its absorbance is measured at the wavelength of maximum absorption (λmax). Concentration is determined using the Beer-Lambert law.
-
Limitation: This method is highly non-specific. Any impurity with a similar chromophore will interfere with the analysis, making it unsuitable for purity testing.[14]
Acid-Base Titration
-
Principle: A quantitative chemical analysis method to determine the concentration of an identified analyte.[15] The carboxylic acid group of 2-chloro-5-sulfamoylbenzoic acid can be neutralized by a standard solution of a strong base.
-
Application: Best suited for determining the total acid content or assay of a bulk, relatively pure sample.
-
Protocol: An accurately weighed sample is dissolved in a suitable solvent (e.g., aqueous ethanol). A pH indicator is added, and the solution is titrated with a standardized sodium hydroxide solution until the endpoint is reached.
-
Limitation: This method is entirely non-specific. It will measure the concentration of any acidic substance in the sample, leading to inaccurate results if acidic impurities are present.
Head-to-Head Method Comparison
| Parameter | HPLC-UV / LC-MS | GC-MS | UV-Vis Spectroscopy | Acid-Base Titration |
| Specificity | Very High (separates impurities) | High (with MS detection) | Very Low | None |
| Sensitivity | High (µg/mL) | Very High (ng/mL to pg/mL) | Moderate | Low (mg/mL) |
| Primary Use | Purity, Assay, Impurity Profiling | Trace Analysis, Impurity ID | Quick Bulk Assay (Pure Sample) | Bulk Assay (Pure Sample) |
| Sample Prep | Simple (dissolve & inject) | Complex (derivatization required) | Very Simple | Simple |
| Equipment Cost | High | Very High | Low | Very Low |
| Throughput | Moderate | Low to Moderate | High | High |
Conclusion and Recommendations
The choice of an analytical method for 2-chloro-5-sulfamoylbenzoic acid is dictated by the analytical objective.
-
For comprehensive quality control, including impurity profiling and accurate assay determination, Reverse-Phase HPLC is the unequivocal method of choice. Its high specificity, robustness, and established validation protocols make it ideal for regulatory environments.[4][16] Coupling with MS detection further enhances its power for identifying unknown impurities.
-
GC-MS serves as a powerful alternative, particularly when extremely high sensitivity is required for detecting trace-level volatile or semi-volatile impurities, provided the derivatization process is well-controlled.
-
UV-Vis Spectroscopy and Acid-Base Titration are relegated to niche applications. They can be effective as rapid, low-cost methods for confirming the concentration of a known pure substance but are unsuitable for samples of unknown purity.
Ultimately, a robust analytical strategy relies on selecting the technique that provides the necessary data quality. For ensuring the integrity of pharmaceutical intermediates like 2-chloro-5-sulfamoylbenzoic acid, the specificity and reliability of chromatographic methods are indispensable.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- National Center for Biotechnology Information. (2023).
- Daicel Pharma Standards. (n.d.). Furosemide Impurities Manufacturers & Suppliers.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column.
- Semantic Scholar. (2023).
- ResearchGate. (n.d.). (a) Synthetic route of furosemide; (b)
- Veeprho. (n.d.).
- Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
- Harvey, D. (n.d.). Spectroscopic Methods. Saylor.org.
- Harvey, D. (n.d.). Titrimetric Methods. Saylor.org.
- McCalley, D., Thomas, C. W., & Leveson, L. L. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone.
- Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Methods in Molecular Biology.
- National Center for Biotechnology Information. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
- ResearchGate. (n.d.). Different spectroscopic methods for determining sulfamethoxazole.
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furosemide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. particle.dk [particle.dk]
- 6. veeprho.com [veeprho.com]
- 7. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone | Semantic Scholar [semanticscholar.org]
- 12. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.saylor.org [resources.saylor.org]
- 14. researchgate.net [researchgate.net]
- 15. resources.saylor.org [resources.saylor.org]
- 16. wjarr.com [wjarr.com]
A Comparative Guide to the Reproducibility and Robustness of Furosemide Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the reproducibility and robustness of a manufacturing process are paramount. These factors ensure consistent product quality, minimize batch-to-batch variability, and are critical for regulatory compliance and economic viability. This guide provides an in-depth technical comparison of the two primary published synthesis protocols for Furosemide, a potent loop diuretic. By examining the underlying chemistry, potential challenges, and process-related impurities, this document aims to equip researchers and drug development professionals with the insights needed to select and optimize a synthesis strategy that is both reliable and scalable.
Introduction: The Criticality of a Robust Furosemide Synthesis
Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is a cornerstone in the treatment of edema and hypertension. The efficacy and safety of the final drug product are intrinsically linked to the purity of the API. A robust synthesis protocol consistently delivers high-purity Furosemide with a well-defined and controlled impurity profile. Conversely, a non-robust process can lead to variable yields, inconsistent quality, and the formation of unwanted byproducts, some of which may have toxicological implications. This guide will dissect the two most prevalent synthetic routes to Furosemide, offering a critical evaluation of their respective strengths and weaknesses in the context of reproducibility and robustness.
Route 1: The Classic Approach Starting from 2,4-Dichlorobenzoic Acid
This traditional and widely documented route begins with the chlorosulfonation of 2,4-dichlorobenzoic acid. While it utilizes readily available starting materials, this pathway is often associated with challenges in achieving high yields and purity, making its reproducibility a significant concern.
Chemical Pathway
The synthesis proceeds in three main stages:
-
Chlorosulfonation: 2,4-Dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
-
Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Condensation: Finally, a nucleophilic aromatic substitution reaction with furfurylamine displaces the chlorine atom at the 2-position to yield Furosemide.
Figure 1: Synthetic Pathway of Furosemide from 2,4-Dichlorobenzoic Acid.
Experimental Protocol
A representative laboratory-scale protocol is as follows:
-
Chlorosulfonation: 2,4-Dichlorobenzoic acid is slowly added to an excess of chlorosulfonic acid at a controlled temperature, typically between 130-140°C. The reaction mixture is heated for several hours to ensure complete conversion.
-
Ammonolysis: The reaction mixture is cooled and carefully quenched with ice water. The precipitated 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is filtered and then added to an aqueous ammonia solution at a low temperature (e.g., below 10°C) to form 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Condensation: The 2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) with a base (e.g., sodium methoxide). Furfurylamine is then added, and the mixture is heated to 125-135°C for several hours.
-
Purification: After the reaction, the mixture is cooled, and the product is precipitated by acidification. The crude Furosemide is then purified by recrystallization, typically from an ethanol-water mixture.
Reproducibility and Robustness Analysis
The classic route, while straightforward in principle, presents several challenges that can impact its reproducibility and robustness:
-
Yield Variability: Published yields for this route have been reported to be as low as 35-50%.[1] This variability can stem from incomplete reactions in any of the three steps and the formation of byproducts.
-
Impurity Formation: The condensation step is particularly prone to side reactions. A recently identified process-related impurity, designated as "Impurity G," has been detected in pilot batches at levels of 0.08-0.13%.[2] The formation of this impurity has been linked to longer reaction times, highlighting a critical process parameter that must be tightly controlled for a robust process.[3]
-
Harsh Reaction Conditions: The use of highly corrosive reagents like chlorosulfonic acid and high reaction temperatures can pose challenges for industrial scale-up, requiring specialized equipment and stringent safety protocols.
However, recent advancements have aimed to improve the sustainability and efficiency of this route. A "benign-by-design" protocol utilizing microwave irradiation and greener solvents like 2-methyltetrahydrofuran (2-MeTHF) has reported yields as high as 73% within a significantly shorter reaction time of approximately one hour.[4] This suggests that with careful optimization, the reproducibility of Route 1 can be substantially improved.
Route 2: The Alternative Pathway from 4-Chloro-2-fluorotoluene
This alternative synthesis was developed to address the yield and purity issues associated with the classic route. By starting with a different halogenated precursor, this pathway aims to achieve a more efficient condensation step.
Chemical Pathway
This route also involves a multi-step process:
-
Photochlorination: 4-Chloro-2-fluorotoluene is subjected to photochlorination to form 4-chloro-2-fluoro-benzotrichloride.
-
Chlorosulfonation and Ammonolysis: The benzotrichloride intermediate is then chlorosulfonated and subsequently ammonolyzed to produce 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.
-
Condensation: The final step is the condensation of this intermediate with furfurylamine to yield Furosemide. The fluorine atom at the 2-position is a better leaving group than chlorine in this context, facilitating a more efficient nucleophilic aromatic substitution.
Figure 2: Synthetic Pathway of Furosemide from 4-Chloro-2-fluorotoluene.
Experimental Protocol
A general laboratory-scale protocol for this route is as follows:
-
Photochlorination: 4-Chloro-2-fluorotoluene is irradiated with a suitable light source in the presence of chlorine gas to produce 4-chloro-2-fluoro-benzotrichloride.
-
Chlorosulfonation and Ammonolysis: The resulting benzotrichloride is reacted with sulfuric chlorohydrin in the presence of sulfuric acid, followed by treatment with ammonium hydroxide to yield 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.
-
Condensation: The 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is condensed with furfurylamine, often in a suitable organic solvent, to produce Furosemide.
-
Purification: The reaction mixture is worked up by pouring it into water and acidifying to precipitate the crude product, which is then recrystallized from ethanol to obtain pure Furosemide.
Reproducibility and Robustness Analysis
This alternative route is often favored for its potential to deliver higher yields and a cleaner product profile:
-
Higher Yields: Patents describing this route claim significantly higher yields, with some reporting up to 96%.[1] This is primarily attributed to the enhanced reactivity of the fluoro-substituted intermediate in the final condensation step, which leads to a more efficient and complete reaction with fewer byproducts.
-
Improved Purity: The cleaner reaction profile generally simplifies the purification process, which is a considerable advantage for industrial-scale production.
-
Cost of Starting Materials: A significant drawback of this route is the higher cost of the starting material, 4-chloro-2-fluorotoluene, compared to 2,4-dichlorobenzoic acid. This economic factor can impact the overall cost-effectiveness of the synthesis and may be a limiting factor for large-scale manufacturing.
-
Specialized Equipment: The photochlorination step requires specialized photochemical reactors, which may not be standard equipment in all pharmaceutical manufacturing facilities.
Comparative Analysis and Performance Data
| Parameter | Route 1 (Classic) | Route 2 (Alternative) |
| Starting Material | 2,4-Dichlorobenzoic Acid | 4-Chloro-2-fluorotoluene |
| Reported Yield | 35-50% (traditional), up to 73% (optimized)[1][4] | Up to 96%[1] |
| Key Advantages | Readily available and cheaper starting material. | Higher yield and purity, cleaner reaction profile. |
| Key Disadvantages | Lower yields, more byproducts, harsh reagents. | More expensive starting material, requires specialized equipment. |
| Known Impurities | Process-related impurities such as "Impurity G" have been identified and are linked to reaction time.[2] | Less public information on specific process-related impurities, but generally considered to have a cleaner profile. |
| Industrial Scalability | Well-established but can be challenging due to low yields and purification difficulties. | Potentially more straightforward due to higher purity, but initial investment in specialized equipment may be necessary. |
Conclusion: Selecting a Furosemide Synthesis Protocol
The choice between the two primary Furosemide synthesis protocols involves a trade-off between the cost of starting materials and the efficiency of the synthetic route.
Route 1 , the classic approach, is attractive due to the low cost of its starting material. However, its historical challenges with low yields and impurity formation necessitate careful process optimization and control to ensure reproducibility and robustness. The development of greener, more efficient protocols for this route is a promising avenue for making it more competitive.
Route 2 , the alternative pathway, offers a more elegant solution from a chemical standpoint, with the potential for significantly higher yields and purity. This can translate to a more robust and reproducible manufacturing process with lower downstream purification costs. However, the higher cost of the starting material and the need for specialized equipment are significant considerations that must be weighed against the benefits of improved efficiency.
Ultimately, the optimal choice will depend on the specific capabilities and economic constraints of the manufacturing facility. For a new process, the higher initial investment for Route 2 may be justified by the long-term benefits of a more robust and higher-yielding synthesis. For existing facilities, optimizing the classic Route 1 through modern techniques such as microwave-assisted synthesis and greener solvents may be a more pragmatic approach to improving reproducibility and robustness.
References
-
Xu, G., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. [Link]
- Signor, A., & Guerrato, A. (1997).
-
ResearchGate. (n.d.). (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram.... [Link]
-
Minio, F., et al. (2024). A benign-by-design protocol for the synthesis of furosemide. Sustainable Chemistry and Pharmacy, 39, 101600. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Xu, G., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 5-(Aminosulfonyl)-2-chlorobenzoic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-(aminosulfonyl)-2-chlorobenzoic acid (CAS RN: 22892-96-2), a compound frequently utilized in synthetic chemistry and drug development. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Hazard Assessment and Initial Precautions: Understanding the Risks
Key Hazards:
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or Viton™ gloves. | Prevents skin contact, which can lead to irritation.[6][7] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles that can irritate the respiratory tract.[2] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 5-(aminosulfonyl)-2-chlorobenzoic acid must follow a structured workflow to ensure safety and regulatory compliance. This process begins the moment the chemical is deemed a waste product.[8]
Caption: Disposal workflow for 5-(aminosulfonyl)-2-chlorobenzoic acid.
Step 1: Waste Identification and Classification
A chemical is considered waste when it is no longer intended for use.[8] Based on its properties, 5-(aminosulfonyl)-2-chlorobenzoic acid is classified as a hazardous chemical waste due to its irritant and potentially toxic characteristics.[9]
Step 2: Containerization
Proper containment is the first line of defense against accidental exposure and environmental contamination.
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a screw cap is recommended. Ensure the container is in good condition, free from cracks or leaks.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Aminosulfonyl)-2-chlorobenzoic acid," and the approximate quantity.[10][11] Do not use chemical formulas or abbreviations.[10]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[10][12] This prevents the release of vapors and protects against spills.
Step 3: Segregation and Storage
Incompatible wastes must be segregated to prevent dangerous chemical reactions.[11]
-
Incompatibilities: Store 5-(aminosulfonyl)-2-chlorobenzoic acid waste away from strong bases and strong oxidizing agents.[1]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12] This area must be under the control of the laboratory personnel.[10]
Step 4: Disposal of Empty Containers
Empty containers that held 5-(aminosulfonyl)-2-chlorobenzoic acid must also be managed properly.
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or methanol).
-
Disposal of Rinsate: The rinsate must be collected and disposed of as hazardous waste.
-
Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[11]
Step 5: Managing Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EH&S) department.
-
Cleanup:
-
Wear the appropriate PPE as outlined in Table 1.
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust.
-
For liquid spills (if the compound is in solution), use an inert absorbent material to contain and collect the spill.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be placed in a sealed bag and disposed of as hazardous waste.[8]
Step 6: Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by licensed professionals.
-
Contact EH&S: When the waste container is nearly full (approximately 90% capacity), contact your institution's EH&S department to arrange for pickup.[10]
-
Cradle-to-Grave Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for its management from "cradle-to-grave."[8] This means ensuring that the waste is properly transported, treated, and disposed of by a licensed facility.[13][14]
Conclusion: Fostering a Culture of Safety
The proper disposal of 5-(aminosulfonyl)-2-chlorobenzoic acid is a multi-step process that requires careful planning and execution. By understanding the hazards, following established protocols, and working closely with your institution's Environmental Health & Safety department, you can ensure the safety of yourself, your colleagues, and the environment. This commitment to responsible chemical management is a hallmark of scientific excellence.
References
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.[Link]
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.[Link]
-
Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]
-
University of North Carolina at Chapel Hill. Laboratory Waste Management Guidelines.[Link]
-
Vanderbilt University. Guide to Managing Laboratory Chemical Waste.[Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
-
Axonator. EPA Hazardous Waste Management.[Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste.[Link]
-
Carl ROTH. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid, 5 g.[Link]
-
Arctom. CAS NO. 22892-96-2 | 4-Chloro-3-nitro-5-sulfamoylbenzoic acid.[Link]
-
PubChem. 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid.[Link]
-
New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste.[Link]
-
Nipissing University. Hazardous Materials Disposal Guide.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS [mubychem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid | C13H9ClFNO4S | CID 2388840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. odu.edu [odu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzoic Acid, 5-(aminosulfonyl)-2-chloro-
As researchers and developers, our focus is often on the innovative potential of a chemical. However, true scientific excellence is built on a foundation of safety. This guide provides an in-depth, procedural framework for handling Benzoic acid, 5-(aminosulfonyl)-2-chloro- (CAS No. 97-04-1), a compound that demands meticulous safety protocols. We will move beyond a simple checklist to understand the causality behind each safety measure, ensuring a self-validating system of protection that builds trust in your laboratory's operations.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a substance is the critical first step in defining the necessary protective measures. Benzoic acid, 5-(aminosulfonyl)-2-chloro-, is not a benign compound; its hazard profile necessitates a multi-faceted approach to personal protection. The primary risks are associated with direct contact and inhalation.
The compound is classified with several key hazards that dictate our PPE and handling strategy.[1] These classifications are not merely administrative; they are a scientific directive for our operational conduct.
| Hazard Classification | GHS Code | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed, necessitating measures to prevent ingestion.[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation, requiring robust skin and body protection.[1][2][3][4][5][6][7] |
| Serious Eye Damage (Category 1) / Serious Eye Irritation (Category 2) | H318 / H319 | Poses a significant risk of serious, potentially irreversible, eye damage.[1][2][3][4][5][6][7] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation, making respiratory protection and ventilation paramount.[1][2][3][5][7] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372 | Causes damage to organs (specifically the lungs) through prolonged or repeated inhalation.[3][6] |
This hazard profile demonstrates that exposure via any route—ingestion, skin contact, eye contact, or inhalation—presents a significant risk. Our subsequent protocols are designed to systematically eliminate these routes of exposure.
The Core Protocol: Personal Protective Equipment (PPE) Selection and Use
The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye damage (H318), standard safety glasses are insufficient.[6]
-
Minimum Requirement: Chemical splash goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[5] These provide a seal around the eyes, protecting against dust particles and potential splashes.
-
Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[3] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
The H315 "Causes skin irritation" classification necessitates comprehensive skin protection.[2][3][4][5][6][7]
-
Gloves: Wear chemical-resistant, impervious gloves. Nitrile gloves are a common and effective choice for handling powders. Always inspect gloves for tears or punctures before use.[4] The causality here is critical: proper glove removal technique (without touching the outer surface) is as important as wearing them, as it prevents cross-contamination of the skin.[1][4]
-
Lab Coat/Clothing: A buttoned lab coat is the minimum requirement. For procedures with a higher risk of dust generation or spillage, consider a chemically resistant apron or a full protective suit.[4][5]
-
Footwear: Wear closed-toe shoes, preferably safety shoes that meet S1 standards or higher.[1]
Respiratory Protection: Engineering Controls and Personal Safeguards
The dual threat of respiratory irritation (H335) and long-term lung damage (H372) makes respiratory protection a non-negotiable aspect of safe handling.[1][2][3][5][6][7]
-
Primary Control (Mandatory): All handling of Benzoic acid, 5-(aminosulfonyl)-2-chloro- that could generate dust, including weighing and transferring, must be performed within a certified chemical fume hood.[1] This engineering control is the most effective way to capture airborne particles at the source.
-
Secondary Control (Situational): In the event of a large spill or a failure of the primary engineering controls, respiratory protection is required. A respirator equipped with a particulate filter (such as an N95, FFP2, or higher) is necessary.[6] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.[4]
Operational Workflow: From Receipt to Disposal
A self-validating safety system covers the entire lifecycle of the chemical in the lab.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[5]
-
Assemble PPE: Gather all necessary PPE as described in Section 2.
-
Prepare Waste Containers: Label a dedicated, sealed container for solid chemical waste.
Step-by-Step Handling Procedure
-
Don PPE: Put on your lab coat, safety shoes, chemical splash goggles, and gloves.
-
Work in Fume Hood: Perform all manipulations of the solid compound inside the fume hood.
-
Minimize Dust: Use techniques that minimize the generation of dust. For example, gently scoop the powder instead of pouring it from a height.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using an inert absorbent material.[1]
-
Secure Container: Tightly close the primary container after use.[1][5]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and goggles.
-
Wash Hands: Wash hands thoroughly with soap and water after handling is complete.[1][2][3][4][5][6][7]
Emergency Response Protocols
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2][3][4][5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2][3][4][5][7] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][5][7] |
| Ingestion | Rinse the mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1][2][4][7] |
Decontamination and Disposal Plan
-
Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated.
-
Waste Disposal: Dispose of unused chemical and contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.[3][5][7][8] Ensure the container is sealed and clearly labeled. All disposal must be in accordance with local, regional, and national environmental regulations. Do not mix with other waste streams.
Visualizing the Safety Workflow
To ensure procedural logic, the following workflow diagram outlines the decision-making process for safely handling this compound.
Caption: Decision workflow for handling Benzoic acid, 5-(aminosulfonyl)-2-chloro-.
References
- Safety Data Sheet - CymitQuimica. (2024-12-19). Benzoic acid, 5-(aminosulfonyl)-2-chloro-.
- Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. (2025-09-23). Benzoic acid.
- Benzoic Acid - Velsicol Chemical, LLC.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-30). 2-Chloro-5-nitrobenzoic acid.
- SAFETY DATA SHEET. (2025-12-19). Benzoic acid, 3-(aminosulfonyl)-4-chloro-.
- Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Benzoic acid.
- SAFETY DATA SHEET. (2025-09-24). 2-Amino-4-chloro-5-methylbenzene sulfonic acid.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06). Benzoic acid.
- SAFETY DATA SHEET. (2025-12-19). Benzoic acid, 2-chloro-5-nitro-.
- SAFETY DATA SHEET - Santa Cruz Biotechnology. 4-Chloro-2-(chlorosulfonyl) benzoic acid methyl ester.
- SAFETY DATA SHEET. (2015-12-01). SRM 350c Benzoic Acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
